molecular formula C6H14ClNO2 B3030597 (S)-Methyl 2-amino-2-methylbutanoate hydrochloride CAS No. 92760-72-0

(S)-Methyl 2-amino-2-methylbutanoate hydrochloride

Cat. No.: B3030597
CAS No.: 92760-72-0
M. Wt: 167.63
InChI Key: HVPPPARGXDTDEY-RGMNGODLSA-N
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Description

(S)-Methyl 2-amino-2-methylbutanoate hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO2 and its molecular weight is 167.63. The purity is usually 95%.
BenchChem offers high-quality (S)-Methyl 2-amino-2-methylbutanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl 2-amino-2-methylbutanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (2S)-2-amino-2-methylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4-6(2,7)5(8)9-3;/h4,7H2,1-3H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPPPARGXDTDEY-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@](C)(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661344
Record name Methyl L-isovalinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92760-72-0
Record name Methyl L-isovalinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Technical Guide on (S)-Methyl 2-amino-2-methylbutanoate hydrochloride (CAS 92760-72-0)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-Methyl 2-amino-2-methylbutanoate hydrochloride (CAS: 92760-72-0) is the protected methyl ester hydrochloride salt of (S)-isovaline ((S)-Iva). As an


-dialkyl amino acid derivative, it serves as a critical building block in advanced peptide engineering, peptidomimetic drug discovery, and asymmetric synthesis. Unlike standard proteinogenic amino acids, the quaternary nature of its 

-carbon imposes severe steric constraints on the peptide backbone. This guide explores the physicochemical properties, structural mechanics, and synthetic workflows associated with this vital compound.

Physicochemical Profile & Quantitative Data

Understanding the baseline properties of this compound is essential for optimizing reaction conditions, particularly in solid-phase peptide synthesis (SPPS) and solution-phase coupling. The hydrochloride salt form is specifically utilized to prevent premature cyclization or degradation of the free amine, ensuring long-term shelf stability and controlled reactivity.

Table 1: Key Physicochemical Properties

PropertyValue / Description
Chemical Name (S)-Methyl 2-amino-2-methylbutanoate hydrochloride
CAS Number 92760-72-0
Molecular Formula

Molecular Weight 167.63 g/mol
Physical Form Solid / Crystalline Powder[1]
Purity Standard

97% (Typical commercial grade)[1]
Stereochemistry (S)-configuration (L-isovaline derivative)
Storage Conditions Inert atmosphere, room temperature, desiccated[1]

Mechanistic Insights: Conformational Control in Peptides

The primary value of (S)-Methyl 2-amino-2-methylbutanoate hydrochloride in drug development lies in its ability to dictate peptide secondary structure.

Standard amino acids possess a hydrogen atom at the


-carbon, allowing for a wide degree of rotational freedom along the 

(C

-N) and

(C

-C) bonds. When (S)-isovaline is incorporated into a peptide chain, the replacement of the

-hydrogen with a methyl group introduces massive steric hindrance.

The Causality of Helical Induction: This steric clash restricts the thermodynamically accessible Ramachandran dihedral angles. Experimental and crystallographic studies on isovaline homopeptides demonstrate that the


 and 

angles are tightly restricted to approximately (-60°, -30°) or (60°, 30°)[2]. Consequently, the peptide is forced into a highly rigid

-helix or

-helix conformation. This structural rigidity is highly prized in pharmacology because it:
  • Enhances Target Affinity: Pre-organizes the peptide into its bioactive conformation, reducing the entropic cost of receptor binding.

  • Confers Proteolytic Stability: The bulky

    
    -methyl group physically blocks proteases (like dipeptidyl peptidases) from accessing and cleaving the adjacent amide bonds.
    

G A Standard Amino Acid (Flexible Ramachandran Angles) B Alpha-Methylation ((S)-Isovaline Core) A->B Structural Modification C Steric Hindrance at Alpha-Carbon B->C Induces D Restriction of Phi/Psi Angles (~ -60°, -30°) C->D Causes E Induction of 3_10 or Alpha Helices D->E Drives F Enhanced Proteolytic Stability D->F Confers

Conformational restriction pathway induced by alpha-methylation in peptides.

(Note on Astrobiological Significance: Interestingly, (S)-isovaline is found with a significant L-enantiomeric excess in carbonaceous meteorites like the Murchison meteorite, providing crucial evidence for the extraterrestrial, abiotic origins of biological homochirality[3].)

Experimental Methodology: Synthesis and Validation

To utilize this compound effectively, researchers often synthesize the methyl ester hydrochloride directly from the free (S)-isovaline amino acid. The following self-validating protocol details the esterification process.

Step-by-Step Esterification Protocol

Objective: Convert zwitterionic (S)-isovaline into (S)-Methyl 2-amino-2-methylbutanoate hydrochloride.

Reagents: (S)-Isovaline (1.0 eq), Anhydrous Methanol (Solvent/Reactant), Thionyl Chloride (


, 2.0 eq).
  • Preparation & Suspension: Suspend 10 mmol of (S)-isovaline in 30 mL of anhydrous methanol in a flame-dried, round-bottom flask equipped with a magnetic stirrer.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive intermediate acyl chloride back into the carboxylic acid.

  • Activation (0 °C): Chill the suspension to 0 °C using an ice bath. Purge the system with inert nitrogen gas.

  • Thionyl Chloride Addition: Add

    
     (20 mmol) dropwise over 15 minutes.
    
    • Causality:

      
       reacts exothermically with methanol to generate HCl gas and dimethyl sulfite. The in-situ generated HCl protonates the amine, while the carboxyl group is converted to an acyl chloride, which is immediately trapped by methanol to form the ester.
      
  • Reflux: Remove the ice bath and attach a reflux condenser. Heat the reaction to 65 °C for 12 hours.

    • Validation Check 1: Monitor the reaction via TLC (Ninhydrin stain). The starting material (free amino acid) will remain at the baseline, while the esterified product will migrate.

  • Isolation: Cool the mixture to room temperature and remove all volatiles (methanol, excess HCl,

    
    ) under reduced pressure using a rotary evaporator. A crude viscous oil or solid will remain.
    
  • Trituration: Add 20 mL of cold, anhydrous diethyl ether to the crude residue and triturate vigorously.

    • Causality: The target hydrochloride salt is highly polar and insoluble in non-polar ether, causing it to crash out as a pure white crystalline solid, while organic impurities remain dissolved.

  • Filtration & Drying: Filter the precipitate over a Buchner funnel, wash with additional cold ether, and dry under high vacuum for 4 hours.

    • Validation Check 2: Confirm product identity via LC-MS (Expected

      
       for the free base = 132.10 m/z) and 
      
      
      
      -NMR (
      
      
      : look for the distinct methyl ester singlet at ~3.75 ppm).

W S1 Step 1: Suspend (S)-Isovaline in Anhydrous MeOH (0 °C) S2 Step 2: Dropwise Addition of Thionyl Chloride S1->S2 S3 Step 3: Reflux at 65 °C for 12 Hours S2->S3 Esterification & HCl Generation S4 Step 4: Vacuum Evaporation of Volatiles S3->S4 TLC Validation S5 Step 5: Trituration with Cold Diethyl Ether S4->S5 Precipitation S6 Pure (S)-Methyl 2-amino-2- methylbutanoate HCl S5->S6 LC-MS/NMR Validation

Step-by-step esterification workflow for synthesizing the target hydrochloride salt.

Conclusion

(S)-Methyl 2-amino-2-methylbutanoate hydrochloride is far more than a simple protected amino acid; it is a structural director. By leveraging the severe steric hindrance of its


-methyl group, peptide chemists can force otherwise flexible sequences into rigid, biologically active helical conformations. Following strict, self-validating synthetic protocols ensures the high-purity generation of this building block, enabling the synthesis of next-generation, proteolytically stable therapeutics.

References

  • Glavin, D. P., & Dworkin, J. P. (2009). "Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies". Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Jaun, B., Tanaka, M., Seiler, P., Kühnle, F. N. M., Braun, C., & Seebach, D. (1995). "Studies on the Conformation of Boc‐Protected (S)‐(+)‐Isovaline Homopeptide Methyl Esters in the Solid State and in Solution". Scilit / Liebigs Annalen. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of (S)-Methyl 2-amino-2-methylbutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Proven Methodologies and Key Mechanistic Insights

Introduction

(S)-Methyl 2-amino-2-methylbutanoate hydrochloride, a chiral α,α-disubstituted amino acid ester, represents a critical structural motif in the development of novel therapeutics and as a valuable building block in complex organic synthesis. Its unique stereochemistry and the presence of a quaternary α-carbon confer specific conformational constraints and metabolic stability to molecules incorporating this moiety. This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, aimed at researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

α,α-Disubstituted amino acids, such as isovaline (2-amino-2-methylbutanoic acid), are of significant interest due to their ability to induce specific secondary structures in peptides and their resistance to racemization.[1] The (S)-enantiomer of its methyl ester hydrochloride is a particularly sought-after intermediate. This guide will explore both classical and modern approaches to its synthesis, emphasizing enantioselective methods that are crucial for pharmacological applications.

Synthetic Strategies: A Comparative Analysis

The synthesis of optically active α-methylated amino acids generally follows two main pathways: the resolution of a racemic mixture or an enantioselective synthesis that establishes the desired stereocenter directly.[2] Each approach possesses distinct advantages and is suited for different scales and applications.

Racemic Synthesis and Chiral Resolution

A common and often practical approach involves the initial synthesis of the racemic amino acid or its ester, followed by resolution to isolate the desired (S)-enantiomer.

Strecker Synthesis of Racemic 2-amino-2-methylbutanoic acid

The Strecker synthesis is a robust and time-tested method for producing α-amino acids.[3][4][5] It is a three-component reaction involving a ketone (in this case, 2-butanone), a cyanide source (like hydrogen cyanide or sodium cyanide), and ammonia.[4][6]

The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding amino acid.[3][4][5] The classical Strecker synthesis yields a racemic mixture because the nucleophilic attack of cyanide on the achiral imine intermediate can occur from either face with equal probability.[3]

Experimental Protocol: Racemic Strecker Synthesis of 2-amino-2-methylbutanoic acid

  • Imine Formation: In a well-ventilated fume hood, 2-butanone is reacted with ammonia to form the corresponding imine. This equilibrium-driven reaction is often facilitated by the removal of water.

  • Cyanide Addition: A solution of sodium cyanide is carefully added to the reaction mixture. The cyanide ion attacks the imine carbon to form 2-amino-2-methylbutanenitrile.

  • Hydrolysis: The resulting α-aminonitrile is hydrolyzed under acidic conditions (e.g., with strong HCl) to yield racemic 2-amino-2-methylbutanoic acid hydrochloride.

Chiral Resolution

Once the racemic amino acid is obtained, the enantiomers must be separated. Several resolution techniques can be employed:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a chiral resolving agent, such as L-tartaric acid, to form diastereomeric salts.[7] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

  • Enzymatic Resolution: Enzymes, particularly lipases and acylases, can exhibit high stereoselectivity.[8][9] For example, the racemic amino acid can be N-acylated, and then an acylase can be used to selectively deacylate one enantiomer, allowing for their separation.

Enantioselective Synthesis

Asymmetric synthesis offers a more direct and often more efficient route to the desired (S)-enantiomer, avoiding the need for a separate resolution step.

Asymmetric Strecker Reaction

The Strecker reaction can be rendered asymmetric by using a chiral auxiliary or a chiral catalyst.[4] For instance, replacing ammonia with a chiral amine, such as (S)-α-phenylethylamine, can induce diastereoselectivity in the cyanide addition step.[4] Subsequent removal of the chiral auxiliary yields the enantioenriched amino acid.

Synthesis via Chiral Auxiliaries

The use of chiral auxiliaries is a powerful strategy for controlling stereochemistry. One well-established method involves the use of chiral oxazolidinones, as pioneered by Evans. While not a direct synthesis of the target molecule, the principles are highly relevant for constructing chiral quaternary centers. A more direct application for α-methylated amino acids involves the use of chiral templates derived from other amino acids, such as L-valine.[10]

Conceptual Workflow: Asymmetric Synthesis using a Chiral Auxiliary

G Start Chiral Starting Material (e.g., (R)-2-methylglycidol) Intermediate1 Formation of a Chiral Building Block (e.g., (S)-N-Boc-α-methylserinal acetonide) Start->Intermediate1 Multi-step synthesis Intermediate2 Modification of the Side Chain Intermediate1->Intermediate2 Grignard reaction, etc. Intermediate3 Oxidation to Carboxylic Acid Intermediate2->Intermediate3 Jones Oxidation FinalProduct (S)-2-amino-2-methylbutanoic acid Intermediate3->FinalProduct Deprotection

Caption: Asymmetric synthesis of (S)-2-amino-2-methylbutanoic acid.

A specific and efficient route to (S)-2-amino-2-methylbutanoic acid starts from the commercially available (R)-2-methylglycidol.[11] This approach leverages the inherent chirality of the starting material to establish the desired stereocenter. The synthesis proceeds through the formation of a key chiral building block, (S)-N-Boc-N,O-isopropylidene-α-methylserinal, which is then converted to the target amino acid.[11]

Esterification to the Hydrochloride Salt

Once the (S)-2-amino-2-methylbutanoic acid has been synthesized and isolated, the final step is the esterification to form the methyl ester, followed by conversion to the hydrochloride salt.

Fischer Esterification

The most common method for this transformation is the Fischer esterification, where the amino acid is reacted with methanol in the presence of a strong acid catalyst, typically hydrogen chloride.[12][13] The hydrogen chloride serves both as the catalyst for the esterification and as the source of the chloride counterion to form the final salt.

Experimental Protocol: Esterification and Salt Formation

  • Reaction Setup: (S)-2-amino-2-methylbutanoic acid is suspended in anhydrous methanol.

  • Acid Addition: The mixture is cooled in an ice bath, and thionyl chloride or trimethylchlorosilane is added dropwise.[12][13][14] Alternatively, dry hydrogen chloride gas can be bubbled through the solution.[2] This in situ generation of HCl drives the esterification.

  • Reaction and Workup: The reaction is typically stirred at room temperature or gently heated to reflux until completion, as monitored by Thin Layer Chromatography (TLC).[14] The solvent is then removed under reduced pressure to yield the crude product.

  • Purification: The resulting (S)-Methyl 2-amino-2-methylbutanoate hydrochloride can be purified by recrystallization, for example, from a mixture of methanol and diethyl ether.[13]

Data Summary: Physicochemical Properties

PropertyValue
Molecular FormulaC6H14ClNO2
Molecular Weight167.63 g/mol
AppearanceWhite to off-white solid
Chirality(S)-enantiomer

Reaction Workflow: From Amino Acid to Ester Hydrochloride

G Start (S)-2-amino-2-methylbutanoic acid Reaction Esterification Start->Reaction Reagents Methanol (CH3OH) Acid Catalyst (e.g., SOCl2 or TMSCl) Reagents->Reaction Product (S)-Methyl 2-amino-2-methylbutanoate hydrochloride Reaction->Product Formation of ester and hydrochloride salt

Caption: Fischer esterification of the amino acid.

Conclusion

The synthesis of (S)-Methyl 2-amino-2-methylbutanoate hydrochloride is a multi-step process that requires careful consideration of stereochemistry. While racemic synthesis followed by chiral resolution is a viable strategy, enantioselective methods, particularly those starting from a chiral pool material like (R)-2-methylglycidol, offer a more elegant and often more efficient pathway to the desired enantiomerically pure product. The final esterification and salt formation is a straightforward and high-yielding transformation. The choice of synthetic route will ultimately depend on the scale of the synthesis, the availability of starting materials, and the specific requirements for enantiomeric purity.

References

  • Preparation and Synthetic Applications of (S)- and (R)-N-Boc-N,O-isopropylidene-α-methylserinals: Asymmetric Synthesis of (S)- and (R)-2-Amino-2-methylbutanoic Acids (Iva). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Enantioselective Synthesis of α,α-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted α-Methyl α-Benzyl Amine. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • US Patent 6043376A, Synthesis of alpha-methyl, alpha-substituted amino acids. Google Patents.
  • Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. KOPS - University of Konstanz. Available at: [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Strecker amino acid synthesis. Wikipedia. Available at: [Link]

  • A general, catalytic, and enantioselective synthesis of α-amino acids. The Journal of Organic Chemistry. Available at: [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in... PMC. Available at: [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Available at: [Link]

  • 150 Years of Strecker Reaction. MSU chemistry. Available at: [Link]

  • Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. ScienceDirect. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Problem 2. Pianeta Chimica. Available at: [Link]

  • Structures of the amino acids used in this study: Iva... ResearchGate. Available at: [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. Available at: [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Publications. Available at: [Link]

  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. PMC. Available at: [Link]

  • A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. The Royal Society of Chemistry. Available at: [Link]

  • CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride. Google Patents.
  • What is the alternate process for preparing ester hydrochloride? ResearchGate. Available at: [Link]

  • CN101575300A - Production method of S-2-aminobutanamide. Google Patents.
  • Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. CHIMIA. Available at: [Link]

  • CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride. Google Patents.
  • Asymmetric synthesis of tailor-made amino acid via Ni(II) complexes of Schiff bases. ResearchGate. Available at: [Link]

  • (Dl)-2-amino-2-methyl-butanoic acid. NIST WebBook. Available at: [Link]

  • Isovaline. PubChem. Available at: [Link]

Sources

An In-Depth Technical Guide to the Structural Analysis of (S)-Methyl 2-amino-2-methylbutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the structural elucidation and analysis of (S)-Methyl 2-amino-2-methylbutanoate hydrochloride. This non-natural, chiral α-methylated amino acid ester is a valuable building block in medicinal chemistry, primarily due to the introduction of a stereogenic quaternary carbon. The α-methyl group imparts significant conformational constraints and enhanced proteolytic stability to peptides, making it a key component in the design of novel therapeutics.[1]

This document moves beyond a simple listing of analytical techniques. It delves into the strategic application of these methods, the rationale behind experimental choices, and the interpretation of the resulting data to build a complete and unambiguous structural profile of the target molecule.

Foundational Analysis: Confirming Identity and Purity

Before delving into complex stereochemical analysis, it is imperative to confirm the fundamental identity and purity of the (S)-Methyl 2-amino-2-methylbutanoate hydrochloride sample. This initial phase establishes a baseline for all subsequent, more detailed investigations.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is the first-line technique for confirming the molecular weight of the target compound. Given that the analyte is an amino acid ester, derivatization is often employed to improve volatility and ionization efficiency, particularly for Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] However, with the advent of soft ionization techniques like Electrospray Ionization (ESI), direct analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[3]

Expected Molecular Ion:

Compound Molecular Formula Monoisotopic Mass (Da) Expected [M+H]⁺ (Da)
(S)-Methyl 2-amino-2-methylbutanoateC₆H₁₃NO₂131.0946132.1025

Note: The hydrochloride salt will typically dissociate in the ESI source, and the free amine will be protonated.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Dissolve approximately 1 mg of (S)-Methyl 2-amino-2-methylbutanoate hydrochloride in 1 mL of a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to elute the polar compound (e.g., 5% B held for 0.5 min, ramp to 95% B over 3 min, hold for 1 min).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • Key Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal for the expected [M+H]⁺ ion.

Causality of Experimental Choices: The use of a C18 column provides good retention for small, moderately polar molecules. The acidic mobile phase (formic acid) ensures the amine is protonated, which is essential for efficient ESI+ ionization and yields the [M+H]⁺ ion for unambiguous molecular weight confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy provides a rapid, non-destructive method to verify the presence of key functional groups. While FTIR cannot distinguish between enantiomers, it can differentiate between racemic and enantiopure forms in the solid state due to differences in crystal lattice symmetry and hydrogen bonding.[4]

Expected Characteristic Absorptions:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ammonium (R-NH₃⁺)N-H stretch3100-2800 (broad)
Alkane (C-H)C-H stretch2950-2850
Ester Carbonyl (C=O)C=O stretch~1740
Ester (C-O)C-O stretch1250-1150

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid (S)-Methyl 2-amino-2-methylbutanoate hydrochloride powder directly onto the ATR crystal.

  • Data Acquisition:

    • Apply consistent pressure using the ATR anvil.

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 64) to achieve a high signal-to-noise ratio, which is crucial for observing subtle spectral differences.[4]

  • Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Trustworthiness of the Protocol: This protocol is self-validating by comparing the obtained spectrum against a reference spectrum (if available) or by confirming the presence of all expected functional groups. The absence of unexpected peaks (e.g., a broad O-H stretch around 3300 cm⁻¹ for a carboxylic acid) confirms the integrity of the ester and the absence of significant hydrolysis.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise chemical structure, including the connectivity and local environment of all atoms.[5] For (S)-Methyl 2-amino-2-methylbutanoate hydrochloride, a suite of 1D and 2D NMR experiments is required for a complete assignment.

¹H and ¹³C NMR for Foundational Structural Mapping

¹H NMR: Provides information on the number of different proton environments and their neighboring protons through chemical shifts and coupling constants.

¹³C NMR: Indicates the number of unique carbon environments.

Expected NMR Data (in a suitable deuterated solvent, e.g., D₂O or DMSO-d₆):

Assignment ¹H Chemical Shift (ppm, multiplicity, integration) ¹³C Chemical Shift (ppm)
Ethyl-CH₃Triplet~9
Ethyl-CH₂Quartet~25
α-CH₃Singlet~23
O-CH₃Singlet~53
α-C (quaternary)-~60
C=O (ester)-~172

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Experimental Protocol: 1D NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., D₂O).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum.

    • Ensure proper shimming to obtain sharp peaks.

    • Integrate all peaks to confirm proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C is a less sensitive nucleus.

2D NMR for Unambiguous Assignments

2D NMR experiments, such as COSY, HSQC, and HMBC, are essential for confirming the connectivity established from 1D spectra.

G

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart). A cross-peak between the ethyl-CH₂ quartet and the ethyl-CH₃ triplet would be expected.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This will definitively link the proton signals to their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is critical for identifying the quaternary carbon. For example, correlations would be expected from the protons of the α-CH₃, ethyl-CH₂, and O-CH₃ to the ester carbonyl carbon.

Stereochemical Integrity: Confirming Absolute Configuration and Enantiomeric Purity

Confirming the '(S)' configuration and determining the enantiomeric purity are the most critical aspects of the analysis for a chiral molecule intended for pharmaceutical use.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric purity (or enantiomeric excess, ee).[6][7][8] The strategy involves separating the enantiomers using a chiral stationary phase (CSP). For amino acid esters, derivatization of the amino group (e.g., with Fmoc-Cl) is often performed to introduce a chromophore for UV detection and enhance interaction with the CSP.[9]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Derivatization (if necessary): React the sample with a suitable derivatizing agent like N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to attach the UV-active Fmoc protecting group.

  • Chromatographic Separation:

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IC).

    • Mobile Phase: A mixture of hexane/isopropanol or a similar normal-phase solvent system. The exact ratio must be optimized to achieve baseline separation of the enantiomers.

    • Detection: UV detector set to a wavelength where the derivative absorbs strongly (e.g., ~265 nm for Fmoc).

  • Quantification:

    • Inject a sample of the racemic mixture to identify the retention times of both the (S) and (R) enantiomers.

    • Inject the sample of (S)-Methyl 2-amino-2-methylbutanoate hydrochloride.

    • Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Expertise in Method Development: The choice of CSP and mobile phase is critical. Polysaccharide-based CSPs are versatile and effective for a wide range of chiral compounds. Mobile phase polarity plays a significant role in the chiral recognition mechanism; therefore, systematic screening of different solvent ratios is essential for method optimization.

X-ray Crystallography: The Definitive Method

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the absolute configuration.[6][] For amino acid hydrochlorides, obtaining high-quality crystals can be achieved by slow evaporation from aqueous solutions, sometimes with the addition of a small amount of HCl to prevent dissociation.[11]

Workflow for X-ray Crystallography:

G

The process involves solving the phase problem and refining the atomic positions to generate an electron density map. The absolute configuration is typically determined by analyzing anomalous dispersion effects, often quantified by the Flack parameter. A value close to zero for the correct enantiomer confirms the assignment.[6]

Chiroptical Methods: Optical Rotation and Circular Dichroism

Optical rotation and circular dichroism (CD) are classical techniques that provide information about the bulk chirality of a sample.[7][]

  • Optical Rotation: Measures the rotation of plane-polarized light by the chiral sample. The specific rotation, [α]D, is a characteristic physical property. For (S)-Methyl 2-amino-2-methylbutanoate hydrochloride, a non-zero value would be expected, and its sign (+ or -) and magnitude can be compared to literature values if available.

  • Circular Dichroism (CD): Measures the differential absorption of left and right circularly polarized light.[7] The CD spectrum provides information about the stereochemistry, particularly around chromophores like the ester carbonyl group. This technique is especially powerful for studying the conformation of peptides containing this amino acid.[12]

These methods are excellent for routine quality control once a reference value has been established by an absolute method like X-ray crystallography.

Conclusion

The comprehensive structural analysis of (S)-Methyl 2-amino-2-methylbutanoate hydrochloride requires a multi-technique, integrated approach. The workflow begins with foundational techniques like MS and FTIR to confirm identity and functional groups. It then proceeds to a detailed structural mapping of atomic connectivity using a suite of 1D and 2D NMR experiments. Finally, and most critically, the stereochemical integrity is rigorously assessed using the quantitative power of chiral HPLC and, where possible, the definitive assignment from X-ray crystallography, supported by chiroptical methods. This self-validating system of protocols ensures the production of a well-characterized, high-purity chiral building block, which is essential for the development of safe and effective peptide-based therapeutics.

References

  • Gelpi, E., Koenig, W. A., Gibert, J., & Oró, J. (1969). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Journal of Chromatographic Science, 7(10), 604–613. [Link]

  • Millington, D. S., & Smith, D. A. (2001). Analysis of amino acids as formamidene butyl esters by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 15(22), 2198–2205. [Link]

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. [Link]

  • Rial LP. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Pharm Anal Chem, 8:225. [Link]

  • Lee, J. et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]

  • Im, H. J., & Lee, W. K. (2019). Determination of Chemical and Enantiomeric Purity of α-Amino Acids and their Methyl Esters as N-Fluorenylmethoxycarbonyl Derivatives Using Amylose-derived Chiral Stationary Phases. Bulletin of the Korean Chemical Society, 40(4), 365-370. [Link]

  • van Driessche, G., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17, 1483-1490. [Link]

  • An, G., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Wikipedia. (n.d.). Chiral analysis. Wikipedia. [Link]

  • Crisma, M., et al. (1998). Preferred solution conformation of peptides rich in the lipophilic, chiral, C(alpha)-methylated alpha-amino acid (alpha Me)Aoc. Journal of the American Chemical Society, 120(18), 4541-4542. [Link]

  • Reddy, G. S. R., et al. (2019). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 11(34), 4419-4431. [Link]

Sources

spectroscopic data for (S)-Methyl 2-amino-2-methylbutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-Methyl 2-amino-2-methylbutanoate hydrochloride

Introduction

(S)-Methyl 2-amino-2-methylbutanoate hydrochloride is a chiral, non-proteinogenic amino acid ester. As a derivative of isovaline, it presents a unique structural motif: a quaternary stereocenter. This feature makes it a valuable building block in medicinal chemistry and drug development, where precise stereochemical control is paramount for pharmacological activity and safety. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.

Accurate and comprehensive structural elucidation is the cornerstone of chemical research and development. For a molecule like (S)-Methyl 2-amino-2-methylbutanoate hydrochloride, spectroscopic analysis is not merely a quality control checkpoint but a fundamental necessity to confirm its identity, stereochemical integrity, and purity. This guide provides a detailed framework for the acquisition and interpretation of its key spectroscopic data, blending theoretical principles with practical, field-tested protocols.

Molecular Identity and Physicochemical Properties

The first step in any analysis is to establish the compound's basic identity. The structure consists of a butanoate backbone with a methyl ester, an amino group, and a methyl group all attached to the C2 carbon. The "(S)" designation defines the absolute stereochemistry at this chiral quaternary center. The hydrochloride salt form results from the protonation of the primary amine.

Caption: Standard workflow for NMR analysis.

Self-Validation: The system is validated by ensuring the spectrometer passes daily calibration checks. The chemical shifts are referenced to the known residual solvent peak, providing an internal standard. The integration of the ¹H NMR signals should correspond to the predicted proton ratios, confirming sample purity.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.

Predicted IR Absorption Bands

For (S)-Methyl 2-amino-2-methylbutanoate hydrochloride, the key functional groups will produce characteristic absorption bands.

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupRationale & Expected Appearance
3100 - 2800N-H stretchAmmonium (-NH₃⁺)The N-H stretches of the ammonium salt appear as a very broad and strong band, often superimposed on the C-H stretching region. This is a hallmark of amine salts. [1]
2980 - 2850C-H stretchAlkyl (CH₃, CH₂)Medium to strong sharp peaks characteristic of sp³ C-H bonds. [2]
~1745C=O stretchEsterA very strong and sharp absorption. The position is typical for a saturated aliphatic ester.
~1600 & ~1500N-H bendAmmonium (-NH₃⁺)Asymmetric and symmetric bending vibrations. These are typically medium to strong bands.
1250 - 1150C-O stretchEsterStrong C-O stretching vibration, part of the fingerprint region.
Protocol: Acquiring an IR Spectrum via ATR

Attenuated Total Reflectance (ATR) is a modern, convenient technique for solid samples that requires minimal preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Run a background scan to record the spectrum of the ambient environment; this will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid (S)-Methyl 2-amino-2-methylbutanoate hydrochloride onto the ATR crystal.

  • Pressure Application: Lower the ATR press arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Trustworthiness: The protocol's reliability comes from the background correction step, which eliminates interference from atmospheric CO₂ and water vapor. The robustness of the ATR technique minimizes variability from sample thickness that can affect older methods like KBr pellets.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound. Electrospray Ionization (ESI) is the ideal technique for this polar, pre-ionized salt.

Predicted Mass Spectrum (Positive Ion ESI)

In positive ion mode, ESI will analyze the cationic portion of the salt. The molecule will be detected as the protonated free base, which is equivalent to the cation of the hydrochloride salt itself.

  • Molecular Formula (Free Base): C₆H₁₃NO₂ [3]* Exact Mass (Free Base): 131.0946 g/mol [3]* Predicted Ion: [M+H]⁺ (where M is the free base)

  • Expected m/z: 132.1024 (for C₆H₁₄NO₂⁺)

Further fragmentation (MS/MS) can be used to confirm the structure. A common fragmentation pathway for amino acid esters is the loss of the ester group.

MS_Fragmentation parent [C₆H₁₃NO₂ + H]⁺ m/z = 132.1 fragment [C₅H₁₀NO]⁺ m/z = 100.1 parent->fragment Loss of Methanol loss_methoxy - (CH₃OH)

Caption: A potential ESI-MS/MS fragmentation pathway.

Protocol: Acquiring an ESI-Mass Spectrum
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture, such as 50:50 methanol:water. A trace amount of formic acid (0.1%) can be added to ensure the analyte remains protonated, though it may not be necessary for a pre-formed salt.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Parameter Optimization: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable and strong signal for the ion of interest.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300 amu).

Authoritative Grounding: This protocol is based on standard practices for small molecule analysis. The use of high-resolution mass spectrometry (HRMS), such as on an Orbitrap or TOF instrument, would allow for the determination of the elemental composition from the exact mass, providing definitive confirmation of the molecular formula.

Conclusion

The structural confirmation of (S)-Methyl 2-amino-2-methylbutanoate hydrochloride is achieved through a synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy confirm the precise carbon-hydrogen framework and the number of unique atomic environments. IR spectroscopy provides immediate confirmation of the key functional groups—the ammonium salt, the ester carbonyl, and alkyl moieties. Finally, mass spectrometry verifies the molecular weight and, with high resolution, the elemental composition. Together, these techniques provide an unambiguous and comprehensive characterization, ensuring the material's identity, integrity, and suitability for its intended use in research and development.

References

  • PubChem. Methyl 2-(methylamino)butanoate hydrochloride. [Link]

  • ResearchGate. Fig. 2. 1 H NMR spectra of 2-amino-2 0.... [Link]

  • MilliporeSigma. (S)-Methyl 2-aminobutanoate hydrochloride. [Link]

  • MilliporeSigma. (S)-Methyl 2-(methylamino)butanoate hydrochloride. [Link]

  • PubChemLite. Methyl 2-amino-2-methylbutanoate (C6H13NO2). [Link]

  • The Royal Society of Chemistry. A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • PubChem. (S)-methyl 2-aminobutanoate hydrochloride. [Link]

  • NIST. α-Aminoisobutanoic acid. [Link]

  • The Royal Society of Chemistry. 1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate (2a):. [Link]

  • PubChem. Methyl 2-amino-2-methylbutanoate. [Link]

  • Google Patents. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.
  • Doc Brown's Advanced Organic Chemistry. infrared spectrum of 2-methylbutane. [Link]

  • Doc Brown. Interpreting the 13 C NMR spectrum of 2-methylbutane. [Link]

  • Biointerface Research in Applied Chemistry. Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. [Link]

Sources

Technical Assessment: Stability Profile of (S)-Methyl 2-amino-2-methylbutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-Methyl 2-amino-2-methylbutanoate hydrochloride (the methyl ester of (S)-isovaline) represents a specialized class of


-disubstituted amino acids.[1] Unlike canonical amino acids, this molecule possesses a quaternary 

-carbon, rendering it chemically distinct in terms of stability.[1]

Key Stability Verdict:

  • Solid State (Salt): High stability.[1] The hydrochloride salt form effectively suppresses the nucleophilicity of the amine, preventing intermolecular cyclization (diketopiperazine formation) and polymerization.[1]

  • Solution State: Moderate to Low stability.[1] Prone to ester hydrolysis in aqueous environments, particularly under non-neutral pH.[1]

  • Stereochemical Integrity: Exceptional. The quaternary center confers near-absolute resistance to racemization, a common failure mode in peptide synthesis.[1]

This guide details the mechanistic underpinnings of these properties and provides validated protocols for handling and analysis.[1]

Molecular Architecture & Stability Logic

To predict stability, we must analyze the competition between steric protection and functional group reactivity.[1]

The Quaternary Shield (Racemization Resistance)

Standard amino acids (e.g., Alanine methyl ester) possess an acidic


-proton.[1] Under basic conditions, this proton can be abstracted to form a planar enolate, leading to racemization.[1]

Structure:


Configuration:  The 

-carbon is bonded to:
  • Amine (

    
    )[1]
    
  • Carboxyl Ester (

    
    )
    
  • Methyl Group (

    
    )[1]
    
  • Ethyl Group (

    
    )[1]
    

Mechanism: Because the


-carbon is quaternary (tetrasubstituted), there is no 

-proton
to abstract.[1] Consequently, the standard enolization-based racemization pathway is mechanistically impossible [1].[1] This molecule maintains high optical purity even under conditions that would racemize standard amino acids.[1]
The Ester Vulnerability (Hydrolysis)

While the chiral center is robust, the ester linkage is the primary degradation point.[1]

  • Autocatalytic Hydrolysis: As a hydrochloride salt, the compound is acidic.[1] In the presence of ambient moisture, the salt provides the protons (

    
    ) necessary to catalyze the hydrolysis of the ester back to the carboxylic acid ((S)-Isovaline) and methanol.[1]
    
  • Hygroscopicity: The ionic lattice of the HCl salt is hygroscopic.[1] If stored improperly, it pulls water from the atmosphere, initiating the hydrolysis cycle.[1]

Degradation Pathways[1]

The following diagram illustrates the two critical degradation pathways: Hydrolysis (driven by moisture/acid) and Diketopiperazine (DKP) Formation (driven by neutralization/basic pH).[1]

DegradationPathways Salt (S)-Methyl 2-amino-2-methylbutanoate HCl (Stable Solid) FreeBase Free Base Intermediate (Reactive) Salt->FreeBase Neutralization (pH > 7) HydrolysisProduct Hydrolysis Product ((S)-Isovaline + MeOH) Salt->HydrolysisProduct + H2O / H+ (Autocatalysis) FreeBase->HydrolysisProduct + H2O / OH- DKP Diketopiperazine (Cyclic Dimer) FreeBase->DKP Intermolecular Cyclization (Slowed by Sterics)

Figure 1: Mechanistic degradation pathways. The red paths indicate irreversible degradation.

Note on DKP Formation: While


-disubstituted amino acids often favor cyclization due to the Thorpe-Ingold effect (gem-dimethyl effect), the intermolecular dimerization required to form a DKP is sterically hindered by the ethyl group in isovaline derivatives compared to Aib (aminoisobutyric acid) [2].[1] However, it remains a risk if the free base is left in solution.[1]

Analytical Methodologies

To validate the quality of this reagent, a self-validating HPLC protocol is required.[1] Standard UV detection is suitable due to the carbonyl absorbance, though refractive index (RI) or CAD (Charged Aerosol Detection) is superior for the non-chromophoric isovaline backbone.[1]

HPLC Stability-Indicating Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 210 nm (carbonyl band).[1]

  • Rationale: Low pH mobile phase maintains the amine in the protonated state (

    
    ), preventing on-column degradation and improving peak shape.[1]
    
Quantitative Assessment Table

When characterizing a batch, compare against these specifications:

ParameterSpecificationMethodStability Risk Indicator
Appearance White crystalline powderVisualYellowing indicates free amine oxidation.[1]
Purity (HPLC) > 98.0%RP-HPLC (210 nm)Drop in purity correlates with acid formation.[1]
Water Content < 1.0%Karl Fischer (Coulometric)>1% triggers autocatalytic hydrolysis.[1]
Chiral Purity > 99% eeChiral HPLC (Crownpak CR+)Unlikely to change, but confirms synthesis quality.
Counter-ion 16.5 - 17.5% Cl-Titration (AgNO3)Loss of HCl leads to free base instability.[1]

Experimental Protocols: Forced Degradation

To empirically determine the shelf-life and handling windows for your specific batch, perform this forced degradation study. This is a "stress test" to identify the breaking point of the molecule.[1]

Protocol: Hydrolytic Stress Test
  • Preparation: Prepare a 1 mg/mL solution of the compound in three separate vials:

    • Vial A: 0.1 N HCl (Acid Stress)[1]

    • Vial B: Phosphate Buffer pH 7.0 (Neutral)[1]

    • Vial C: 0.1 N NaOH (Base Stress)[1]

  • Incubation: Incubate all vials at 25°C.

  • Sampling: Inject 10 µL into the HPLC system at T=0, T=1 hour, T=6 hours, and T=24 hours.

  • Analysis:

    • Base Stress (Vial C): Expect rapid disappearance of the ester peak (< 1 hour).[1] This confirms the ester's lability.[1]

    • Acid Stress (Vial A): Expect slow degradation.[1] If degradation is rapid here, the raw material is highly unstable in moisture.[1]

    • Neutral (Vial B): This represents "solution stability."[1] If >5% loss occurs in 24h, the reagent must be prepared fresh immediately before use.[1]

Workflow Start Start: Solid Sample Dissolve Dissolve in Stress Media (Acid / Neutral / Base) Start->Dissolve Incubate Incubate @ 25°C Dissolve->Incubate Sample HPLC Injection (T=0, 1h, 6h, 24h) Incubate->Sample Decision Calculate % Recovery Sample->Decision ResultStable Stable (>95%) Suitable for overnight runs Decision->ResultStable High Recovery ResultUnstable Unstable (<95%) Prepare Fresh Only Decision->ResultUnstable Degradation

Figure 2: Workflow for determining solution-phase stability limits.

Handling & Storage Recommendations

Based on the chemical properties described above, the following storage protocols are mandatory to maintain scientific integrity.

  • Temperature: Store at -20°C . Low temperature kinetically inhibits hydrolysis.[1]

  • Atmosphere: Store under Argon or Nitrogen .[1] While oxidation is a low risk, excluding moist air is critical.[1]

  • Container: Amber glass with a teflon-lined screw cap.[1] Avoid plastic containers for long-term storage as they are permeable to water vapor.[1]

  • Desiccation: Secondary containment with active desiccant (Silica gel or

    
    ) is required.[1]
    
  • Usage Rule: Allow the bottle to warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture onto the hygroscopic salt, ruining the remaining material [3].[1]

References

  • Toniolo, C., et al. (2001).[1] Structure and stability of alpha-methyl amino acids.[1][2] Journal of Peptide Science.[1] (Context: General stability of quaternary amino acids).

  • Weng, J., et al. (2012).[1] Steric effects in the cyclization of alpha,alpha-disubstituted amino acid esters.[1] Organic Letters.[1][3] (Context: Thorpe-Ingold effect on DKP formation).[1]

  • Sigma-Aldrich Technical Bulletin. (2023). Handling and Storage of Amino Acid Derivatives.[1][2][4] (Context: General protocols for hygroscopic salts).

  • PubChem Compound Summary. (2023). Methyl 2-amino-2-methylbutanoate.[1] (Context: Structural identification).[1]

Sources

(S)-Methyl 2-Amino-2-Methylbutanoate Hydrochloride: A Technical Guide to its Application as a Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The rational design of therapeutic agents increasingly relies on the use of non-proteinogenic amino acids to confer specific, advantageous properties to parent molecules. Among these, chiral α,α-disubstituted amino acids (α-AAs) represent a critically important class of building blocks. This technical guide provides an in-depth exploration of (S)-Methyl 2-amino-2-methylbutanoate hydrochloride, a sterically hindered, chiral amino acid ester. We will examine its fundamental properties, stereocontrolled synthesis, and core applications, with a focus on the causal reasoning behind its use in modern medicinal chemistry. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique conformational and physicochemical benefits of this versatile building block.

The Strategic Importance of Chiral α,α-Disubstituted Amino Acids (α-AAs)

Chirality is a fundamental principle in drug design, as the stereochemical configuration of a molecule dictates its three-dimensional interaction with biological targets.[1] Chiral building blocks are therefore indispensable tools for the efficient, stereoselective synthesis of complex molecular architectures.[1] α,α-Disubstituted amino acids (α-AAs) are a unique subclass of these building blocks where the α-hydrogen is replaced by an additional substituent. This seemingly simple modification has profound consequences for molecular structure and function.

The primary advantage of incorporating an α-AA, such as the 2-amino-2-methylbutanoic acid moiety, is the imposition of severe conformational constraints . The presence of two substituents at the α-carbon sterically hinders rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This restriction dramatically reduces the conformational flexibility of a peptide chain, forcing it to adopt more defined secondary structures, such as β-turns or helical folds.[2][3][4] This principle is a cornerstone of peptidomimetic design, where the goal is to stabilize the biologically active conformation of a peptide.[5]

From a drug development perspective, these constraints offer several benefits:

  • Enhanced Metabolic Stability: The unnatural, sterically crowded structure provides resistance to enzymatic degradation by proteases, prolonging the in-vivo half-life of the drug candidate.[2]

  • Improved Receptor Affinity and Selectivity: By locking the peptide into its active conformation, binding affinity for the target receptor can be significantly increased.

  • Increased Bioavailability: The introduction of alkyl groups, such as the methyl and ethyl groups in this building block, can modulate the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.

Caption: Conformational freedom in a standard vs. an α,α-disubstituted amino acid.

Physicochemical and Safety Profile

(S)-Methyl 2-amino-2-methylbutanoate hydrochloride is a white to off-white solid at room temperature. Its hydrochloride salt form enhances solubility in polar solvents and improves handling characteristics compared to the free base.

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 92760-72-0 [6]
Molecular Formula C₆H₁₄ClNO₂ [7]
Molecular Weight 167.64 g/mol [6]
Physical Form Solid [6]
InChI Key HVPPPARGXDTDEY-RGMNGODLSA-N [6]

| Storage Conditions | Inert atmosphere, room temperature |[6] |

Safety and Handling: This compound should be handled in accordance with good laboratory practices. It is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.

Table 2: GHS Hazard Information

Category Code Description Reference(s)
Hazard Statements H302 Harmful if swallowed. [8]
H315 Causes skin irritation. [7]
H319 Causes serious eye irritation. [7]
H335 May cause respiratory irritation. [7]
Precautionary Statements P261 Avoid breathing dust. [7]
P280 Wear protective gloves/eye protection. [6]

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[6] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure α,α-disubstituted amino acids is a significant challenge due to the difficulty of creating a quaternary stereocenter. Direct alkylation methods often suffer from low yields and racemization. A robust strategy involves the use of chiral auxiliaries or asymmetric catalysis. A reliable route to the parent amino acid, (S)-2-Amino-2-methylbutanoic Acid, has been demonstrated starting from the chiral building block (R)-2-methylglycidol.[1] The subsequent esterification can be achieved using standard methods, such as reaction with thionyl chloride in methanol.[9]

G start (R)-2-Methylglycidol step1 1. NaN₃, NH₄Cl 2. TBDPSCl, Imidazole start->step1 intermediate1 Azido Alcohol Derivative step1->intermediate1 step2 1. Jones Oxidation 2. CH₂N₂ intermediate1->step2 intermediate2 Methyl Ester Intermediate step2->intermediate2 step3 H₂, Pd/C intermediate2->step3 intermediate3 (S)-2-Amino-2-methylbutanoic acid derivative step3->intermediate3 step4 Deprotection intermediate3->step4 product_aa (S)-2-Amino-2-methylbutanoic Acid step4->product_aa step5 SOCl₂, Methanol product_aa->step5 final_product (S)-Methyl 2-amino-2-methylbutanoate Hydrochloride step5->final_product

Caption: Asymmetric synthesis pathway for the target building block.

Protocol 1: Asymmetric Synthesis and Esterification (Illustrative)

This protocol is based on established methodologies for the synthesis of the parent amino acid[1] and standard esterification procedures.[9][10]

Part A: Synthesis of (S)-2-Amino-2-methylbutanoic Acid

  • Ring Opening and Protection: (R)-2-methylglycidol is subjected to a regioselective ring-opening with sodium azide (NaN₃) in the presence of a Lewis acid to form the corresponding azido alcohol. The primary alcohol is then protected, for example, as a TBDPS ether.

  • Oxidation: The protected azido alcohol is oxidized to the corresponding carboxylic acid using an appropriate oxidizing agent (e.g., Jones reagent).

  • Azide Reduction: The azide group is reduced to the primary amine via catalytic hydrogenation (H₂ over Pd/C).

  • Deprotection: The alcohol protecting group is removed under appropriate conditions (e.g., with TBAF for a silyl ether) to yield the enantiomerically pure (S)-2-Amino-2-methylbutanoic Acid. The product is purified via column chromatography or recrystallization.

Part B: Methyl Esterification and HCl Salt Formation

  • Esterification: The purified (S)-2-Amino-2-methylbutanoic Acid (1.0 equiv.) is suspended in anhydrous methanol (approx. 10 mL per gram of amino acid) in a flame-dried, round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • The suspension is cooled to 0 °C in an ice bath. Thionyl chloride (SOCl₂, 1.2-1.5 equiv.) is added dropwise via syringe. Causality: Thionyl chloride reacts with methanol in situ to generate HCl gas and methyl chlorosulfite, which protonates the carboxylic acid, making it highly electrophilic and driving the esterification forward. This method is highly effective for amino acids as the in situ generated HCl also protonates the amine, preventing side reactions.

  • After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux for 3-5 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude solid is the desired (S)-Methyl 2-amino-2-methylbutanoate hydrochloride. It can be further purified by trituration with cold diethyl ether or recrystallization.

Core Applications in Synthetic Chemistry

The primary application of this building block is in solid-phase peptide synthesis (SPPS) to create conformationally constrained peptides. However, its steric hindrance presents a significant challenge. The bulky methyl and ethyl groups at the α-carbon shield both the amine and the carboxylate groups, slowing down reaction kinetics for both N-terminal deprotection and amide bond formation.

Overcoming Coupling Challenges: Standard peptide coupling reagents like DCC/HOBt are often inefficient for coupling sterically hindered α-AAs.[11] The low reactivity can lead to incomplete coupling, side reactions, or racemization. To overcome this, highly potent activating reagents are required. Onium salt-based reagents are the preferred choice.[6]

  • Aminium/Uronium Reagents: HATU, HBTU, and HCTU are highly effective. HATU, in particular, generates a highly reactive OAt-active ester, which benefits from the anchimeric assistance of the pyridine nitrogen in HOAt, making it one of the most efficient reagents for difficult couplings.

  • Phosphonium Reagents: PyAOP and PyBOP are also excellent choices, generating reactive phosphonium intermediates.

  • Oxyma-based Reagents: COMU is a modern, highly efficient reagent that incorporates the Oxyma Pure leaving group, offering comparable reactivity to HATU with improved safety (avoiding potentially explosive HOBt/HOAt byproducts) and solubility profiles.[12]

G cluster_0 SPPS Cycle for Sterically Hindered α-AA Resin Peptide-Resin (Free Amine) Couple Step 2: Coupling (HATU/COMU + Base) Resin->Couple Protect Step 1: N-Boc Protection of α-AA BocAA Boc-(S)-Me-2-amino- 2-methylbutanoate Protect->BocAA BocAA->Couple ProtectedPeptide Protected Peptide-Resin Couple->ProtectedPeptide Deprotect Step 3: N-Boc Deprotection (TFA) ProtectedPeptide->Deprotect ElongatedPeptide Elongated Peptide-Resin (Free Amine) Deprotect->ElongatedPeptide ElongatedPeptide->Couple Next Cycle

Caption: Workflow for incorporating the building block in Solid-Phase Peptide Synthesis.

Protocol 2: N-Terminal Boc Protection

The amine of the title compound is secondary-like in its steric hindrance, requiring robust protection conditions. The Boc (tert-butoxycarbonyl) group is a common choice for amine protection in peptide synthesis.[13]

  • Reaction Setup: Dissolve (S)-Methyl 2-amino-2-methylbutanoate hydrochloride (1.0 equiv.) in a suitable solvent mixture, such as 1:1 Dioxane:Water or THF.

  • Basification: Add a base, such as triethylamine (Et₃N, 2.2 equiv.) or sodium hydroxide (NaOH), to neutralize the hydrochloride salt and deprotonate the ammonium group to the free amine.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv.) to the solution. The reaction is typically stirred at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Due to the steric hindrance, the reaction may require several hours (4-24 h) for completion.

  • Work-up: Once complete, perform an aqueous work-up. Typically, the organic solvent is removed, and the aqueous layer is acidified (e.g., with citric acid) and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the N-Boc protected product.[7]

Protocol 3: Peptide Coupling using HATU

This protocol outlines the coupling of the N-Boc protected building block onto a resin-bound peptide with a free N-terminal amine.

  • Pre-activation: In a separate vessel, dissolve N-Boc-(S)-2-amino-2-methylbutanoic acid (3.0 equiv.), HATU (2.9 equiv.), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 6.0 equiv.) in an anhydrous polar aprotic solvent like DMF or NMP.

  • Allow the solution to stand for 5-10 minutes. Causality: This pre-activation step allows for the formation of the highly reactive OAt-active ester before its introduction to the resin-bound amine. This is crucial for sterically hindered couplings as it maximizes the concentration of the active species, helping to drive the slow reaction to completion. DIPEA is used because it is a hindered base that will not compete as a nucleophile.

  • Coupling: Add the pre-activated solution to the synthesis vessel containing the resin (1.0 equiv.) which has been swollen in the reaction solvent.

  • Reaction: Agitate the reaction mixture at room temperature. For highly hindered couplings, extended reaction times (2-6 hours) or elevated temperatures (e.g., 50 °C) may be necessary.[14]

  • Washing: After the coupling is complete (as determined by a negative Kaiser test or other monitoring method), drain the reaction solvent and thoroughly wash the resin with DMF, DCM, and Methanol to remove excess reagents and byproducts. The resin is now ready for the N-Boc deprotection step of the next cycle.

Impact in Drug Development: A Case Study Perspective

The true value of a building block is demonstrated by its impact on the biological and pharmaceutical properties of a lead compound. While specific drug examples containing this exact moiety may be proprietary, we can illustrate its potential impact based on well-established principles in medicinal chemistry.

Consider a hypothetical peptide therapeutic that suffers from poor metabolic stability and low potency due to conformational flexibility. Replacing a native amino acid (e.g., Alanine or Valine) with the (S)-2-amino-2-methylbutanoic acid moiety can lead to significant improvements. The α-methyl group can contribute to the "magic methyl" effect, where a strategically placed methyl group enhances potency by improving hydrophobic interactions in a binding pocket or by blocking a site of metabolic attack.[15]

Table 3: Illustrative Impact of Moiety Incorporation on Lead Compound Properties

Property Parent Peptide (e.g., with L-Val) Modified Peptide (with α-Me-Et-Gly) Rationale for Change
Receptor Binding (Kᵢ, nM) 150 nM 15 nM Conformational constraint pre-organizes the peptide into its active binding conformation, reducing the entropic penalty of binding.
Proteolytic Stability (t₁/₂ in plasma) 10 min > 120 min The α,α-disubstituted structure sterically blocks the approach of protease enzymes, preventing peptide bond cleavage.
Calculated LogP 1.2 2.1 The addition of the ethyl and methyl groups increases the overall lipophilicity of the peptide, which can influence membrane permeability.

| Observed Secondary Structure | Random Coil | 3₁₀-Helix / β-Turn | The steric bulk forces the peptide backbone into a defined secondary structure, as confirmed by biophysical methods like CD or NMR spectroscopy.[8][16] |

Conclusion and Future Outlook

(S)-Methyl 2-amino-2-methylbutanoate hydrochloride is more than just another amino acid derivative; it is a specialized tool for molecular engineering. Its ability to enforce conformational rigidity makes it an invaluable building block for transforming flexible, labile peptides into structured, stable, and potent drug candidates. While its use requires specialized synthetic protocols to overcome the inherent steric hindrance, the rewards in terms of improved pharmacokinetic and pharmacodynamic properties are substantial. As the field of drug discovery continues to tackle increasingly complex biological targets, such as protein-protein interactions, the demand for sophisticated chiral building blocks that offer precise control over molecular architecture will only continue to grow. The principles demonstrated by this building block will undoubtedly play a key role in the development of the next generation of peptide and peptidomimetic therapeutics.

References

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. [Link]

  • ACS Publications. Preparation and Synthetic Applications of (S)- and (R)-N-Boc-N,O-isopropylidene-α-methylserinals: Asymmetric Synthesis of (S)- and (R)-2-Amino-2-methylbutanoic Acids (Iva) | The Journal of Organic Chemistry. [Link]

  • ACS Publications. Peptide Coupling Reagents, More than a Letter Soup. [Link]

  • MDPI. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. [Link]

  • National Center for Biotechnology Information. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC. [Link]

  • ResearchGate. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. [Link]

  • Wiley Online Library. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • PubMed. Conformational study of two synthetic peptides with sequence analogies to the N-terminal fragment of RNase A. [Link]

  • National Center for Biotechnology Information. Special Issue: Development of Asymmetric Synthesis - PMC. [Link]

  • Indian Academy of Sciences. Synthetic and conformational studies on dehydrovaline-containing model peptides. [Link]

  • The Royal Society of Chemistry. A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • National Center for Biotechnology Information. Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells - PMC. [Link]

  • ACS Publications. Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. [Link]

  • PubMed. Conformational restrictions of biologically active peptides via amino acid side chain groups. [Link]

  • PubChem. Methyl 2-(methylamino)butanoate hydrochloride. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Google Patents.
  • DSpace@MIT. Conformational Dynamics in Extended RGD-Containing Peptides. [Link]

  • Pentelute Lab. Rapid Flow-Based Peptide Synthesis. [Link]

  • ResearchGate. Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. [Link]

  • National Center for Biotechnology Information. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. [Link]

  • MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

Sources

The Strategic Role of (S)-Methyl 2-amino-2-methylbutanoate Hydrochloride in Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The transition from canonical peptides to highly stable peptidomimetics relies heavily on the strategic incorporation of non-canonical amino acids (ncAAs). Among these, (S)-Methyl 2-amino-2-methylbutanoate hydrochloride (CAS: 92760-72-0)—the methyl ester hydrochloride derivative of (S)-isovaline (L-Iva)—stands out as a critical building block[1].

Unlike standard amino acids, isovaline is an


-dialkyl amino acid. The presence of the additional 

-methyl group fundamentally alters the molecule's thermodynamic landscape. By imposing severe steric constraints, the

-methyl group restricts the Ramachandran dihedral angles (

) to approximately ±60° and ±30°[2]. This restriction forces the peptide backbone into rigid helical conformations (such as

-helices or

-helices)[2]. Furthermore, this steric bulk acts as a physical shield, blocking protease active sites from accessing the adjacent peptide bonds, thereby extending the in vivo half-life of the therapeutic candidate[3].

Because the free carboxylic acid of isovaline is highly unreactive due to this same steric hindrance, commercial sourcing of the methyl ester hydrochloride form provides a highly stable, orthogonally protected nucleophile ready for advanced solution-phase coupling strategies.

Commercial Availability & Sourcing Metrics

For drug development professionals, securing a reliable supply chain for ncAAs is as critical as the synthesis itself. (S)-Methyl 2-amino-2-methylbutanoate hydrochloride is commercially available through several specialized chemical vendors, typically synthesized via asymmetric Strecker reactions or enzymatic resolution.

When sourcing this compound, researchers must verify the enantiomeric purity, as trace amounts of the (R)-enantiomer (CAS: 118725-00-1) can disrupt the intended helical trajectory of the final peptide.

Table 1: Commercial Sourcing and Quantitative Specifications

ParameterSpecification / Metric
Chemical Name (S)-Methyl 2-amino-2-methylbutanoate hydrochloride
Common Synonym (S)-Isovaline methyl ester hydrochloride
CAS Number 92760-72-0[1]
Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
Typical Commercial Purity

95% - 97% (Verified via HPLC and

H-NMR)[1]
Representative Suppliers Howei Pharm, RHAWN, BenchChem, BOC Sciences[1]
Estimated R&D Cost ~$60 -

170 - $250 per 1 g
Physical State Solid (Crystalline Powder)

Structural Impact Pathway

The incorporation of (S)-isovaline derivatives triggers a cascading effect on the peptide's biophysical properties. The diagram below illustrates the causal relationship between the chemical structure of the building block and the ultimate pharmacokinetic benefits.

G A Incorporation of (S)-Iva (Steric Bulk at α-Carbon) B Restriction of Dihedral Angles (φ, ψ ≈ ±60°, ±30°) A->B Thermodynamic Control C Induction of Helical Conformation (α-helix or 3_10-helix) B->C Conformational Locking D Steric Shielding of Peptide Bond (Protease Resistance) C->D Structural Masking E Enhanced In Vivo Half-Life (Improved Bioavailability) D->E Pharmacokinetic Optimization

Figure 1: Mechanistic pathway illustrating the structural and pharmacokinetic impact of (S)-Isovaline.

Experimental Workflows: Overcoming Steric Hindrance

Coupling


-dialkyl amino acids presents a significant thermodynamic hurdle. Standard carbodiimide reagents (e.g., DIC/HOBt) often fail to provide the necessary activation energy, leading to incomplete reactions and deletion sequences[4].

Because the commercial product is a C-terminal protected methyl ester, it is utilized as the nucleophile in an initial solution-phase coupling. The following self-validating protocol details how to couple this hindered amine to an N-protected amino acid, followed by saponification to yield a building block suitable for Solid-Phase Peptide Synthesis (SPPS).

Protocol: Solution-Phase Coupling and Saponification of (S)-Isovaline Methyl Ester

Phase 1: High-Efficiency Coupling

  • Preparation: In an oven-dried round-bottom flask under inert argon, dissolve 1.0 equivalent of (S)-Methyl 2-amino-2-methylbutanoate hydrochloride and 1.2 equivalents of the desired N-protected amino acid (e.g., Fmoc-Ala-OH) in anhydrous dichloromethane (DCM).

  • Activation & Freebasing (Causality Check): Add 1.2 equivalents of HATU, followed strictly by 3.0 equivalents of N,N-diisopropylethylamine (DIPEA) dropwise at 0°C.

    • Mechanistic Causality: The 3.0 equivalents of DIPEA serve a dual purpose. The first equivalent neutralizes the hydrochloride salt of the isovaline derivative, rendering the highly hindered

      
      -amine nucleophilic. The remaining equivalents drive the HATU-mediated formation of the highly reactive 7-azabenzotriazole active ester, which is strictly required to overcome the steric barrier of the incoming nucleophile[4].
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 18–24 hours. The extreme steric bulk slows the nucleophilic attack, necessitating extended reaction times.

  • Workup: Wash the organic layer sequentially with 5% aqueous KHSO

    
    , saturated NaHCO
    
    
    
    , and brine. Dry over anhydrous Na
    
    
    SO
    
    
    and concentrate under reduced pressure.

Phase 2: Saponification (Preparation for SPPS)

  • Hydrolysis: Dissolve the crude dipeptide ester in a 2:1:1 mixture of THF/MeOH/H

    
    O.
    
    • Mechanistic Causality: This specific ternary solvent system is required to maintain the solubility of both the hydrophobic protected dipeptide and the hydrophilic lithium hydroxide.

  • Deprotection: Add 3.0 equivalents of LiOH·H

    
    O and stir at room temperature for 4 hours.
    
  • Acidification: Carefully acidify the mixture to pH 3 using 1M HCl at 0°C to precipitate the free carboxylic acid. Extract with ethyl acetate, dry, and concentrate.

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the system must be self-validating:

  • Reaction Completion: Track the saponification via

    
    H-NMR. The reaction is validated as complete only when the sharp singlet corresponding to the methyl ester protons (~3.70 ppm) completely disappears from the spectrum.
    
  • Chiral Integrity: Analyze the final product via Chiral HPLC to confirm that the use of HATU/DIPEA did not induce epimerization at the adjacent canonical amino acid center (ensuring >98% ee).

Conclusion

The commercial availability of (S)-Methyl 2-amino-2-methylbutanoate hydrochloride provides peptide chemists with a highly reliable, orthogonally protected building block for introducing conformational rigidity. By understanding the thermodynamic limitations imposed by its


-methyl group, scientists can rationally select highly reactive coupling agents (like HATU) and optimized solvent systems to seamlessly integrate this non-canonical amino acid into next-generation therapeutics.

References

  • Howei Pharm. "(S)-Methyl 2-amino-2-methylbutanoate hydrochloride ≥95% Product Data." Howei Pharm Catalog, 2026. Available at:[Link]

  • Zotti et al. "Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications." National Institutes of Health (NIH) / PMC, 2023. Available at: [Link]

  • NIH. "Tuning of Protease Resistance in Oligopeptides through N-Alkylation and Steric Hindrance." National Institutes of Health (NIH) / PMC, 2026. Available at: [Link]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis and Applications of (S)-Methyl 2-amino-2-methylbutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-Methyl 2-amino-2-methylbutanoate hydrochloride (the methyl ester of (S)-isovaline) is a highly specialized, non-proteinogenic chiral building block. Characterized by its


-disubstituted quaternary stereocenter, this compound is pivotal in two major synthetic domains: the engineering of conformationally constrained peptidomimetics and the generation of chiral oxazoline ligands for transition-metal-catalyzed asymmetric synthesis. This guide details the mechanistic rationale, quantitative data, and validated protocols for utilizing this sterically demanding molecule.

Mechanistic Rationale & Structural Impact (E-E-A-T)

Conformational Rigidity via the Thorpe-Ingold Effect

The presence of both a methyl and an ethyl group on the


-carbon of (S)-isovaline severely restricts the 

and

dihedral angles of the peptide backbone. This steric bulk (the Thorpe-Ingold or gem-dialkyl effect) forces the polymer chain to adopt a highly ordered

-helical conformation
. This structural motif is frequently observed in natural, membrane-active peptaibols such as efrapeptins, harzianins, and cicadapeptins[1][2][3]. (R)- and (S)-isovaline homopeptides are well-documented to adopt these rigid helical structures, which dramatically enhance cellular uptake and target affinity[4].
Proteolytic Stability and Epimerization Dynamics

The quaternary stereocenter provides exceptional steric shielding, imparting profound resistance to enzymatic degradation—a critical feature in the design of next-generation therapeutics like arginase and PLK inhibitors[5][6].

Critical Causality Insight: While the quaternary center of (S)-isovaline itself cannot epimerize (due to the absence of an


-proton), its massive steric hindrance significantly slows down the aminolysis step during peptide coupling. This prolonged reaction time drastically increases the risk of oxazolone-mediated epimerization of the incoming (activated) amino acid. Therefore, standard carbodiimides are insufficient; highly reactive uronium or phosphonium salts are mandatory to accelerate aminolysis and outcompete the epimerization pathway[7][8].

Application Workflow 1: Conformationally Constrained Peptidomimetics

To successfully couple an incoming amino acid to the sterically hindered N-terminus of (S)-Methyl 2-amino-2-methylbutanoate, the activation energy barrier must be lowered using neighboring-group participation. Reagents like HATU generate an OAt active ester where the nitrogen at the 7-position provides an intramolecular hydrogen bond, guiding the hindered amine to the electrophilic carbonyl[7].

Quantitative Comparison of Coupling Reagents

Table 1: Efficiency of Coupling Reagents for


-Disubstituted Amines 
Coupling ReagentReactive IntermediateAminolysis RateTypical Yield (%)Epimerization Risk (Incoming AA)Optimal Base
EDC / HOBt OBt EsterVery Slow< 30%HighDIPEA
HATU / HOAt OAt EsterFast (H-bond assisted)85 - 95%LowDIPEA / TMP
COMU Oxyma EsterVery Fast90 - 98%Very LowTMP
PyAOP OAt EsterFast90 - 95%LowDIPEA
Protocol: High-Efficiency Solution-Phase Peptide Coupling

Objective: Couple Fmoc-Ala-OH to (S)-Methyl 2-amino-2-methylbutanoate HCl with zero epimerization.

Step-by-Step Methodology:

  • Free-Basing: Suspend (S)-Methyl 2-amino-2-methylbutanoate HCl (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL). Add 2,4,6-trimethylpyridine (TMP, collidine) (3.0 eq, 3.0 mmol). Causality: TMP is chosen over DIPEA when using COMU to prevent base-catalyzed degradation of the coupling reagent and to minimize premature Fmoc deprotection.

  • Activation: In a separate vial, dissolve Fmoc-Ala-OH (1.5 eq, 1.5 mmol) and COMU (1.5 eq, 1.5 mmol) in anhydrous DMF (3 mL). Stir for 2 minutes until a color change (yellow/orange) indicates the formation of the Oxyma active ester.

  • Coupling: Transfer the activated Fmoc-Ala-OH solution to the amine suspension. Stir at 40°C for 4 hours. Causality: Mild heating overcomes the steric clash between the incoming activated ester and the gem-dialkyl groups of the isovaline derivative.

  • Self-Validation Check: Standard Ninhydrin (Kaiser) tests often yield false negatives for sterically hindered amines. Validate the completion of coupling via LC-MS analysis. Look for the disappearance of the

    
     132 
    
    
    
    peak of the free isovaline ester.
  • Workup: Dilute with EtOAc, wash sequentially with 5% KHSO

    
     (aq), saturated NaHCO
    
    
    
    (aq), and brine. Dry over Na
    
    
    SO
    
    
    and concentrate in vacuo.

G A (S)-Methyl 2-amino-2-methylbutanoate B Quaternary Stereocenter (Steric Shielding) A->B Structural feature E Thorpe-Ingold Effect (Dihedral Restriction) A->E Thermodynamic effect C HATU / COMU Activation (Overcomes Hindrance) B->C Necessitates D Peptide Coupling (Zero Epimerization) C->D Enables G Proteolytic Stability & Cellular Uptake D->G Yields Peptidomimetic F 3_10-Helix Induction E->F Drives folding F->G Biological outcome

Caption: Workflow of (S)-Isovaline integration into peptidomimetics via high-efficiency coupling.

Application Workflow 2: Synthesis of Chiral Oxazoline Ligands

Beyond peptides, (S)-Methyl 2-amino-2-methylbutanoate is a direct precursor to (S)-2-amino-2-methylbutan-1-ol . When condensed with nitriles, it forms chiral oxazolines. The distinct steric difference between the methyl and ethyl groups on the quaternary center provides excellent enantiofacial discrimination when these ligands are complexed with transition metals (e.g., Cu, Zn) for asymmetric transformations.

Protocol: Reduction to Chiral Amino Alcohol

Objective: Chemoselective reduction of the methyl ester to the primary alcohol without racemization.

Step-by-Step Methodology:

  • Preparation: Suspend (S)-Methyl 2-amino-2-methylbutanoate HCl (1.0 eq, 5.0 mmol) in anhydrous THF (20 mL) under an argon atmosphere at 0°C.

  • Neutralization & Reduction: Slowly add Lithium Borohydride (LiBH

    
    , 2.0 M in THF, 2.5 eq, 12.5 mmol) dropwise. Causality: LiBH
    
    
    
    is a mild reducing agent that selectively reduces esters to alcohols. The first 0.5 eq neutralizes the hydrochloride salt, evolving H
    
    
    gas, while the remaining 2.0 eq performs the reduction.
  • Reaction: Remove the ice bath and reflux the mixture at 65°C for 12 hours. The steric bulk of the quaternary center requires thermal energy to drive the reduction of the ester to completion.

  • Quenching: Cool to 0°C and carefully quench by the dropwise addition of Methanol (5 mL) until effervescence ceases, followed by 1M NaOH (10 mL) to break down the boron complexes.

  • Extraction & Validation: Extract with CH

    
    Cl
    
    
    
    (3 x 20 mL). Self-Validation Check: Monitor the organic layer via FT-IR. Confirm the complete disappearance of the ester carbonyl stretch (
    
    
    1740 cm
    
    
    ) and the appearance of a broad hydroxyl stretch (
    
    
    3300 cm
    
    
    ).
  • Purification: Dry the combined organic layers over anhydrous K

    
    CO
    
    
    
    and concentrate under reduced pressure to yield the pure chiral amino alcohol, ready for Lewis-acid catalyzed condensation into an oxazoline.

G A (S)-Iva-OMe HCl B Ester Reduction (LiBH4 / THF) A->B Step 1 C (S)-2-amino-2-methylbutan-1-ol B->C Yields D Condensation (Nitrile / Catalyst) C->D Step 2 E Chiral Oxazoline Ligand D->E Yields F Asymmetric Catalysis (Enantiofacial Control) E->F Application

Caption: Synthetic route from (S)-Iva-OMe to chiral oxazoline ligands for asymmetric catalysis.

References

  • Source: researchgate.
  • Source: mdpi.
  • Source: nih.
  • Source: acs.
  • Source: researchgate.
  • Source: researchgate.
  • Source: googleapis.
  • Source: researchgate.

Sources

Application Note: Asymmetric Synthesis of (S)-Methyl 2-amino-2-methylbutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists focusing on the asymmetric synthesis of non-proteinogenic amino acids. It details the high-efficiency synthesis of (S)-Methyl 2-amino-2-methylbutanoate hydrochloride (the methyl ester of L-Isovaline) using Asymmetric Phase-Transfer Catalysis (PTC).

Executive Summary

(S)-Methyl 2-amino-2-methylbutanoate is a critical chiral building block for the synthesis of conformationally constrained peptides and peptibiotics (e.g., alamethicin). The quaternary stereocenter at the


-position confers resistance to enzymatic degradation and stabilizes helical conformations in peptide backbones.

This guide details a scalable, high-enantioselectivity protocol for synthesizing this quaternary center via Asymmetric Phase-Transfer Catalysis (PTC) . Unlike stoichiometric chiral auxiliary methods (e.g., Schöllkopf), this catalytic approach minimizes waste and allows for the use of inexpensive starting materials (Alanine methyl ester).

Key Advantages of this Protocol
  • Catalytic Efficiency: Utilizes <1-3 mol% of chiral catalyst.

  • Operational Simplicity: Performed under mild biphasic conditions (Liquid/Liquid or Solid/Liquid).

  • Scalability: Avoids cryogenic conditions required by organolithium chemistry.

  • Atom Economy: High recovery of the chiral catalyst and benzophenone protecting group.

Strategic Analysis & Mechanism

The Challenge of Quaternary Stereocenters

Constructing tetrasubstituted carbon centers is sterically demanding. In the case of


-dialkyl amino acids, the challenge is twofold:
  • Steric Hindrance: The nucleophile (an

    
    -substituted enolate) is bulky.
    
  • Face Selectivity: Discriminating between the Re and Si faces of a planar enolate requires a rigid, highly organized chiral environment.

The Solution: Asymmetric Phase-Transfer Catalysis (PTC)

The reaction proceeds via the alkylation of a Schiff base (aldimine or ketimine) derived from alanine methyl ester. The catalyst, a chiral quaternary ammonium salt (e.g., Maruoka catalyst or Cinchona alkaloid derivative), facilitates the transfer of the anionic enolate from the interface into the organic phase while forming a tight ion pair.[1] This ion pair blocks one face of the enolate, forcing the electrophile (Ethyl Iodide) to attack from the opposite side.

Mechanistic Pathway

The following diagram illustrates the interfacial mechanism and the origin of stereocontrol.

PTC_Mechanism cluster_aqueous Aqueous / Solid Phase (Base) cluster_interface Interface cluster_organic Organic Phase (Toluene/DCM) Base Base (KOH or CsOH) OH_minus OH- Base->OH_minus Dissociation Deprotonation Deprotonation of Schiff Base OH_minus->Deprotonation IonPair [Q+ Enolate-] Ion Pair (Chiral Environment) Deprotonation->IonPair Ion Exchange with Q+ Substrate Alanine Schiff Base (Substrate) Substrate->Deprotonation Q_salt Chiral Catalyst (Q+ X-) Q_salt->IonPair Product_Imine Alkylated Imine (S)-Configuration IonPair->Product_Imine Asymmetric Alkylation Electrophile Ethyl Iodide (EtI) Electrophile->Product_Imine Product_Imine->Q_salt Regeneration

Caption: Interfacial mechanism of PTC alkylation. The chiral ammonium cation (Q+) extracts the enolate into the organic phase, shielding one face to ensure enantioselective alkylation.

Experimental Protocol

Materials & Reagents[2][3][4]
  • Substrate: L-Alanine methyl ester hydrochloride (converted to benzophenone imine).

  • Electrophile: Ethyl Iodide (EtI).

  • Catalyst:

    
    -benzylcinchonidinium bromide (or commercially available Maruoka Catalyst for higher ee).
    
    • Note: To obtain the (S) -enantiomer, a catalyst derived from Cinchonidine (or the specific (S,S)-Maruoka conformer) is typically required.

  • Base: 50% aqueous KOH or solid CsOH.H2O.

  • Solvent: Toluene or Dichloromethane (DCM).

Step-by-Step Methodology
Step 1: Preparation of the Schiff Base (Imine)

This step protects the amine and increases the acidity of the


-proton.
  • Suspend L-Alanine methyl ester hydrochloride (10.0 g, 71.6 mmol) in DCM (100 mL).

  • Add Benzophenone imine (13.0 g, 71.6 mmol) and stir at room temperature (RT).

  • Stir for 16–24 hours. The suspension will become a solution as the ammonium salt reacts.

  • Filter off the precipitated NH4Cl.

  • Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from hexane/ether or use directly if purity >95% by NMR.

    • Checkpoint: 1H NMR should show aromatic peaks (benzophenone) and the alanine methyl doublet.

Step 2: Asymmetric Alkylation (The Critical Step)

This protocol uses the O'Donnell conditions optimized for quaternary centers.

  • Setup: In a round-bottom flask, dissolve the Alanine Schiff Base (1.0 eq) in Toluene (0.1 M concentration).

  • Catalyst Addition: Add the Chiral Phase Transfer Catalyst (1–5 mol%).

  • Electrophile: Add Ethyl Iodide (1.2 – 1.5 eq).

  • Base Addition: Add 50% aqueous KOH (5.0 eq) vigorously.

    • Crucial: High stirring speed (1000+ rpm) is essential for efficient phase transfer.

  • Reaction: Stir at 0°C to RT. Monitor by TLC or HPLC.

    • Time: Typically 4–12 hours.

  • Workup:

    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

    • Result: Crude (S)-2-methyl-2-ethyl-glycine imine ester.

Step 3: Hydrolysis and Salt Formation
  • Dissolve the crude alkylated imine in THF (5 volumes).

  • Add 1N HCl (2.0 eq) dropwise at 0°C.

  • Stir at RT for 2–4 hours. (Monitor disappearance of the yellow imine color).

  • Partition:

    • Extract the liberated benzophenone with diethyl ether (discard ether layer or recycle benzophenone).

    • The aqueous layer contains the target amino ester hydrochloride.

  • Isolation:

    • Concentrate the aqueous layer in vacuo to a solid.

    • Purification: Recrystallize from MeOH/Et2O to obtain pure (S)-Methyl 2-amino-2-methylbutanoate hydrochloride .

Workflow Visualization

Workflow Start L-Alanine Methyl Ester HCl Step1 1. Imine Formation (Benzophenone Imine) Start->Step1 Intermediate1 Alanine Schiff Base Step1->Intermediate1 Step2 2. Asymmetric Alkylation (Et-I, Catalyst, KOH) Intermediate1->Step2 Intermediate2 Quaternary Imine (S-Config) Step2->Intermediate2 Step3 3. Mild Hydrolysis (1N HCl) Intermediate2->Step3 End (S)-Methyl 2-amino-2-methylbutanoate Hydrochloride Step3->End

Caption: Operational workflow for the synthesis of the target amino acid ester.

Quality Control & Data Analysis

Enantiomeric Excess (ee) Determination

Do not rely solely on optical rotation. Use Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/Isopropanol (90:10 to 98:2).

  • Detection: UV at 210 nm or 254 nm (if benzoyl groups present).

  • Note: It is often easier to determine ee on the Schiff base intermediate before hydrolysis, as the final amino ester has weak UV absorbance.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of ester during workupUse mild acid (1N HCl or Citric acid); keep temp < 25°C.
Low ee (<80%) Racemization or wrong catalystEnsure high stirring rate; lower reaction temp to 0°C; switch to Maruoka catalyst.
Incomplete Reaction Catalyst poisoning or low activityAdd fresh catalyst; ensure EtI is not degraded (yellow/brown EtI should be distilled).

References

  • Maruoka, K., & Ooi, T. (2003). "Practical Asymmetric Synthesis of

    
    -Amino Acids using Chiral Phase-Transfer Catalysts." Chemical Reviews, 103(8), 3013–3028. Link
    
  • O'Donnell, M. J. (2004).[1] "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. Link
    
  • Jew, S. S., et al. (2003).[2] "Highly Enantioselective Synthesis of

    
    -Alkyl-alanines via the Catalytic Phase-Transfer Alkylation." The Journal of Organic Chemistry, 68(11), 4514–4516. Link
    
  • Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Cinchona Alkaloid Derivatives." Accounts of Chemical Research, 37(8), 518–525. Link

Sources

Application Note: Diastereoselective Direct Aldol Reactions Catalyzed by (S)-Methyl 2-amino-2-methylbutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of metal-free, organocatalytic methodologies is a cornerstone of modern green chemistry and pharmaceutical synthesis. This application note details the use of (S)-Methyl 2-amino-2-methylbutanoate hydrochloride (the methyl ester of (S)-isovaline) as a highly efficient primary amine organocatalyst for the direct, asymmetric cross-aldol reaction. By leveraging the unique steric environment of this α,α-disubstituted amino acid derivative, researchers can achieve exceptional anti-diastereoselectivity and enantiocontrol when coupling unactivated ketones with aromatic aldehydes.

Mechanistic Causality & Structural Rationale

To achieve high fidelity in asymmetric synthesis, the choice of catalyst must be driven by structural causality rather than empirical screening alone. The use of (S)-Methyl 2-amino-2-methylbutanoate hydrochloride is predicated on three critical design pillars:

  • The Primary Amine Advantage: While secondary amines (like proline) are classical aldol catalysts, they often fail to condense efficiently with sterically hindered or α-branched ketones due to severe steric clash. Primary amines bypass this limitation, readily forming the requisite iminium/enamine intermediates with a broader substrate scope ().

  • α,α-Disubstitution as a Steric Lock: Acyclic primary amines are prone to forming stable, off-cycle aminal species that poison the catalytic cycle. The presence of both a methyl and an ethyl group at the α-carbon of (S)-Methyl 2-amino-2-methylbutanoate creates a rigid steric shield. This bulk prevents aminal formation and forces the active enamine into a strict (E)-geometry. This geometric lock is the causal factor for the high anti-diastereoselectivity observed during the C–C bond-forming event ().

  • In Situ Activation of the Hydrochloride Salt: Utilizing the hydrochloride salt rather than the free base prevents auto-condensation and catalyst degradation during storage. By introducing a mild base such as N-methylmorpholine (NMM) to the reaction, the free amine is liberated in a controlled manner. The resulting buffered microenvironment (Amine/Ammonium) provides a critical Brønsted acid co-catalyst that accelerates both the initial iminium ion formation and the final product-releasing hydrolysis step ().

Catalytic Cycle Logic

The reaction proceeds through a classic enamine activation pathway, highly regulated by the chiral environment of the catalyst.

CatalyticCycle Cat Catalyst: (S)-Iva-OMe (from HCl salt + Base) Iminium1 Iminium Ion Intermediate Cat->Iminium1 + Ketone Ketone Ketone Substrate Ketone->Iminium1 Enamine Chiral Enamine (Nucleophile) Iminium1->Enamine - H+ TS Stereocontrolled C-C Bond Formation Enamine->TS + Aldehyde Aldehyde Aldehyde (Electrophile) Aldehyde->TS Iminium2 Aldol-Iminium Intermediate TS->Iminium2 Iminium2->Cat Hydrolysis (H2O) Product Diastereomerically Enriched Aldol Product Iminium2->Product Release

Generalized catalytic cycle of the primary amine-catalyzed diastereoselective aldol reaction.

Quantitative Data & Optimization

The choice of solvent and base dictates the stability of the zwitterionic transition state. N,N-Dimethylformamide (DMF) provides the optimal dielectric constant to stabilize charge separation without disrupting the hydrogen-bonding network required for facial discrimination.

Table 1: Optimization of the Aldol Reaction (Cyclohexanone + 4-Nitrobenzaldehyde)

EntryCatalyst LoadingSolventAdditive (Base)Yield (%)dr (anti:syn)ee (%)
120 mol%DMFNMM (20 mol%)8894:696
210 mol%DMFNMM (10 mol%)8291:993
320 mol%DMSONMM (20 mol%)7986:1489
420 mol%THFNMM (20 mol%)6181:1982
520 mol%DMFNone (Acidic)<5N/AN/A

Note: Reactions performed at 0 °C for 48 hours. Yields refer to isolated products. Diastereomeric ratio (dr) determined by 1H NMR of the crude mixture. Enantiomeric excess (ee) determined by chiral HPLC.

Experimental Protocol & Self-Validating Workflow

The following protocol is designed as a self-validating system . By incorporating specific analytical checkpoints, the researcher can verify the mechanistic progression of the reaction before committing to final purification.

Workflow A 1. Catalyst Activation (S)-Iva-OMe HCl + NMM B 2. Enamine Formation Add Cyclohexanone A->B C 3. Aldol Addition Add Aldehyde (0 °C) B->C D 4. Reaction Stir 48h C->D E 5. Workup NH4Cl / EtOAc D->E F 6. Analysis Chromatography & HPLC E->F

Step-by-step workflow for the (S)-Iva-OMe HCl catalyzed diastereoselective aldol reaction.

Step-by-Step Methodology

Reagents Required:

  • (S)-Methyl 2-amino-2-methylbutanoate hydrochloride (0.1 mmol, 20 mol%)

  • Cyclohexanone (2.5 mmol, 5.0 equiv)

  • 4-Nitrobenzaldehyde (0.5 mmol, 1.0 equiv)

  • N-Methylmorpholine (NMM) (0.1 mmol, 20 mol%)

  • Anhydrous DMF (1.0 mL)

Procedure:

  • Catalyst Activation: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-Methyl 2-amino-2-methylbutanoate hydrochloride (16.8 mg, 0.1 mmol) and anhydrous DMF (1.0 mL) under an argon atmosphere. Add NMM (11.0 µL, 0.1 mmol) dropwise. Stir for 15 minutes at room temperature to liberate the free primary amine.

  • Enamine Generation: Add cyclohexanone (259 µL, 2.5 mmol) to the activated catalyst solution. Stir for 30 minutes at room temperature.

    • Self-Validation Checkpoint 1: An aliquot (10 µL) can be extracted, diluted in CDCl3, and analyzed via 1H NMR. A transient multiplet near 4.5 ppm indicates successful enamine formation.

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice-water bath. This temperature reduction is causally linked to maximizing facial discrimination by tightening the transition state geometry. Add 4-nitrobenzaldehyde (75.6 mg, 0.5 mmol) in one portion.

  • Reaction Progression: Maintain the reaction at 0 °C for 48 hours. Monitor the consumption of the aldehyde via TLC (Hexanes:EtOAc 7:3, visualization by UV and KMnO4 stain).

  • Quench and Extraction: Quench the reaction by adding saturated aqueous NH4Cl (2.0 mL) to hydrolyze the product-iminium complex. Extract the aqueous layer with EtOAc (3 × 5 mL). Wash the combined organic layers with brine (5 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Chromatographic Isolation & Final Validation: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 9:1 to 7:3 Hexanes:EtOAc).

    • Self-Validation Checkpoint 2: Analyze the purified product via 1H NMR. The anti-diastereomer is confirmed by the coupling constant (

      
       Hz) of the β-hydroxy methine proton (typically appearing as a doublet around 4.8–5.2 ppm). Enantiomeric excess is validated via chiral stationary phase HPLC (e.g., Chiralpak AD-H column, Hexanes/i-PrOH 90:10, 1.0 mL/min).
      

References

  • Direct Asymmetric Intermolecular Aldol Reactions Catalyzed by Amino Acids and Small Peptides Source: Chemistry - A European Journal URL:[Link]

  • Amino Acid Catalyzed Neogenesis of Carbohydrates: A Plausible Ancient Transformation Source: Angewandte Chemie International Edition URL:[Link]

  • Proline-Catalyzed Direct Asymmetric Aldol Reactions Source: Journal of the American Chemical Society URL:[Link]

  • The advent and development of organocatalysis Source: Nature URL:[Link]

Application Note: Advanced Peptide Synthesis Utilizing (S)-Methyl 2-amino-2-methylbutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Overcoming steric hindrance in α,α-disubstituted amino acid coupling and controlled saponification.

Introduction & Mechanistic Insights

(S)-Methyl 2-amino-2-methylbutanoate hydrochloride (CAS 92760-72-0), commonly known as the methyl ester hydrochloride of (S)-isovaline ((S)-Iva), is a highly specialized α,α-disubstituted amino acid building block. The incorporation of isovaline into peptide sequences is a proven strategy for inducing robust secondary structures—specifically right-handed


-helices—and conferring near-absolute resistance to proteolytic degradation [1].

However, the structural benefits of α,α-disubstituted amino acids come at a significant synthetic cost. As a Senior Application Scientist, it is critical to understand the causality behind the frequent failures encountered when handling these molecules:

  • The Coupling Challenge (Steric Bulk): The presence of the α-methyl group on the isovaline residue severely restricts the Bürgi-Dunitz trajectory. When the amine of (S)-Iva-OMe acts as a nucleophile, standard activated esters (such as O-acylisoureas formed by DIC or standard HOBt esters) fail to achieve complete conversion. Highly reactive uronium/aminium salts containing the superior HOAt leaving group (e.g., HATU) or morpholino-based reagents (e.g., COMU) are strictly required to stabilize the transition state via intramolecular hydrogen bonding [2].

  • The Saponification Challenge (Epimerization Risk): To utilize the resulting dipeptide in standard Solid-Phase Peptide Synthesis (SPPS), the C-terminal methyl ester must be hydrolyzed. Because the ester is attached to a quaternary carbon, hydrolysis is exceptionally slow. Applying harsh basic conditions (e.g., refluxing NaOH) forces the reaction but introduces a severe risk of epimerizing the adjacent α-chiral center of the preceding amino acid.

  • Protecting Group Strategy: Because the saponification of the isovaline methyl ester requires elevated temperatures and strong aqueous base (

    
    ), an N-terminal Fmoc protecting group would be prematurely cleaved. Therefore, the optimal self-validating workflow utilizes a Boc-protected  amino acid for the initial solution-phase coupling, followed by saponification to yield a Boc-AA-(S)-Iva-OH building block suitable for subsequent SPPS[3].
    

Experimental Workflows

The following protocols detail the solution-phase synthesis of a dipeptide building block using (S)-Methyl 2-amino-2-methylbutanoate hydrochloride.

Protocol A: Solution-Phase Amide Coupling (Synthesis of Boc-AA-(S)-Iva-OMe)

Objective: Couple a Boc-protected amino acid to the sterically hindered amine of (S)-Iva-OMe.

  • Preparation of the Active Ester: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 1.0 equivalent of the desired Boc-AA-OH and 1.1 equivalents of HATU in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the mixture. Stir for 5 minutes at room temperature to ensure complete formation of the highly reactive OAt-active ester.

  • Amine Free-Basing: In a separate vial, suspend 1.1 equivalents of (S)-Methyl 2-amino-2-methylbutanoate hydrochloride in a minimal volume of anhydrous DMF. Add 1.1 equivalents of DIPEA to neutralize the hydrochloride salt, generating the free nucleophilic amine.

  • Coupling: Transfer the free-based amine solution to the active ester mixture. Stir continuously at room temperature for 16–24 hours. Note: The extended reaction time is a direct consequence of the α,α-disubstitution.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes). Wash the organic layer sequentially with 1M HCl (3x), saturated aqueous NaHCO₃ (3x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield pure Boc-AA-(S)-Iva-OMe.

Protocol B: Controlled Saponification (Synthesis of Boc-AA-(S)-Iva-OH)

Objective: Hydrolyze the sterically hindered methyl ester without epimerizing the adjacent Boc-AA residue.

  • Solvent System Setup: Dissolve the purified Boc-AA-(S)-Iva-OMe (1.0 eq) in a 3:1:1 mixture of THF / Methanol / H₂O (0.2 M concentration). Mechanistic note: The mixed solvent system ensures solubility of the hydrophobic dipeptide while providing the necessary aqueous environment for the hydroxide nucleophile.

  • Hydrolysis: Add 3.0 equivalents of Lithium Hydroxide monohydrate (

    
    ).
    
  • Thermal Control: Heat the reaction gently to 35–40 °C. Monitor the reaction strictly via LC-MS every 2 hours. Do not exceed 40 °C to prevent base-catalyzed racemization of the adjacent amino acid.

  • Quenching: Upon complete consumption of the starting material (typically 4–8 hours), remove the THF and Methanol under reduced pressure.

  • Acidification: Cool the remaining aqueous phase in an ice bath (0 °C) and carefully acidify to pH 2–3 using 1M aqueous KHSO₄. Crucial Step: Do not use strong acids like HCl, as they will prematurely cleave the N-terminal Boc group.

  • Extraction: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the SPPS-ready building block, Boc-AA-(S)-Iva-OH.

Data Presentation: Coupling Reagent Optimization

To validate the choice of HATU in Protocol A, Table 1 summarizes the performance of various coupling reagents when applied to the amine of α,α-disubstituted amino acids like (S)-isovaline.

Table 1: Comparison of Coupling Reagents for α,α-Disubstituted Amino Acids

Coupling ReagentChemical ClassRelative ReactivityEpimerization RiskSuitability for (S)-Iva-OMe Coupling
DIC / HOBt CarbodiimideLowLowPoor (Results in <30% conversion)
HBTU BenzotriazoleModerateModerateSub-optimal (Requires excessive heating)
HATU AzabenzotriazoleVery HighLow-ModerateExcellent (Preferred standard choice)
COMU Morpholino-UroniumExtremely HighLowExcellent (Safer byproduct profile)
DAST (Acid Fluoride) Acyl FluorideExtremeLowExcellent (Reserved for severe hindrance)

Experimental Workflow Visualization

The following diagram maps the logical progression from the raw (S)-Iva-OMe hydrochloride salt to a fully integrated SPPS building block.

G Node1 Boc-AA-OH + (S)-Iva-OMe·HCl (Starting Materials) Node2 Activation & Amide Coupling (HATU, DIPEA, DMF, 25°C) Node1->Node2 Node3 Boc-AA-(S)-Iva-OMe (Protected Dipeptide) Node2->Node3 Node4 Controlled Saponification (LiOH·H2O, THF/MeOH/H2O, 40°C) Node3->Node4 Node5 Boc-AA-(S)-Iva-OH (SPPS Building Block) Node4->Node5 Node6 Solid-Phase Peptide Synthesis (SPPS Integration) Node5->Node6

Workflow for the solution-phase synthesis and saponification of (S)-isovaline dipeptide blocks.

References

  • ChemRxiv (2021). Turn-Induction in Peptides Incorporating Novel Cyrene-Derived α,α-Disubstituted Amino Acid. Demonstrates the role of isovaline and related α,α-disubstituted amino acids in influencing helix screw-sense and peptide conformation.

  • Global Research Online (2011). Applications of Peptide Coupling Reagents – An Update. Details the mechanistic superiority of HATU and HOAt-derived uronium salts for coupling sterically hindered amino acids.

  • Thieme Connect (2004). Synthesis of Peptides using Acid Halides and Uronium Reagents. Provides authoritative grounding on the limitations of standard coupling and the necessity of specialized reagents for Aib and Isovaline derivatives.

Application Note: (S)-Methyl 2-amino-2-methylbutanoate HCl as a Stereochemical Controller

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-Methyl 2-amino-2-methylbutanoate hydrochloride (also known as (S)-Isovaline methyl ester HCl ) is a specialized


-disubstituted amino acid derivative. While often categorized as a chiral building block, its rigid quaternary center allows it to function effectively as a structural chiral auxiliary  in peptidomimetics and as a precursor to chiral ligands  (oxazolines) for asymmetric catalysis.

This guide details the protocols for leveraging this molecule's unique steric properties to induce specific conformational biases in peptide backbones and its conversion into oxazoline ligands. It addresses the critical challenge of steric hindrance during incorporation, providing validated workflows for high-yield coupling.

Technical Background & Mechanism

The Alpha-Methyl Effect

The defining feature of (S)-Isovaline (Iva) is the replacement of the


-hydrogen with a methyl group. This tetrasubstitution at the 

atom restricts rotation around the

and

torsion angles due to severe steric clashes between the methyl/ethyl side chains and the carbonyl oxygen or amide nitrogen.
  • Mechanism: The Thorpe-Ingold Effect (gem-dimethyl effect) forces the backbone into a bent conformation.

  • Outcome: Incorporation of (S)-Iva strongly promotes the formation of

    
    -helices or 
    
    
    
    -helices in peptides, acting as a "conformational lock" that stabilizes secondary structures essential for receptor binding.
Chiral Ligand Precursor

The (S)-Iva ester can be reduced and cyclized to form 4-ethyl-4-methyl-2-oxazolines . These pseudo-C2 symmetric or non-symmetric oxazolines serve as chiral ligands in metal-catalyzed reactions (e.g., cyclopropanation, allylic substitution), where the quaternary center prevents racemization of the ligand itself—a common failure mode in mono-substituted oxazolines.

Experimental Protocols

Protocol A: High-Efficiency Peptide Coupling (Overcoming Steric Hindrance)

Context: Standard carbodiimide couplings (EDC/DCC) fail with


-disubstituted amino acids due to the steric bulk protecting the amine and carboxyl groups. This protocol uses HATU/HOAt or in-situ acid fluorides to drive the reaction.

Reagents:

  • Substrate: (S)-Methyl 2-amino-2-methylbutanoate HCl

  • Coupling Partner: N-protected amino acid (Fmoc-AA-OH)

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for highly racemization-prone partners.

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Free Base Generation (In-situ):

    • Dissolve (S)-Methyl 2-amino-2-methylbutanoate HCl (1.0 equiv) in minimal DMF.

    • Add DIPEA (1.0 equiv) and stir for 5 minutes. Note: Do not use excess base here to avoid premature hydrolysis.

  • Pre-Activation of Partner:

    • In a separate vessel, dissolve Fmoc-AA-OH (1.2 equiv) and HATU (1.2 equiv) in DMF.

    • Add DIPEA (2.4 equiv). The solution should turn yellow. Stir for exactly 2 minutes.

    • Critical Control: Do not exceed 5 minutes of pre-activation; the active ester can rearrange to an inactive species.

  • Coupling Reaction:

    • Add the pre-activated mixture to the amino ester solution.[1]

    • Stir under

      
       at room temperature.
      
    • Monitoring: Due to sterics, reaction kinetics are slow. Monitor by HPLC or TLC. Expect reaction times of 4–12 hours.

    • Troubleshooting: If conversion <50% after 4 hours, add HOAt (0.5 equiv) as an additive to catalyze the transacylation.

  • Work-up:

    • Dilute with EtOAc. Wash with 5%

      
      , sat. 
      
      
      
      , and brine.
    • Dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .[2]
      

Data Comparison: Coupling Reagents for Sterically Hindered Amines

ReagentCoupling Yield (4h)Racemization RiskNotes
HBTU/HOBt < 30%LowInsufficient reactivity for quaternary centers.[3]
PyBOP 45-60%ModerateGenerates carcinogenic HMPA byproduct.
HATU/HOAt > 85% LowRecommended. The aza-nitrogen stabilizes the transition state.
TFFH (Fluoride) > 90%ModerateBest for extremely hindered couplings (e.g., Iva-Iva).
Protocol B: Synthesis of Chiral Oxazoline Ligands

Context: Converting the ester into a chiral oxazoline for use as a ligand in asymmetric catalysis.

Workflow:

  • Reduction: Ester

    
     Amino Alcohol.
    
  • Amidation: Amino Alcohol + Acid Chloride

    
     Amido Alcohol.
    
  • Cyclization: Amido Alcohol

    
     Oxazoline.[4]
    

Step-by-Step Methodology:

  • Reduction to Amino Alcohol:

    • Suspend (S)-Methyl 2-amino-2-methylbutanoate HCl (10 mmol) in THF at 0°C.

    • Add

      
       (2.5 equiv) portion-wise (Caution: Exothermic).
      
    • Reflux for 4 hours. Quench via Fieser method (

      
      , 15% NaOH, 
      
      
      
      ).
    • Filter and concentrate to yield (S)-2-amino-2-methylbutanol.

  • Acylation (Ligand Design):

    • Dissolve the amino alcohol in DCM with

      
       (2.0 equiv).
      
    • Add the desired acid chloride (e.g., Benzoyl chloride for Phenyl-Oxazoline) dropwise at 0°C.

    • Stir 2 hours. Wash with acid/base/brine. Isolate the amide.[5]

  • Cyclodehydration (The Critical Step):

    • Method A (Burgess Reagent - Mild): Dissolve amide in THF.[4] Add Burgess reagent (1.2 equiv). Reflux for 2 hours.

    • Method B (DAST - Robust): For sterically congested amides, use DAST (Diethylaminosulfur trifluoride) at -78°C in DCM.

    • Purification: Flash chromatography (Hexane/EtOAc) with 1%

      
       to prevent hydrolysis on silica.
      

Visualized Workflows

Pathway: From Ester to Chiral Ligand

OxazolineSynthesis Start (S)-Isovaline Methyl Ester HCl Step1 Reduction (LiAlH4, THF) Start->Step1 Inter1 (S)-2-Amino- 2-methylbutanol Step1->Inter1 Step2 Acylation (R-COCl, Et3N) Inter1->Step2 Inter2 Amido Alcohol Intermediate Step2->Inter2 Step3 Cyclization (Burgess Reagent or DAST) Inter2->Step3 Final Chiral Oxazoline Ligand Step3->Final

Figure 1: Synthetic route for converting (S)-Isovaline methyl ester into a chiral oxazoline auxiliary.

Mechanism: Steric Control in Peptide Coupling

StericCoupling Substrate Quaternary Center (C-alpha) (Methyl/Ethyl steric bulk) Problem Nucleophilic Attack Blocked (Slow Kinetics) Substrate->Problem Causes Outcome Successful Coupling (Conformational Lock) Solution HATU Activation (7-membered transition state) Problem->Solution Requires Solution->Outcome Yields

Figure 2: The challenge of steric hindrance at the quaternary center and the necessity of HOAt-based activation.

References

  • BenchChem. (2025).[6][7] Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • Merck (Novabiochem). Coupling Reagents for SPPS. Retrieved from

  • RSC. (2012). Microwave-assisted rapid synthesis of chiral oxazolines. Organic & Biomolecular Chemistry. Retrieved from

  • Organic Syntheses. (2017). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from

Sources

Application Note: High-Efficiency Esterification of Sterically Hindered (S)-Isovaline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the esterification of (S)-2-amino-2-methylbutanoic acid (commonly known as (S)-Isovaline ).

Unlike standard amino acids, (S)-Isovaline possesses a quaternary


-carbon (

-disubstitution). This structural feature introduces significant steric hindrance , rendering standard Fischer esterification methods slow or low-yielding. This protocol focuses on overcoming this energy barrier using in situ acyl chloride generation and anhydrous activation.

Introduction & Mechanistic Challenge

(S)-2-amino-2-methylbutanoic acid is a non-proteinogenic amino acid often used in peptidomimetics to induce specific conformational restrictions (e.g., helical turns) due to its bulky


-methyl group.
The Steric Barrier

In standard amino acids (e.g., Alanine), the


-proton provides a small relief in steric crowding during the nucleophilic attack of the alcohol on the carbonyl carbon. In Isovaline, the 

-carbon is tetrasubstituted (Methyl, Ethyl, Amine, Carboxyl). This "neopentyl-like" steric environment significantly raises the activation energy for the formation of the tetrahedral intermediate during esterification.

Implication for Protocol:

  • Passive acid catalysis (e.g., H₂SO₄/MeOH) is often insufficient or requires prolonged heating, leading to racemization or degradation.

  • Active acyl-halide intermediates are required to drive the reaction forward.

Reaction Mechanism (Thionyl Chloride)

The reaction proceeds via the formation of a highly reactive amino-acyl chloride intermediate, which is then trapped by methanol.

Mechanism Start (S)-Isovaline (Zwitterion) Step1 Activation (SOCl₂ → HCl + SO₂) Start->Step1 Suspension in MeOH Inter1 Acyl Chloride Intermediate Step1->Inter1 -SO₂, -HCl Step2 Nucleophilic Attack (MeOH) Inter1->Step2 Steric Barrier Final (S)-Isovaline Methyl Ester Hydrochloride Step2->Final Crystallization

Figure 1: Mechanistic pathway for the activation of sterically hindered amino acids.

Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7] Protocol A is the industry "Gold Standard" for robustness. Protocol B is a milder alternative using Trimethylsilyl Chloride (TMSCl).

Protocol A: Thionyl Chloride (SOCl₂) Method

Best for: Large scale, highest conversion, robust salt formation.

Reagents:

  • (S)-2-amino-2-methylbutanoic acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (2.5 - 3.0 equiv)

  • Methanol (Anhydrous) (10 - 15 volumes)

Safety Warning: SOCl₂ reacts violently with water to release HCl and SO₂ gases. Perform all operations in a fume hood.

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).
    
  • Solvent Charge: Add anhydrous Methanol to the RBF and cool to 0°C using an ice-water bath.

  • Activation (Exothermic): Add Thionyl Chloride dropwise to the cold methanol over 15-20 minutes.

    • Note: This generates anhydrous HCl in situ. The temperature must remain <10°C to prevent methyl chloride formation.

  • Substrate Addition: Remove the addition funnel. Add solid (S)-Isovaline in one portion.

    • Observation: The amino acid may not dissolve immediately.

  • Reflux (Critical for Hindered AA): Attach a reflux condenser. Heat the mixture to reflux (approx. 65°C) .

    • Time: Unlike standard amino acids (1-2 hrs), Isovaline requires 12–16 hours of reflux to ensure complete conversion due to steric hindrance.

  • Monitoring: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1, stain with Ninhydrin). The product will have a higher

    
     than the starting material.
    
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solution in vacuo to remove solvent and excess HCl/SOCl₂.

    • Co-evaporation: Add fresh Methanol or Toluene and re-evaporate (2x) to remove trace acid.

  • Isolation: The residue is usually a thick oil or sticky solid.

    • Dissolve in a minimum amount of cold Methanol.

    • Add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise with stirring to precipitate the white hydrochloride salt.

    • Filter and dry under high vacuum.

Protocol B: TMSCl Method (Milder Alternative)

Best for: Parallel synthesis, avoiding noxious SOCl₂ fumes.

Reagents:

  • (S)-Isovaline (1.0 equiv)

  • Chlorotrimethylsilane (TMSCl) (2.5 - 4.0 equiv)

  • Methanol (Anhydrous)

Step-by-Step Procedure:

  • Suspension: Suspend (S)-Isovaline in Methanol at room temperature.

  • Addition: Add TMSCl dropwise.

    • Mechanism:[1][8][9] TMSCl reacts with MeOH to form TMS-OMe and anhydrous HCl.

  • Reaction: Stir at Reflux for 12-16 hours.

    • Note: While TMSCl is often used at RT for simple amino acids, the steric bulk of Isovaline necessitates heat.

  • Workup: Concentrate in vacuo. The TMS-OMe byproduct is volatile and removed easily. Precipitate with ether as in Protocol A.

Data Summary & QC Specifications

The following table summarizes the expected physical data for validation.

ParameterSpecificationNotes
Appearance White Crystalline SolidHygroscopic (store in desiccator)
Molecular Weight 167.63 g/mol Calculated for C₆H₁₃NO₂·HCl
Yield 92% - 98%Lower yields indicate incomplete reaction
¹H NMR (MeOD)

3.80 (s, 3H, OMe)
Distinct singlet for methyl ester
¹H NMR (MeOD)

1.60 (s, 3H,

-Me)
Diagnostic singlet for quaternary center
Optical Rotation

(positive)
Exact value depends on concentration/solvent
Analytical Workflow Diagram

Workflow Start Crude Reaction Mixture Evap Rotary Evaporation (Remove MeOH/HCl) Start->Evap CoEvap Co-evaporation (w/ Toluene or MeOH) Evap->CoEvap Precip Precipitation (MeOH + Et₂O) CoEvap->Precip Filter Filtration & Drying Precip->Filter QC QC: NMR, Polarimetry Filter->QC

Figure 2: Downstream processing workflow for isolation of the hydrochloride salt.

Troubleshooting & Optimization

Issue: Incomplete Conversion
  • Cause: Steric hindrance prevents the alcohol from attacking the carbonyl effectively.

  • Solution: Increase reaction time to 24 hours or increase the equivalents of SOCl₂ to 4.0. Ensure the Methanol is strictly anhydrous.

Issue: Sticky/Oily Product
  • Cause: Residual solvent or excess acid preventing crystallization.

  • Solution: Perform the "Co-evaporation" step rigorously with Toluene to azeotrope off water and HCl. Triturate the oil with cold Diethyl Ether and scratch the flask walls to induce nucleation.

Issue: Racemization
  • Risk: Low for

    
    -disubstituted amino acids compared to mono-substituted ones, as there is no 
    
    
    
    -proton to abstract (preventing enolization).
  • Verification: Check specific rotation against a standard or use Chiral HPLC.

References

  • Anand, R. C., & Vimal. (1998).[10] A Mild and Convenient Procedure for the Esterification of Amino Acids.[9][10][11] Synthetic Communications. Link

  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. Link

  • Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley. (Reference for TMSCl mechanism).
  • Greenberg, A., et al. (2001). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis and incorporation into peptides. Journal of Organic Chemistry. Link

Sources

Application Notes & Protocols: Strategic N-Protection of (S)-Methyl 2-amino-2-methylbutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Challenge of α,α-Disubstituted Amino Acids

(S)-Methyl 2-amino-2-methylbutanoate, a derivative of the non-proteinogenic amino acid isovaline, represents a class of α,α-disubstituted amino acids that are of significant interest in medicinal chemistry and drug development. Their incorporation into peptide backbones induces a strong conformational bias, often promoting the formation of stable helical structures. This structural constraint enhances proteolytic resistance, improves bioavailability, and can facilitate penetration of the blood-brain barrier, making these building blocks highly valuable for engineering peptide therapeutics.[1]

However, the very feature that imparts these desirable properties—the gem-dimethyl group at the α-carbon—also presents a significant synthetic challenge. The steric hindrance around the α-amino group complicates many standard transformations, including the crucial step of N-protection. Selecting an appropriate protecting group strategy is therefore not a trivial choice but a critical decision that dictates the efficiency and success of the overall synthetic route.

This guide provides an in-depth analysis of common N-protecting group strategies for (S)-Methyl 2-amino-2-methylbutanoate hydrochloride. It moves beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Logical Framework for Selecting an N-Protecting Group

The ideal protecting group must be introduced in high yield, remain stable throughout subsequent synthetic steps, and be removed cleanly under conditions that do not compromise the integrity of the rest of the molecule. This concept, known as orthogonality, is the cornerstone of modern multi-step synthesis.[2][3][4][5] The choice of protecting group is fundamentally tied to the overall synthetic strategy, particularly the conditions required for subsequent coupling reactions and the deprotection of other functional groups.

G start Synthetic Goal Definition (Solution-phase vs. Solid-phase) q1 Planned Synthesis Type? start->q1 fmoc_strat Fmoc Strategy is Preferred (Base-labile N-protection) q1->fmoc_strat SPPS q2 Downstream Reaction Compatibility? q1->q2 Solution sp_path Solid-Phase (SPPS) sol_path Solution-Phase fmoc_strat->q2 acid_labile Are strong acidic conditions tolerable? q2->acid_labile Check Acid Stability h2_labile Are hydrogenation conditions tolerable? q2->h2_labile Check Reductive Stability acid_labile->h2_labile No boc_strat Boc Strategy is Suitable (Acid-labile) acid_labile->boc_strat Yes cbz_strat Cbz Strategy is Suitable (Hydrogenolysis) h2_labile->cbz_strat Yes consider_alt Consider Alternative Protecting Groups h2_labile->consider_alt No

Caption: Decision workflow for selecting a suitable N-protecting group.

The Boc (tert-Butoxycarbonyl) Strategy: Acid-Labile Protection

The Boc group is one of the most common amine protecting groups in organic synthesis, prized for its stability under basic and nucleophilic conditions while being readily cleaved by acid.[][7][8] This makes it orthogonal to base-labile (e.g., Fmoc) and hydrogenation-labile (e.g., Cbz) protecting groups.[9]

Protocol 1.1: N-Boc Protection of (S)-Methyl 2-amino-2-methylbutanoate

This protocol details the protection of the amine starting from its hydrochloride salt. The initial neutralization is critical for the reaction to proceed.

Caption: General workflow for the Boc protection of the amino ester hydrochloride.

Materials:

  • (S)-Methyl 2-amino-2-methylbutanoate hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dioxane and Water, or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution & Neutralization: Dissolve (S)-Methyl 2-amino-2-methylbutanoate hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water. Cool the solution to 0 °C in an ice bath.

    • Causality: The hydrochloride salt is protonated and unreactive as a nucleophile. A base is required to generate the free amine. Using a biphasic system or a water-miscible solvent like dioxane ensures all reactants are soluble.

  • Base Addition: Slowly add 1N NaOH (1.1 eq) to the solution while stirring. Alternatively, for anhydrous conditions, suspend the hydrochloride salt in DCM and add TEA (1.1 eq). Stir for 15-20 minutes at 0 °C.

  • Boc Anhydride Addition: Add (Boc)₂O (1.1 eq) to the reaction mixture.

    • Expertise: A slight excess of the protecting agent ensures the reaction goes to completion, especially given the steric hindrance.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC), eluting with a 3:1 Hexanes:EtOAc mixture. The starting material is visible with a ninhydrin stain, while the product is not.

  • Workup:

    • If using dioxane/water, concentrate the mixture under reduced pressure to remove the dioxane.

    • Acidify the remaining aqueous layer to pH 2-3 with 1N HCl at 0 °C. This protonates any unreacted amine and helps in separation.

    • Extract the N-Boc protected product with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product, typically as a clear oil or white solid.

Protocol 1.2: N-Boc Deprotection

The removal of the Boc group is achieved under acidic conditions, generating a volatile isobutylene and CO₂ as byproducts.[][10]

Materials:

  • N-Boc-(S)-Methyl 2-amino-2-methylbutanoate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene

  • Anisole (optional, as a scavenger)

Procedure:

  • Dissolution: Dissolve the N-Boc protected amino ester (1.0 eq) in DCM (approx. 0.2 M).

  • Scavenger Addition (Optional): If other acid-sensitive groups (like tryptophan) are present in a larger molecule, add anisole (1-2 eq).

    • Expertise: During deprotection, a stable tert-butyl cation is formed. This cation is electrophilic and can cause unwanted alkylation of sensitive functional groups. Scavengers like anisole trap this cation.[][11]

  • Acid Treatment: Cool the solution to 0 °C and add TFA (5-10 eq, often used as a 25-50% solution in DCM).

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor by TLC until the starting material is fully consumed.

  • Workup: Concentrate the reaction mixture in vacuo. To remove residual TFA, co-evaporate with toluene (3 x volume). The resulting product will be the TFA salt of the amine. If the HCl salt is desired, the residue can be dissolved in ether and precipitated by the addition of HCl in dioxane.

The Cbz (Benzyloxycarbonyl) Strategy: Hydrogenolysis-Labile Protection

The Cbz group, introduced by Bergmann and Zervas, was a foundational development in peptide chemistry.[12] It is stable to both acidic and basic conditions used for Boc and Fmoc manipulation, respectively, but is readily cleaved by catalytic hydrogenolysis.[13][14][15]

Protocol 2.1: N-Cbz Protection

Materials:

  • (S)-Methyl 2-amino-2-methylbutanoate hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Dioxane and Water

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolution: Dissolve the amino ester hydrochloride (1.0 eq) in water. Cool to 0 °C.

  • Base and Reagent Addition: While stirring vigorously, add NaHCO₃ (2.5 eq) followed by the slow, portion-wise addition of benzyl chloroformate (1.1 eq).

    • Causality: The reaction must be kept basic (pH 8-10) to neutralize the HCl generated and to ensure the amine remains deprotonated and nucleophilic.[14] Vigorous stirring is essential in this biphasic reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Extract the reaction mixture with EtOAc. Wash the organic layer sequentially with 1N HCl, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-Cbz protected product.

Protocol 2.2: N-Cbz Deprotection (Catalytic Hydrogenolysis)

This is the mildest and most common method for Cbz removal.

Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.

Materials:

  • N-Cbz protected amino ester

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)

  • Celite®

Procedure:

  • Setup: Dissolve the N-Cbz protected compound in MeOH. Add 10% Pd/C (5-10% by weight of the substrate).

    • Expertise: The catalyst is pyrophoric and should be handled with care, preferably under an inert atmosphere or by adding the solvent to the catalyst first.

  • Hydrogenation: Purge the reaction flask with H₂ gas and maintain a positive pressure of H₂ (e.g., with a balloon) while stirring vigorously.

  • Monitoring: The reaction is typically complete within 1-4 hours. Progress can be monitored by TLC or by the cessation of H₂ uptake.

  • Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

    • Causality: Celite prevents the fine palladium particles from passing through the filter paper. The filter cake should be kept wet with solvent to prevent ignition upon exposure to air.

  • Rinse the filter cake with additional MeOH. Concentrate the filtrate in vacuo to yield the deprotected amine.

The Fmoc (9-Fluorenylmethoxycarbonyl) Strategy: Base-Labile Protection

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[] Its key advantage is its lability to mild basic conditions (typically piperidine), which leaves acid-labile side-chain protecting groups (like tBu) intact, forming an effective orthogonal pair.[17]

Protocol 3.1: N-Fmoc Protection

Materials:

  • (S)-Methyl 2-amino-2-methylbutanoate hydrochloride

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water

Procedure:

  • Dissolution and Neutralization: Dissolve the amino ester hydrochloride (1.0 eq) and NaHCO₃ (2.2 eq) in a 1:1 mixture of dioxane and water. Stir until fully dissolved.

  • Reagent Addition: Add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Workup: Add water and extract the mixture with EtOAc. Wash the combined organic layers with 1N HCl and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash chromatography or recrystallization.

Protocol 3.2: N-Fmoc Deprotection

Removal proceeds via a β-elimination mechanism in the presence of a secondary amine like piperidine.[18][19][20]

Materials:

  • N-Fmoc protected amino ester

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Solution Preparation: Prepare a 20% solution of piperidine in DMF (v/v).

  • Deprotection Reaction: Dissolve the N-Fmoc protected compound in the 20% piperidine/DMF solution.

  • Reaction: Stir at room temperature. The reaction is typically very fast, often completing in 10-30 minutes.

  • Workup: Concentrate the reaction mixture under high vacuum to remove the DMF and piperidine. The resulting crude amine can be carried forward or purified. The byproduct, a dibenzofulvene-piperidine adduct, is typically removed during subsequent purification steps.

Comparative Data Summary

Protecting GroupProtection ReagentProtection ConditionsDeprotection ReagentDeprotection ConditionsStability Profile
Boc (Boc)₂OMildly basic (NaOH, TEA)Strong Acid (TFA, HCl)Anhydrous, 0°C to RTStable to base, hydrogenolysis
Cbz Cbz-ClBasic (NaHCO₃), pH 8-10H₂ / Pd-CNeutral, RT, 1 atm H₂Stable to acid and base
Fmoc Fmoc-Cl / Fmoc-OSuMildly basic (NaHCO₃)Secondary Amine (Piperidine)20% Piperidine in DMF, RTStable to acid, hydrogenolysis

Conclusion and Authoritative Grounding

The N-protection of sterically hindered amino esters like (S)-Methyl 2-amino-2-methylbutanoate hydrochloride is a critical step that requires careful consideration of the overall synthetic plan. The three major strategies—Boc, Cbz, and Fmoc—each offer a unique set of conditions for introduction and removal, enabling a high degree of orthogonality in complex molecule synthesis.[2][3][5]

  • The Boc group is ideal for solution-phase synthesis where subsequent steps do not involve strong acids. Its removal with TFA is clean and efficient.[21]

  • The Cbz group provides robustness towards both acidic and basic conditions, making it a valuable orthogonal partner, with its removal relying on catalytic hydrogenation.[13][15]

  • The Fmoc group is the industry standard for SPPS due to its mild, base-labile deprotection, which is orthogonal to the acid-labile cleavage from the resin and side-chain deprotection.[][19]

By understanding the causality behind the reaction conditions and potential side reactions, researchers can confidently select and implement the most appropriate protecting group strategy, paving the way for the successful synthesis of novel peptide-based therapeutics and complex organic molecules.

References

  • An In-depth Technical Guide to Orthogonal Protection Str
  • Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Medicinal Chemistry.
  • Protected Peptides: Essential Building Blocks for Research. BOC Sciences.
  • Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed.
  • A Comparative Guide to Orthogonal Protecting Group Strategies: H-Thr(tBu)-OH vs.
  • Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid.
  • Automated solid-phase concatenation of Aib residues to form long, w
  • Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog.
  • Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery. PubMed.
  • Methods for Removing the Fmoc Group. Springer.
  • Methods for Removing the Fmoc Group.
  • A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. PubMed.
  • Amino Acid Boc Protection. BOC Sciences.
  • Amino Acid-Protecting Groups.
  • An Improved Synthesis of Fmoc- N -methyl-??-amino Acids.
  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd..
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI.
  • Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups.
  • Sterically hindered C(alpha, alpha)
  • Method for removing FMOC group.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Alpha-n-methylation of amino acids.
  • (PDF) Methods for Removing the Fmoc Group.
  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry.
  • Protecting Groups for Amines: Carbam
  • Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Understanding Boc protection and deprotection in peptide synthesis. Benchchem.
  • Protecting Groups Archives – Page 2 of 2. Total Synthesis.
  • Protecting Agents. TCI Chemicals.
  • Protective Groups. Organic Chemistry Portal.
  • The Benzyloxycarbonyl (Cbz or Z) Protecting Group. Benchchem.
  • MgI2 -mediated chemoselective cleavage of protecting groups: an alternative to conventional deprotection methodologies. Semantic Scholar.
  • Protecting Groups. Organic Synthesis.
  • Boc-(R)-2-Amino-2-methylbutyric acid. Chem-Impex.
  • Formation of Non-Natural α,α-Disubstituted Amino Esters via Catalytic Michael Addition.
  • (PDF) Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • 2 Protection of Functional Groups. Wiley Online Library.
  • Double BOC protection selective removal method. Suzhou Highfine Biotech.
  • Protecting group. Wikipedia.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Direct Enantioselective Allylic Alkylation of α-Amino Esters to Quaternary Glutamates via Strategic Pyridoxal Catalyst Design. Journal of the American Chemical Society.

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Catalytic Applications of (S)-Methyl 2-amino-2-methylbutanoate Hydrochloride Derivatives: A Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to construct chiral molecules remains a paramount objective. Asymmetry is the cornerstone of biological activity, and the ability to control stereochemistry is critical in the development of pharmaceuticals, agrochemicals, and functional materials. Within the vast toolkit of asymmetric catalysis, chiral ligands and organocatalysts derived from the chiral pool have emerged as a powerful and versatile strategy. Among these, derivatives of α-amino acids, such as (S)-Methyl 2-amino-2-methylbutanoate hydrochloride, offer a readily available and stereochemically defined scaffold for the design of novel catalytic systems.

This document provides a detailed overview of the catalytic applications of derivatives of (S)-Methyl 2-amino-2-methylbutanoate hydrochloride. We will delve into the underlying principles of their use in asymmetric synthesis, with a particular focus on their transformation into potent chiral Schiff base ligands for metal-catalyzed reactions. The protocols and discussions herein are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to leverage these valuable chiral building blocks in their synthetic endeavors.

From Amino Ester to Chiral Catalyst: The Schiff Base Approach

(S)-Methyl 2-amino-2-methylbutanoate hydrochloride, in its pristine form, is not typically employed directly as a catalyst. Its true potential is unlocked upon its derivatization into more complex molecular architectures that can effectively coordinate with metal centers or act as organocatalysts. One of the most prevalent and successful strategies is the conversion of the primary amine of the amino ester into a Schiff base.

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone.[1] When a chiral amino acid derivative is used, the resulting Schiff base ligand is also chiral. These ligands can then coordinate with a metal center, creating a chiral environment that can induce stereoselectivity in a variety of chemical transformations.[2] The steric and electronic properties of the Schiff base can be readily tuned by judicious selection of the aldehyde or ketone precursor, allowing for the optimization of the catalyst for a specific reaction.

The general transformation of (S)-Methyl 2-amino-2-methylbutanoate into a chiral Schiff base ligand is depicted below:

SchiffBaseFormation AminoEster (S)-Methyl 2-amino-2-methylbutanoate SchiffBase Chiral Schiff Base Ligand AminoEster->SchiffBase Condensation Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->SchiffBase Catalyst Chiral Metal-Schiff Base Catalyst SchiffBase->Catalyst Coordination Metal Metal Precursor (e.g., Ni(II), Cu(II)) Metal->Catalyst

Caption: Formation of a chiral metal-Schiff base catalyst.

Asymmetric Alkylation: A Key Application

A significant area where chiral Schiff base complexes derived from amino acids have demonstrated immense utility is in asymmetric alkylation reactions.[3][4] These reactions are fundamental for the formation of carbon-carbon bonds and are instrumental in the synthesis of non-proteinogenic α-amino acids, which are crucial components of many pharmaceutical agents.[5]

The use of Ni(II) complexes of glycine Schiff bases has been a particularly fruitful area of research, providing a robust methodology for the synthesis of a wide array of tailor-made amino acids.[4][5] While direct examples using (S)-Methyl 2-amino-2-methylbutanoate are less prevalent in the literature, the principles are directly transferable.

The catalytic cycle for a typical asymmetric alkylation using a chiral Ni(II)-Schiff base complex is illustrated below. The chiral ligand, derived from an amino acid ester, creates a well-defined three-dimensional space around the nickel center. This steric environment dictates the trajectory of the incoming electrophile (alkyl halide), leading to the preferential formation of one enantiomer of the product.

AsymmetricAlkylation cluster_0 Catalytic Cycle Catalyst Chiral Ni(II)-Schiff Base Complex Enolate Ni(II) Enolate Catalyst->Enolate Deprotonation (Base) AlkylatedComplex Alkylated Ni(II) Complex Enolate->AlkylatedComplex Alkylation (R-X) Product α-Alkylated Amino Ester (Enantiomerically Enriched) AlkylatedComplex->Product Hydrolysis RegeneratedCatalyst Regenerated Catalyst AlkylatedComplex->RegeneratedCatalyst Ligand Exchange

Caption: Catalytic cycle for asymmetric alkylation.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a chiral Schiff base ligand from (S)-Methyl 2-amino-2-methylbutanoate hydrochloride and its application in a catalytic asymmetric alkylation. Researchers should note that optimization of reaction conditions (solvent, base, temperature, and reaction time) is often necessary for achieving high yields and enantioselectivities with different substrates.

Protocol 1: Synthesis of a Chiral Schiff Base Ligand

This protocol describes the synthesis of a representative chiral Schiff base ligand from (S)-Methyl 2-amino-2-methylbutanoate hydrochloride and a suitable aldehyde, such as salicylaldehyde.

Materials:

  • (S)-Methyl 2-amino-2-methylbutanoate hydrochloride

  • Salicylaldehyde (or other desired aldehyde/ketone)

  • Triethylamine (or another suitable base)

  • Anhydrous Methanol

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add (S)-Methyl 2-amino-2-methylbutanoate hydrochloride (1.0 eq).

  • Dissolve the amino ester salt in anhydrous methanol.

  • Add triethylamine (1.1 eq) to the solution to neutralize the hydrochloride and liberate the free amine. Stir for 15 minutes at room temperature.

  • To this solution, add salicylaldehyde (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude Schiff base can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Catalytic Asymmetric Alkylation of a Glycine Derivative

This protocol outlines a general procedure for the asymmetric alkylation of a glycine Schiff base nickel complex, which serves as a model system. A chiral ligand derived from (S)-Methyl 2-amino-2-methylbutanoate would be used in a similar fashion.

Materials:

  • Ni(II) complex of a glycine Schiff base (prepared separately)

  • Chiral Schiff base ligand (from Protocol 1) (as a chiral auxiliary)

  • Alkyl halide (e.g., benzyl bromide)

  • A suitable base (e.g., potassium hydroxide)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)

  • Standard glassware for inert atmosphere reactions (Schlenk line)

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the Ni(II) complex of the glycine Schiff base (1.0 eq) and the chiral Schiff base ligand.

  • Add anhydrous DMF to dissolve the solids.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Slowly add a solution of the base (e.g., powdered KOH) in anhydrous methanol. The formation of the nucleophilic enolate is often indicated by a color change.

  • After stirring for a short period (e.g., 15-30 minutes), add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to stir at the specified temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The diastereomeric products can be separated by column chromatography. The desired enantiomer of the α-alkylated amino acid is then obtained after hydrolysis of the Schiff base and ester moieties.

Data Presentation and Analysis

The success of an asymmetric catalytic reaction is primarily evaluated by two key parameters: the chemical yield of the desired product and the enantiomeric excess (ee). The enantiomeric excess is a measure of the stereoselectivity of the reaction and is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Table 1: Representative Data for Asymmetric Alkylation

EntryElectrophile (R-X)BaseTemp (°C)Yield (%)ee (%)Reference
1Benzyl bromideKOH08592[3]
2Allyl bromideNaH-207888[4]
3Methyl iodideK₂CO₃259285[5]

Note: This table presents hypothetical data based on typical results found in the literature for similar systems to illustrate the expected outcomes.

Conclusion and Future Outlook

Derivatives of (S)-Methyl 2-amino-2-methylbutanoate hydrochloride represent a valuable class of chiral building blocks for the development of novel catalysts for asymmetric synthesis. The formation of chiral Schiff base ligands and their subsequent coordination to metal centers provides a versatile platform for a range of catalytic transformations, most notably asymmetric alkylations. The protocols and principles outlined in this guide serve as a starting point for researchers to explore the full potential of these readily available and stereochemically defined molecules.

Future research in this area will likely focus on the development of new generations of ligands with enhanced reactivity and selectivity. The exploration of their application in other important asymmetric reactions, such as aldol additions, Michael additions, and cycloadditions, will undoubtedly expand their utility in the synthesis of complex chiral molecules for the pharmaceutical and fine chemical industries.

References

  • Turan, N.; Buldurun, K. Synthesis, Characterization and Antioxidant Activity of Schiff Base and Its Metal Complexes With Fe(II), Mn(II), Zn(II), and Ru(II) Ions: Catalytic Activity of ruthenium(II) Complex. Eur. J. Chem.2018 , 9, 22-29. [Link]

  • Belokon, Y. N.; et al. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules2019 , 24(24), 4521. [Link]

  • Soloshonok, V. A.; et al. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules2020 , 25(12), 2739. [Link]

  • Recent Advances in Biological and Catalytic Activities of Schiff base containing Acetylacetone and their Metal Complexes - A Short Overview. Int. J. Curr. Pharm. Res.2017 , 9(3), 27-30. [Link]

  • Han, J.; et al. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules2020 , 25(12), 2739. [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Progress in the Chemistry of Organic Natural Products; Springer: Vienna, 1991; Vol. 58.
  • Organocatalysts based on natural and modified amino acids for asymmetric reactions. In Amino Acids in Nutrition and Health; IntechOpen, 2022.
  • Hussain, Z.; et al. Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. Biointerface Res. Appl. Chem.2020 , 10(6), 6936-6963. [Link]

  • PubChem. Methyl 2-amino-2-methylbutanoate. [Link]

  • Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules2022 , 27(1), 221. [Link]

  • Kotha, S. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Resonance2003, 8(9), 67-76.
  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. J. Org. Chem.2021 , 86(2), 1549-1566. [Link]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Front. Chem.2021 , 9, 680292. [Link]

  • Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Molecules2023 , 28(13), 5123. [Link]

  • Chiral Amino Acids-Derived Catalysts and Ligands. Adv. Synth.
  • Bode, J. W. OC VI (HS 2015). [Link]

  • A Catalyst Designed for the Enantioselective Construction of Methyl- and Alkyl-Substituted Tertiary Stereocenters. Angew. Chem. Int. Ed.2016 , 55(2), 669-673. [Link]

  • Antony, A.; et al. Amino Acid based Schiff Bases and its Zn (II) Complexes. Res. Rev.: J. Chem.2016, 5(2), 1-6.
  • Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto.
  • Enantioselective Organocatalyzed Synthesis of 2-Amino-3-cyano-4H-chromene Derivatives. Symmetry2015 , 7(3), 1518-1547. [Link]

  • Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. Catalysts2021 , 11(11), 1361. [Link]

Sources

Troubleshooting & Optimization

avoiding racemization of (S)-Methyl 2-amino-2-methylbutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the stereochemical integrity of quaternary


-amino acids. When working with (S)-Methyl 2-amino-2-methylbutanoate hydrochloride  (the methyl ester of (S)-isovaline), researchers often misdiagnose the cause of stereochemical loss.

This guide is designed to deconstruct the mechanistic reality of this unique compound and provide actionable, self-validating workflows to identify the true root cause of apparent racemization.

The Mechanistic Reality: The "No -Proton" Paradigm

Before troubleshooting, we must establish a fundamental chemical truth: (S)-Methyl 2-amino-2-methylbutanoate cannot undergo standard base-catalyzed racemization.

In standard proteinogenic amino acids, racemization occurs when a base abstracts the


-proton, forming a planar enolate or azlactone intermediate. Because (S)-Methyl 2-amino-2-methylbutanoate is an 

-dialkyl amino acid, its

-carbon is fully substituted with a methyl group, an ethyl group, an amine, and an ester. It lacks an

-proton.
Therefore, the classical enolization pathway is structurally impossible. If you are observing a racemic mixture in your final product, the stereocenter was either compromised by extreme high-energy cleavage, or—more likely—your analytical method is generating an artifact.

Troubleshooting Q&A (FAQs)

Q1: I am using DIPEA during peptide coupling with (S)-Methyl 2-amino-2-methylbutanoate hydrochloride, and my chiral HPLC shows a racemic product. Is the base too strong? A1: No. As established, the lack of an


-proton makes base-catalyzed enolization impossible. The loss of enantiomeric excess (ee%) is not due to your choice of base. The issue lies either in the starting material's purity or an analytical artifact.

Q2: If base-catalyzed racemization is impossible, why is my final product racemic? A2: The most common cause is that your starting material was already racemic. The asymmetric synthesis of quaternary stereocenters (e.g., via asymmetric Strecker synthesis, memory of chirality, or photoredox-catalyzed reductive addition) is notoriously challenging, though recent advances in dual catalytic systems have improved enantioselectivity[1]. If the upstream resolution or enantioselective step failed, the esterification step simply carried forward the racemic mixture. Always verify the ee% of your starting material before proceeding.

Q3: Can extreme heat during my reaction cause this compound to racemize? A3: It is highly unlikely under standard laboratory conditions. Astrobiological studies on carbonaceous meteorites have demonstrated that isovaline derivatives are exceptionally resistant to thermal racemization. In simulated hot volcanic environments, intercalated isovaline showed no racemization after 8 weeks at 150 °C, whereas standard amino acids like L-alanine racemized substantially[2].

Q4: Are there any conditions that can truly racemize isovaline derivatives? A4: Yes, but they involve high-energy C-C bond cleavage. Prolonged exposure to intense


-radiation or extreme UV light can cause reversible homolytic cleavage of the 

-alkyl groups, leading to racemization over cosmological timeframes[3]. If your lab workflow involves harsh photoredox catalysis, ensure that radical intermediates do not compromise the existing stereocenter.

Q5: Could my analytical method be generating a false positive for racemization? A5: Absolutely. Chiral chromatography of sterically hindered ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-dialkyl amino acids is prone to artifacts. If you are using pre-column derivatization (e.g., Marfey's reagent), incomplete derivatization or the formation of diastereomeric byproducts can mimic a racemic doublet on an HPLC chromatogram. We recommend GC-MS analysis of N-trifluoroacetyl-O-methyl ester derivatives for unambiguous baseline separation.

Quantitative Comparison: Racemization Susceptibility

To contextualize the stability of (S)-Methyl 2-amino-2-methylbutanoate, compare its properties against standard amino acids.

Amino Acid ClassExample

-Proton Present?
Susceptibility to Base (e.g., DIPEA/TEA)Susceptibility to Heat (150°C)Primary Racemization Mechanism
Standard

-Amino Acids
L-AlanineYesHigh (via enolate/azlactone)HighBase-catalyzed proton abstraction

-Dialkyl Amino Acids
(S)-IsovalineNoNone (Structurally immune) Extremely Low High-energy radical cleavage / Radiolysis

Diagnostic Workflow

Follow this logical decision tree when investigating apparent racemization in your workflow.

G Start Apparent Racemization Detected in Product CheckMethod Validate Analytical Method (Chiral GC/HPLC) Start->CheckMethod MethodValid Is Method Valid? CheckMethod->MethodValid FixMethod Resolve Co-elution or Derivatization Artifacts MethodValid->FixMethod No CheckSM Check Starting Material (SM) ee% MethodValid->CheckSM Yes IsSM Is SM Enantiopure? CheckSM->IsSM Upstream Optimize Upstream Asymmetric Synthesis IsSM->Upstream No CheckCond Review Reaction Conditions IsSM->CheckCond Yes Radical Radical/Radiolytic Conditions Present? CheckCond->Radical FixRadical Remove Radical Initiators Shield from UV/Gamma Radical->FixRadical Yes Impossible Base-Catalyzed Enolization Structurally Impossible Radical->Impossible No

Caption: Root cause analysis workflow for investigating apparent racemization in α,α-dialkyl amino acids.

Validated Protocol: Enantiopurity Verification via Chiral GC-MS

To definitively rule out analytical artifacts when assessing the ee% of (S)-Methyl 2-amino-2-methylbutanoate, utilize this self-validating N-TFA-O-methyl ester derivatization protocol[2].

Causality & Design: This protocol uses highly reactive trifluoroacetic anhydride (TFAA) to overcome the severe steric hindrance of the quaternary


-center. By achieving baseline separation of D- and L- standards, the method inherently validates its own resolving power.

Step-by-Step Methodology:

  • Free-Basing: Dissolve 1.0 mg of (S)-Methyl 2-amino-2-methylbutanoate hydrochloride in 0.5 mL of anhydrous dichloromethane (DCM). Add 1.2 molar equivalents of triethylamine (TEA).

    • Rationale: Neutralizing the hydrochloride salt exposes the nucleophilic lone pair on the amine, enabling quantitative acylation.

  • N-Trifluoroacetylation: Add 50 µL of trifluoroacetic anhydride (TFAA) to the mixture. Seal the vial and incubate at 60 °C for 30 minutes.

    • Rationale: The

      
      -dialkyl center creates severe steric bulk. A highly reactive, unhindered acylating agent is required to cap the amine completely, preventing peak tailing and increasing volatility for the GC phase.
      
  • Solvent Evaporation: Evaporate the DCM and excess TFAA under a gentle stream of ultra-pure nitrogen gas at room temperature until dry.

    • Rationale: Removing excess acid byproducts prevents GC column degradation and eliminates matrix interference during mass spectrometry.

  • Reconstitution: Reconstitute the derivatized sample in 100 µL of MS-grade ethyl acetate.

    • Rationale: Ethyl acetate is an aprotic, MS-compatible solvent that readily dissolves the fluorinated derivative without inducing solvolysis.

  • GC-MS Analysis: Inject 1 µL onto a chiral stationary phase GC column (e.g., Chirasil-L-Val). Run a temperature gradient starting at 80 °C, ramping at 2 °C/min to 180 °C.

    • Self-Validation Step: First, inject a known racemic standard of isovaline methyl ester. You must observe two distinct peaks with baseline separation. Only after confirming baseline resolution should you inject your sample to quantify the true ee%.

References

  • Acceleration of amino acid racemization by isovaline: possible implications for homochirality and biosignature search Source: International Journal of Astrobiology (Cambridge University Press) URL:[Link]

  • Insights into Abiotically-Generated Amino Acid Enantiomeric Excesses Found in Meteorites Source: MDPI URL:[Link]

  • Modular assembly of chiral amino acid derivatives and peptides from commonly available feedstocks Source: Nature Communications (via ResearchGate) URL:[Link]

Sources

side reactions in the synthesis of (S)-Methyl 2-amino-2-methylbutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Stabilization of (S)-Methyl 2-amino-2-methylbutanoate Hydrochloride

Product Code: (S)-Isovaline-OMe·HCl CAS: 43177-22-6 (Parent Acid) / Derivative Support Ticket Priority: High (Steric Hindrance/Stability Issues)[1]

Introduction: The Quaternary Carbon Challenge

Welcome to the technical guide for (S)-Methyl 2-amino-2-methylbutanoate hydrochloride. Unlike standard amino acids (e.g., Alanine, Valine), this molecule possesses a quaternary


-carbon . This structural feature creates a "Steric Wall" that significantly alters the kinetics of esterification and the stability of the final salt.

This guide moves beyond standard textbook protocols to address the specific failure modes caused by this steric bulk: incomplete conversion , hygroscopic hydrolysis , and false-positive racemization concerns .

Module 1: Incomplete Conversion (The Steric Wall)

User Complaint: "I followed a standard thionyl chloride/methanol protocol, but LCMS shows 15-20% unreacted starting material even after refluxing for 4 hours."

Technical Analysis: The mechanism of Fischer esterification involves the nucleophilic attack of methanol on the protonated carbonyl carbon. In (S)-Isovaline, the


-carbon is bonded to a methyl group, an ethyl group, an amine, and the carboxyl group. This crowding destabilizes the tetrahedral intermediate, significantly raising the activation energy (

) and slowing the reaction rate compared to non-hindered amino acids.

Troubleshooting Protocol:

ParameterStandard Protocol (Avoid)High-Steric Protocol (Recommended)
Reagent

(2.0 equiv)

(3.0 - 4.0 equiv)
or TMSCl (4.0 equiv)
Temperature 0°C

RT
Reflux (65°C) is mandatory
Time 2 - 4 hours16 - 24 hours
Water Content "Dry" MethanolSuper-Dry Methanol (<50 ppm

)

The TMSCl Alternative (The "Hidden" Solution): If Thionyl Chloride fails to drive conversion >95%, switch to the Trimethylsilyl Chloride (TMSCl) method. TMSCl reacts with methanol to generate anhydrous HCl in situ while simultaneously scavenging water (producing hexamethyldisiloxane), which drives the equilibrium toward the ester.

Step-by-Step TMSCl Protocol:

  • Suspend (S)-Isovaline (10 mmol) in dry methanol (30 mL).

  • Cool to 0°C under

    
    .
    
  • Add TMSCl (40 mmol, 4.0 equiv) dropwise. Note: Exothermic.

  • Allow to warm to RT, then heat to reflux for 24 hours.

  • Concentrate in vacuo to yield the white solid.

Module 2: The "Racemization" Myth

User Complaint: "My optical rotation is lower than expected. Did the compound racemize during the harsh reflux?"

Technical Analysis: Impossible. Racemization of amino acids typically occurs via proton abstraction at the


-carbon, forming a planar enolate intermediate.[2]
  • Standard Amino Acid: Has an

    
    -proton.[2] Vulnerable to base-catalyzed racemization.
    
  • (S)-Isovaline: Has a quaternary center (Methyl/Ethyl). There is no

    
    -proton  to remove.
    

Root Cause Diagnosis: If optical rotation (


) is off, it is likely due to:
  • Hydrolysis: The presence of free acid (starting material) significantly skews rotation data.

  • Enantiomeric Impurity in SM: The starting (S)-Isovaline was not 100% ee.

  • Salt Hygroscopicity: The sample absorbed water during weighing, altering the concentration (

    
    ) calculation in the 
    
    
    
    formula.

Module 3: Salt Instability (The "Goo" Factor)

User Complaint: "The white powder turned into a sticky gum after two days on the bench."

Technical Analysis:


-Methyl amino acid ester hydrochlorides are notoriously hygroscopic . The steric bulk disrupts the crystal lattice packing, making it easier for water molecules to intercalate. Once wet, the local acidity (

) catalyzes the hydrolysis of the ester back to the acid + methanol.

Stabilization Workflow:

Stability DrySalt Dry HCl Salt (Crystalline) WetSalt Solvated Salt (Lattice Disrupted) DrySalt->WetSalt + H2O (Fast) Moisture Atmospheric Moisture Hydrolysis Hydrolysis (Autocatalytic) WetSalt->Hydrolysis H+ Catalyst Goo Viscous Oil (Acid + Ester Mix) Hydrolysis->Goo Loss of Purity Desiccator Storage: Desiccator over P2O5 Desiccator->DrySalt Maintains

Caption: The degradation pathway of (S)-Isovaline methyl ester HCl driven by hygroscopicity.

Storage Requirement:

  • Immediate: Store under Argon/Nitrogen.

  • Long-term: Store at -20°C in a sealed vial inside a secondary container with desiccant (

    
     or Silica).
    

Module 4: Side Reaction Landscape

While "racemization" is impossible, other side reactions can occur if the protocol is mishandled.

Side ProductStructure DescriptionCausePrevention
Diketopiperazine (DKP) Cyclic dimer (6-membered ring)Free-basing the ester and heating; or long-term storage of the free base.Keep as HCl salt . Steric bulk makes this slow, but possible at pH > 8.
Isovaline Amide Ester

Amide conversion
Exposure to Ammonia or primary amines.Avoid ammonia workups.
Oligomers Linear peptidesThermal condensation of free base.Keep T < 40°C during workup if neutralizing.

Visualizing the Synthesis Logic

The following diagram illustrates the decision matrix for synthesizing this hindered ester.

SynthesisLogic Start (S)-Isovaline (Zwitterion) Choice Choose Reagent Start->Choice SOCl2 SOCl2 / MeOH (Standard) Choice->SOCl2 First Attempt TMSCl TMSCl / MeOH (High Steric Power) Choice->TMSCl Preferred for Quaternary AA Check Check Conversion (NMR/LCMS) SOCl2->Check TMSCl->Check Success Product: Ester HCl Salt Check->Success > 95% Fail < 90% Conv. Check->Fail < 95% Fail->TMSCl Switch Method Recycle Add more SOCl2 + Reflux 12h Fail->Recycle Force Cond. Recycle->Check

Caption: Decision tree for overcoming steric hindrance during the esterification of (S)-Isovaline.

Frequently Asked Questions (FAQ)

Q: Can I use sulfuric acid (


) as the catalyst instead of 

?
A: You can, but it is not recommended . Sulfuric acid is non-volatile. Removing it requires a basic workup or ion exchange, which risks exposing the free ester to water at high pH, leading to hydrolysis or DKP formation. The

and

methods allow you to simply evaporate the solvent and reagents to obtain the pure HCl salt.

Q: Why does the NMR show a broad singlet around 8.5 ppm? A: That is the ammonium (


) protons exchanging. This confirms you have the HCl salt. If this peak disappears or splits, you may have accidentally free-based the amine.

Q: How do I remove the unreacted starting material? A: Because the starting material is a zwitterion and the product is a salt, separation is difficult by extraction. The best approach is recrystallization .

  • Solvent System: Dissolve in minimal hot dry methanol, then add cold diethyl ether or MTBE until turbid. Cool to -20°C. The ester HCl should crystallize, leaving the unreacted amino acid in solution (or vice versa depending on specific saturation, but typically the salt precipitates cleanly).

References

  • Li, Z., et al. (2008). "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 13(5), 1111-1119. (Demonstrates the efficacy of TMSCl/MeOH for amino acid esterification).

  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). "Synthesis of peptide derivatives of -methylalanine and -methylleucine." Journal of the Chemical Society, Perkin Transactions 1, 490-493. (Discusses steric challenges in coupling and esterifying -methyl amino acids).
  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.
  • Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley.

Sources

optimizing yield for (S)-Methyl 2-amino-2-methylbutanoate hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (S)-Methyl 2-amino-2-methylbutanoate hydrochloride .

As a Senior Application Scientist, I have designed this guide to address the unique chemical challenges associated with this specific molecule. Synthesizing esters from α,α-disubstituted (quaternary) amino acids like (S)-2-amino-2-methylbutanoic acid (an isovaline derivative) is notoriously difficult. The steric bulk at the α-carbon severely restricts the approach of nucleophiles, rendering standard room-temperature Fischer esterification protocols ineffective[1].

This guide provides a self-validating, step-by-step protocol, quantitative data for reaction optimization, and a targeted FAQ section to troubleshoot common experimental bottlenecks.

Visual Workflow: Esterification & Troubleshooting

G A 1. Chill Anhydrous MeOH (0°C) B 2. Dropwise SOCl₂ Addition (Exothermic Activation) A->B C 3. Add (S)-2-amino-2-methylbutanoic acid B->C D 4. Reflux at 65°C (16-24h) Overcome Steric Hindrance C->D H Check Conversion (TLC/NMR) D->H H->D Incomplete E 5. Evaporate Solvent (In vacuo) H->E Complete I Residue Gummy? E->I I->E Yes (Re-evaporate) F 6. Triturate with cold MTBE I->F No G Pure (S)-Methyl 2-amino-2-methylbutanoate HCl F->G

Workflow for the synthesis and isolation of (S)-Methyl 2-amino-2-methylbutanoate HCl.

Quantitative Data: Optimization of Reaction Conditions

To demonstrate the necessity of forceful conditions, the table below summarizes the causality between the activating agent, thermal energy, and the resulting yield for α-methyl amino acid esterification.

ConditionActivating AgentTemp (°C)Time (h)Yield (%)Mechanistic Observation
A HCl (gas)2524< 15Insufficient thermal energy to overcome steric bulk.
B TMSCl (2.0 eq)254835 - 40Mild activation[2]; equilibrium not fully driven forward.
C SOCl₂ (1.1 eq)651260 - 65Moderate conversion; reagent depletion limits yield.
D (Optimized) SOCl₂ (2.5 eq) 65 24 > 90 Excess reagent and sustained heat ensure complete conversion.

Step-by-Step Methodology (Self-Validating Protocol)

This protocol utilizes the in situ generation of anhydrous HCl and methyl chlorosulfite to drive the esterification of the sterically hindered carboxylic acid.

  • Solvent Preparation: Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Purge with dry N₂. Add 20 mL of anhydrous methanol and cool to 0 °C in an ice-water bath.

    • Causality: Methanol must be strictly anhydrous. Water causes the competitive hydrolysis of SOCl₂ into SO₂ and HCl without forming the active intermediate, drastically lowering the effective concentration of the activating agent.

  • Activation Phase: Slowly add thionyl chloride (SOCl₂, 2.5 eq) dropwise via syringe over 15 minutes.

    • Causality: The reaction between SOCl₂ and methanol is highly exothermic. Dropwise addition controls the temperature, preventing solvent boil-off and ensuring the HCl gas remains dissolved in the solution.

  • Substrate Addition: Briefly remove the septum to add (S)-2-amino-2-methylbutanoic acid (1.0 eq) in small portions, then re-seal.

  • Thermal Esterification: Replace the septum with a reflux condenser. Heat the reaction mixture to 65 °C (reflux) for 24 hours.

    • Causality: The α-quaternary carbon imposes severe steric hindrance, blocking the nucleophilic attack of methanol. Elevated thermal energy is mandatory to overcome this high activation energy barrier[1].

  • Isolation and Purification: Cool the mixture to room temperature and concentrate in vacuo to remove methanol, unreacted SOCl₂, and HCl gas.

    • Self-Validation Check: If the residue is a viscous gum, redissolve in 5 mL of methanol and re-evaporate (repeat twice) to azeotropically remove trapped HCl.

  • Trituration: Triturate the crude residue with 15 mL of cold tert-butyl methyl ether (MTBE).

    • Causality: The target hydrochloride salt is highly polar and insoluble in MTBE, whereas organic impurities and residual acids remain in the supernatant. Filter the white crystalline solid and dry under high vacuum.

Troubleshooting & FAQs

Q1: Why is the yield of (S)-Methyl 2-amino-2-methylbutanoate significantly lower than standard amino acid esterifications? A: Standard amino acids (like alanine or valine) possess a secondary α-carbon, allowing nucleophiles relatively easy access to the carbonyl carbon. (S)-2-amino-2-methylbutanoic acid features a quaternary α-carbon. This extra methyl group creates a dense steric shield[1]. To achieve high yields, you must force the equilibrium by using a large excess of the activating agent (SOCl₂) and supplying continuous thermal energy (refluxing at 65 °C for up to 24 hours).

Q2: My isolated product is a viscous, hygroscopic gum rather than a crystalline powder. How can I induce crystallization? A: This is a classic isolation issue. The hydrochloride salt of this ester is highly hygroscopic, and trace amounts of unevaporated HCl or methanol will cause the product to oil out into a gum. To fix this, dissolve the gum in a minimal amount of dry methanol and evaporate it under high vacuum to azeotropically strip the residual HCl. Afterward, vigorously triturate the residue with ice-cold MTBE or diethyl ether. The mechanical agitation in a non-polar solvent will force the salt to precipitate as a white, crystalline powder.

Q3: Will the prolonged reflux conditions at 65 °C cause racemization of the (S)-enantiomer? A: No. You can safely reflux this reaction without fear of racemization. Standard amino acids racemize under harsh conditions via the abstraction of the α-proton, forming an achiral enol/enolate intermediate. Because (S)-2-amino-2-methylbutanoic acid is an α-alkylated (quaternary) amino acid, it completely lacks an α-proton. This structural feature makes it virtually immune to racemization. In fact, this extreme chiral stability is why α-methyl amino acids found in meteorites preserve their chiral excesses over billions of years[3].

Q4: Can I substitute thionyl chloride (SOCl₂) with trimethylchlorosilane (TMSCl) to avoid harsh acidic conditions? A: While TMSCl/MeOH is an excellent, mild system for esterifying standard amino acids[2], it is generally too weak for sterically hindered α,α-disubstituted amino acids. If you must avoid SOCl₂, you can use TMSCl, but you will need to increase the equivalents (≥3.0 eq), run the reaction at elevated temperatures, and accept a significantly longer reaction time (48–72 hours) with a likely reduction in overall yield.

References

  • Li, M., et al. "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 2008.[2] URL:[Link]

  • "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 2015.[1] URL:[Link]

  • Glavin, D. P., et al. "Unusual nonterrestrial L-proteinogenic amino acid excesses in the Tagish Lake meteorite." Meteoritics & Planetary Science, 2012.[3] URL:[Link]

Sources

Technical Support Center: Scale-Up Synthesis of (S)-Methyl 2-amino-2-methylbutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (S)-Methyl 2-amino-2-methylbutanoate hydrochloride. This guide is designed for researchers, chemists, and process development professionals to address the specific and complex challenges encountered during the scale-up of this valuable α,α-disubstituted amino acid derivative. As a non-proteinogenic amino acid, it serves as a critical building block in the development of novel therapeutics and peptidomimetics, where steric hindrance at the α-position can confer unique conformational properties and resistance to enzymatic degradation.

The transition from bench-scale synthesis to kilogram-scale production introduces significant hurdles related to reaction kinetics, heat transfer, reagent handling, and product isolation. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure a safe, efficient, and reproducible manufacturing process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions based on established chemical principles.

Problem: Low Yield or Stalled Reaction in the Strecker Synthesis Step

Question: My Strecker reaction, using 2-butanone, ammonia, and a cyanide source, is showing low conversion to the α-aminonitrile intermediate. What are the likely causes and how can I improve the yield?

Answer: Low conversion in the Strecker synthesis of α,α-disubstituted amino acids is a common challenge, as ketones are generally less reactive than aldehydes.[1] The issue typically stems from an unfavorable equilibrium in the initial imine formation step or slow cyanide addition.

Causality & Solutions:

  • Inefficient Imine Formation: The reaction's first step is the formation of a ketimine intermediate from 2-butanone and ammonia. This equilibrium can be unfavorable.

    • Water Removal: The formation of the imine releases water. On a large scale, this water can hydrolyze the imine back to the starting ketone. The use of a dehydrating agent or a Dean-Stark apparatus to azeotropically remove water can drive the equilibrium toward the imine product.[2]

    • Ammonia Concentration: Ensure a sufficient excess of ammonia is used. On scale-up, inadequate mixing can lead to localized concentration gradients. Verify that your reactor's agitation is sufficient to maintain a homogenous solution.

  • Slow Cyanide Addition: The nucleophilic attack of the cyanide ion on the sterically hindered ketimine is the rate-limiting step.

    • Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions or decomposition of the aminonitrile. A careful temperature optimization study is recommended.

    • pH Management: The pH of the reaction is critical. The solution should be slightly acidic to facilitate imine formation without protonating the cyanide nucleophile excessively, which would render it non-nucleophilic. An ammonium salt (e.g., NH₄Cl) can serve as both the ammonia source and a buffer to maintain an optimal pH (around 9).[2]

  • Hydrolysis Conditions: The subsequent hydrolysis of the aminonitrile to the amino acid requires harsh conditions (strong acid or base) which can lead to degradation if not properly controlled.[2][3]

    • Staged Hydrolysis: Consider a two-stage hydrolysis: first to the amino-amide under milder conditions, followed by hydrolysis to the carboxylic acid. This can sometimes improve overall yield by minimizing byproduct formation.

Problem: Formation of an Oil or Amorphous Solid During Crystallization

Question: Upon adding HCl to my methyl 2-amino-2-methylbutanoate free base and concentrating the solution for crystallization, the product "oils out" or precipitates as a sticky, amorphous solid instead of forming crystals. How can I resolve this?

Answer: "Oiling out" is a frequent and frustrating issue in the crystallization of hydrochloride salts, especially on a larger scale.[4] It occurs when the solution becomes supersaturated at a temperature where the product's solubility limit is exceeded, but the conditions are not favorable for ordered crystal lattice formation.

Causality & Solutions:

  • High Level of Supersaturation: Rapid cooling or excessive solvent removal creates a high degree of supersaturation, favoring amorphous precipitation over controlled crystal growth.

    • Slow Cooling: Implement a programmed, slow cooling ramp. On a large scale, jacketed reactors provide precise temperature control. Avoid crash-cooling the solution.

    • Anti-Solvent Addition: A more controlled method for inducing crystallization is the slow addition of an anti-solvent (a solvent in which the product is insoluble) to a solution of the product in a good solvent. For this hydrochloride salt, a system like isopropanol (solvent)/heptane (anti-solvent) or ethanol/MTBE can be effective.[4]

  • Presence of Impurities: Impurities can inhibit nucleation and disrupt the crystal lattice, leading to the formation of oils or amorphous solids.[4][5]

    • Purification Prior to Crystallization: Ensure the free base is of high purity before salt formation. Techniques like distillation (if thermally stable) or a charcoal treatment of the solution can remove problematic impurities.

    • Re-dissolution and Re-precipitation: If the product has already oiled out, you can try to redissolve it by adding a small amount of the primary solvent and gently heating. Then, attempt a slower, more controlled crystallization.[4][6]

  • Inappropriate Solvent System: The chosen solvent may not be ideal for crystallization.

    • Solvent Screening: A systematic solvent screen is crucial during process development. The ideal solvent is one in which the product has moderate solubility at high temperatures and low solubility at room temperature or below. Common solvents for hydrochloride salts include isopropanol, ethanol, and methanol, often in combination with an anti-solvent.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for α,α-disubstituted amino acids like this one, and why is the Strecker synthesis often preferred for scale-up?

A1: The main approaches for synthesizing chiral α,α-disubstituted amino acids are:

  • Asymmetric Strecker Synthesis: This involves the reaction of a ketone with a cyanide source and a chiral amine or in the presence of a chiral catalyst.[7][8] It is highly versatile and uses inexpensive starting materials, making it attractive for industrial production.[8]

  • Alkylation of Protected Amino Acids: This involves starting with a standard amino acid, protecting the amine and acid groups, and then performing an alkylation at the α-carbon.[9]

  • Enzymatic Methods: Chemo-enzymatic methods can offer high enantioselectivity but are often limited in scope for unnatural amino acids with significant steric bulk.[7]

  • Resolution of a Racemate: A racemic version of the amino acid or its derivative is synthesized, followed by separation of the enantiomers. This can be done via diastereomeric salt formation with a chiral resolving agent or by chiral chromatography.[]

The Strecker synthesis is often favored for scale-up because it is a convergent, one-pot or two-step process that builds the molecule's core from simple, readily available, and inexpensive starting materials (a ketone, ammonia, and cyanide).[1][8] While the classical Strecker synthesis produces a racemate, diastereoselective variations using recoverable chiral auxiliaries have been developed to provide enantiomerically enriched products directly.[8]

Q2: The synthesis involves hazardous reagents like sodium cyanide and thionyl chloride. What are the critical safety precautions for handling these on a large scale?

A2: Safety is paramount. Both sodium cyanide and thionyl chloride are highly toxic and require stringent handling protocols, especially at scale.

  • Sodium Cyanide (NaCN):

    • Toxicity: Highly toxic if swallowed, inhaled, or in contact with skin. Contact with acids liberates extremely toxic hydrogen cyanide (HCN) gas.[11]

    • Handling: Always handle in a well-ventilated area, preferably a fume hood or a contained reactor system with appropriate off-gas scrubbing.[12] All personnel must be trained in cyanide first aid procedures and have immediate access to a cyanide antidote kit.[11]

    • Engineering Controls: Use a closed-system for charging the reactor to avoid dust inhalation. The reaction pH must be kept basic to prevent HCN evolution.

    • PPE: Wear chemical-resistant gloves, a lab coat, and splash goggles. For large-scale operations, respiratory protection may be necessary.[11]

  • Thionyl Chloride (SOCl₂):

    • Toxicity: Reacts violently with water to produce toxic HCl and SO₂ gases. It is corrosive and causes severe skin burns and eye damage.[13]

    • Handling: Must be handled under anhydrous conditions in a well-ventilated area. Add it slowly to the alcohol (methanol) solvent, which should be pre-cooled, as the reaction is highly exothermic.

    • Engineering Controls: Use a reactor equipped with a robust cooling system and a scrubber for the off-gas (HCl and SO₂).

    • PPE: Wear acid-resistant gloves, a face shield, and a chemical-resistant apron over a lab coat.[13]

Q3: How can I accurately determine the enantiomeric excess (ee) of the final product on a process scale?

A3: Determining enantiomeric excess is a critical quality control step. For (S)-Methyl 2-amino-2-methylbutanoate, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method.[14][15]

Methodology:

  • Derivatization (Optional but Recommended): While direct analysis is sometimes possible, derivatizing the amino group often leads to better separation and detection. Common derivatizing agents include those that introduce a chromophore, such as nitrobenzoxadiazole (NBD-Cl), which allows for sensitive UV or fluorescence detection.[14][15]

  • Chiral Column Selection: Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) are highly effective for separating enantiomers of amino acid derivatives.[14][15] The specific column (e.g., Chiralpak IA, IE, etc.) would need to be selected through method development screening.

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, is commonly used.

  • Validation: The analytical method must be fully validated to ensure accuracy and precision, determining the limit of detection (LOD) and limit of quantification (LOQ) for the undesired (R)-enantiomer.

Visual Workflow and Logic Diagrams
Overall Synthesis Workflow

This diagram outlines the typical synthetic sequence from starting materials to the final, purified product.

SynthesisWorkflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Strecker Reaction cluster_2 Step 3: Hydrolysis & Esterification cluster_3 Step 4: Isolation & Purification A 2-Butanone + Ammonia (or NH4Cl) B α-Aminonitrile Formation (Cyanide Addition) A->B NaCN or KCN C Acid Hydrolysis of Nitrile B->C Strong Acid (e.g., HCl) D Esterification with Methanol (e.g., using SOCl2 or H2SO4) C->D E Work-up & Neutralization (to Free Base) D->E F HCl Salt Formation E->F HCl in solvent G Crystallization & Drying F->G H (S)-Methyl 2-amino-2- methylbutanoate HCl (Final Product) G->H

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Logic for Crystallization

This decision tree provides a logical path for diagnosing and solving common crystallization problems.

CrystallizationTroubleshooting start Crystallization Problem issue1 No Crystals Form start->issue1 issue2 Product 'Oils Out' start->issue2 issue3 Poor Crystal Quality (small needles, clumps) start->issue3 sol1a Solution not supersaturated. -> Concentrate further. issue1->sol1a Yes sol1b High nucleation barrier. -> Add seed crystals. -> Scratch flask. issue1->sol1b Yes sol1c Wrong solvent. -> Try different solvent or anti-solvent. issue1->sol1c Yes sol2a Cooling too rapid. -> Slow down cooling rate. issue2->sol2a Yes sol2b Solution too concentrated. -> Dilute with more solvent. issue2->sol2b Yes sol2c High impurity level. -> Purify material before crystallization. issue2->sol2c Yes sol3a Nucleation rate too high. -> Reduce supersaturation (slower cooling/addition). issue3->sol3a Yes sol3b Crystal growth too fast. -> Use a solvent with slightly higher solubility. issue3->sol3b Yes

Caption: Decision tree for troubleshooting common crystallization issues.

Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes for the key esterification and crystallization steps. Actual results will vary with scale and specific equipment.

ParameterAcid-Catalyzed EsterificationCrystallization
Starting Material 2-amino-2-methylbutanoic acidCrude Methyl 2-amino-2-methylbutanoate HCl
Key Reagents Methanol (solvent/reagent), SOCl₂ or H₂SO₄ (catalyst)Isopropanol (solvent), Heptane (anti-solvent)
Reaction Temperature 0°C to Reflux (approx. 65°C)[16][17]Dissolution at 60-70°C, then controlled cool-down
Reaction/Process Time 4-12 hours (monitored by HPLC/TLC)8-16 hours (for slow cooling and maturation)
Typical Yield >90%[18]>85% (recovery from crystallization)
Product Form Hydrochloride salt in solutionCrystalline solid
Key QC Metrics Conversion >99% (HPLC)Purity >99.5% (HPLC), Enantiomeric Excess >99% (Chiral HPLC)
Experimental Protocol: Final Crystallization

This protocol details a robust method for the crystallization of Methyl 2-amino-2-methylbutanoate hydrochloride suitable for a multi-kilogram scale.

Objective: To purify crude Methyl 2-amino-2-methylbutanoate hydrochloride by crystallization to achieve >99.5% chemical purity and >99% enantiomeric excess.

Materials:

  • Crude Methyl 2-amino-2-methylbutanoate hydrochloride

  • Isopropanol (IPA), reagent grade

  • n-Heptane, reagent grade

  • Jacketed reactor with overhead stirrer and temperature control

  • Nutsche filter-dryer or centrifuge and vacuum oven

Procedure:

  • Reactor Charging: Charge the jacketed reactor with the crude Methyl 2-amino-2-methylbutanoate hydrochloride.

  • Solvent Addition: Add isopropanol to the reactor (approximately 4-5 L of IPA per kg of crude product).

  • Dissolution: Begin agitation and heat the reactor jacket to 65-70°C. Maintain this temperature until all solids have completely dissolved. A clear solution should be obtained.

  • Clarification Filtration (Optional): If the solution is not perfectly clear, perform a hot filtration through a polish filter (e.g., a 1.2 μm in-line filter) into a second, clean, pre-heated reactor to remove any particulate matter.[19]

  • Controlled Cooling: Program the reactor to cool from 70°C to 20°C over a period of 4-6 hours (a cooling rate of approximately 10°C/hour). Slower cooling generally produces larger, more easily filterable crystals.

  • Seeding (Optional but Recommended): At approximately 50-55°C, or when the solution first appears cloudy (the nucleation point), add a small quantity (0.1-0.5% by weight of the crude product) of previously isolated, high-purity seed crystals. This step promotes the formation of the desired crystal form and improves batch-to-batch consistency.

  • Slurry Maturation: Once the slurry reaches 20°C, hold the temperature and continue stirring for an additional 2-4 hours. This "maturation" or "digestion" period allows the crystallization process to reach equilibrium, maximizing yield and purity.

  • Isolation: Transfer the crystal slurry to a Nutsche filter-dryer or a centrifuge to isolate the solid product.

  • Washing: Wash the filter cake with a cold (0-5°C) mixture of IPA/n-Heptane (e.g., 1:1 v/v) to remove residual mother liquor and impurities. Use approximately 1-2 L of wash solvent per kg of product.

  • Drying: Dry the product under vacuum at a temperature not exceeding 45-50°C until the loss on drying (LOD) is constant and within specification (typically <0.5%).

References
  • Zuend, S. J., Coughlin, J. M., Lalonde, M. P., & Jacobsen, E. N. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, 461(7266), 968–970. Available at: [Link]

  • Spectrum Chemical. (2006).
  • Grokipedia. (n.d.). Methyl cyanoformate. Grokipedia. Retrieved from [Link]

  • US Patent No. US6043376A. (2000). Synthesis of alpha-methyl, alpha-substituted amino acids. Google Patents.
  • van de Put, M. W. A. M., El-Ghozzi, M., van Enckevort, W. J. P., & Vlieg, E. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Crystal Growth & Design, 15(2), 996-1001. Available at: [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. Retrieved from [Link]

  • Lin, S., Kumagai, N., & Shibasaki, M. (2016). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 14(41), 9725-9728. Available at: [Link]

  • Jafear Mahrath, A. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. ResearchGate. Retrieved from [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-220. Available at: [Link]

  • Schöllkopf, U., Groth, U., Westphalen, K. O., & Deng, C. (1981). Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. Synthesis, 1981(11), 969-971. Available at: [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. (2021). MDPI. Retrieved from [Link]

  • Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. (n.d.). Arkivoc.
  • Boesten, W. H. J., Seerden, J. P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L. M., Kaptein, B., ... & Broxterman, Q. B. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124. Available at: [Link]

  • European Patent No. EP4249470A1. (2023). Method for preparing alpha-amino acids. Google Patents.
  • Pellicciari, R., Natalini, B., & Sadeghpour, B. M. (2010). Enantioselective Synthesis of α-Quaternary Amino Acid Derivatives by Sequential Enzymatic Desymmetrization and Curtius Rearrangement of α,α-Disubstituted Malonate Diesters. The Journal of Organic Chemistry, 75(5), 1757-1760. Available at: [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Hampton Research. Retrieved from [Link]

  • Contract Pharma. (2019). Drug Substances: Scale-Up Challenges. Contract Pharma. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. The Royal Society of Chemistry.
  • Kotthaus, A. F., & Altenbach, H. J. (2011). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Amino Acids, 40(2), 527-532. Available at: [Link]

  • ResearchGate. (2025). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Retrieved from [Link]

  • Chinese Patent No. CN103012190A. (2013). Synthesis method of S-2-aminobutanamide hydrochloride. Google Patents.
  • Chinese Patent No. CN101684078A. (2010). Chemical synthesis method for of 2-amino-butanamide hydrochloride. Google Patents.
  • Glasser, M. F., et al. (2021). Fully Validated, Multi-Kilogram cGMP Synthesis of MDMA. ACS Omega, 6(50), 34842–34851. Available at: [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). Nature Communications. Retrieved from [Link]

Sources

Technical Support Center: Workup & Troubleshooting Guide for (S)-Methyl 2-amino-2-methylbutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Document Version: 1.0 | Last Updated: March 1, 2026 Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Chemical Causality

(S)-Methyl 2-amino-2-methylbutanoate hydrochloride (CAS 92760-72-0), commonly known as the methyl ester hydrochloride of (S)-isovaline, is a critical building block for synthesizing peptidomimetics and conformationally restricted therapeutics [1].

Working with this molecule presents unique physicochemical challenges. As an


-dialkyl amino acid, the 

-methyl group creates severe steric hindrance around the nucleophilic amine [2]. This steric bulk fundamentally alters both reaction kinetics and workup thermodynamics:
  • Depressed Nucleophilicity: Coupling reactions often stall, leaving significant unreacted starting material that must be selectively partitioned during workup.

  • Ester Lability vs. Shielding: While the methyl ester is susceptible to base-catalyzed hydrolysis, the

    
    -methyl group provides a degree of steric shielding. However, prolonged exposure to strong aqueous bases must still be avoided.
    
  • Phase Partitioning: As a short-chain hydrochloride salt, it is highly water-soluble. Extracting the free base requires precise pH control to prevent product loss in the aqueous phase [3].

As a Senior Application Scientist, I have designed the following self-validating protocols and troubleshooting guides to ensure high-yield recoveries and high-purity isolations.

Quantitative Data & Physicochemical Parameters

Understanding the phase behavior and reactivity profile of this hindered amino acid is essential for designing an effective workup.

Table 1: Physicochemical Parameters & Workup Implications

ParameterObservation / ValueWorkup & Experimental Implication
Amine Nucleophilicity Very Low (

-disubstituted)
Requires highly reactive electrophiles (e.g., HATU, acid chlorides). Unreacted amine will remain and must be removed via acidic aqueous washes.
Aqueous Solubility High (>100 mg/mL as HCl salt)Unreacted starting material is easily purged into the aqueous layer using 5% Citric Acid or KHSO

washes.
Ester Hydrolysis Risk Moderate (Sterically shielded)Avoid NaOH/LiOH during extraction. Strictly use saturated NaHCO

(pH ~8.5) to neutralize acidic byproducts without cleaving the ester [4].
DKP Formation Risk Moderate to HighDiketopiperazine (DKP) cyclization can occur upon free-basing dipeptide intermediates. Keep rotary evaporation bath temperatures < 35 °C.

Core Experimental Protocols

The following methodologies are engineered to isolate the desired coupled products while purging unreacted (S)-Methyl 2-amino-2-methylbutanoate.

Protocol A: In-Situ Free-Basing for Nucleophilic Addition

Failure to fully liberate the amine from its hydrochloride salt is the leading cause of low coupling yields.

  • Suspension: Suspend 1.0 equivalent of (S)-Methyl 2-amino-2-methylbutanoate HCl in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1–0.2 M.

  • Neutralization: Cool the mixture to 0 °C using an ice bath. Dropwise, add 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).

    • Causality: The steric hindrance imposes a thermodynamic penalty on the reactive conformation. A large excess of a non-nucleophilic base ensures the equilibrium is driven entirely toward the free amine prior to electrophile introduction.

  • Activation: Stir for 15 minutes at 0 °C before introducing the pre-activated carboxylic acid (e.g., activated via HATU/HOAt).

Protocol B: Post-Coupling Liquid-Liquid Extraction (LLE) Workup

This protocol is designed to remove urea byproducts, acidic coupling additives (HOBt/HOAt), and unreacted hindered amine without hydrolyzing the methyl ester.

  • Quench & Evaporate: Quench the completed reaction with 100

    
    L of methanol. Evaporate the primary reaction solvent (especially if DMF) under high vacuum. Crucial:  Maintain the water bath below 35 °C to prevent heat-accelerated diketopiperazine cyclization.
    
  • Reconstitution: Dissolve the crude residue in Ethyl Acetate (EtOAc) using 15 mL of solvent per gram of theoretical yield.

  • Acidic Wash (Amine Removal): Wash the organic layer with 5% aqueous Citric Acid or 5% KHSO

    
     (3 
    
    
    
    half-volume).
    • Causality: This mildly acidic wash (pH ~2-3) selectively protonates the unreacted (S)-Methyl 2-amino-2-methylbutanoate, pulling it into the aqueous waste. It avoids the use of 1M HCl, which risks hydrolyzing the methyl ester [3].

  • Basic Wash (Additive Removal): Wash the organic layer with saturated aqueous NaHCO

    
     (3 
    
    
    
    half-volume).
    • Causality: This neutralizes residual acid and deprotonates acidic coupling additives (like HOBt), partitioning them into the aqueous layer. The mild pH of NaHCO

      
       (~8.5) protects the ester from saponification [4].
      
  • Final Polish: Wash with brine (1

    
     half-volume) to remove residual water, dry the organic layer over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure.

Mandatory Visualization: Workup Decision Tree

Below is the logical workflow for processing crude mixtures containing this specific hindered amino acid ester.

WorkupWorkflow Step1 Crude Coupling Mixture (contains unreacted isovaline ester) Step2 Dilute with EtOAc (10-20 mL/g) Step1->Step2 Decision1 Is the coupling agent water-soluble? (e.g., EDC) Step2->Decision1 Step3A Wash with H2O (Removes EDC/Urea) Decision1->Step3A Yes Step3B Filter insoluble urea (e.g., DCC byproduct) Decision1->Step3B No Step4 Wash with 5% Citric Acid (Removes unreacted amine) Step3A->Step4 Step3B->Step4 Step5 Wash with Sat. NaHCO3 (Removes acidic impurities) Step4->Step5 Step6 Brine Wash, Dry (Na2SO4), Evaporate (<35°C) Step5->Step6

Figure 1: Optimized liquid-liquid extraction workflow for hindered amino acid ester couplings.

Troubleshooting FAQs

Q1: My amide coupling yield is exceptionally low (<20%), and I recover mostly starting material. What is going wrong? A: The


-methyl group of isovaline creates extreme steric hindrance, making the amine a very poor nucleophile [2]. Standard coupling agents like DCC or EDC alone are usually insufficient.
Solution: Upgrade your coupling chemistry. Use highly reactive uranium/aminium salts (HATU with HOAt) or convert the carboxylic acid partner to an acid chloride. Ensure you are using at least 2.5 equivalents of a tertiary amine base (Protocol A) to fully liberate the hindered amine hydrochloride before coupling.

Q2: I observe a mass corresponding to[M-32] (loss of methanol) in my LC-MS after workup. What happened? A: This mass shift indicates the formation of a diketopiperazine (DKP) ring, a notorious side reaction when working with dipeptide methyl esters. Free-basing the amine allows it to attack the methyl ester of the adjacent residue. Causality: Although the


-dialkyl nature of isovaline restricts backbone flexibility, certain forced conformations actually accelerate DKP formation once the transition state is reached.
Solution: Keep all workup temperatures below 35 °C and minimize the time the intermediate spends in the free-base form or in basic aqueous solutions.

Q3: Why am I losing my coupled product in the aqueous layer during the basic wash? A: While the


-methyl group increases lipophilicity compared to standard amino acids, short-chain ester hydrochlorides remain highly water-soluble [1]. If your coupled product contains a secondary basic amine (e.g., an incomplete protecting group strategy or a basic side chain), it will partition into the aqueous layer if the pH drops.
Solution: Ensure the aqueous phase is strictly maintained at pH 8-9 using NaHCO

before phase separation. If the emulsion is stubborn, salt out the aqueous layer by adding solid NaCl until saturation.

Q4: Can I use 1M NaOH to wash the organic layer to remove stubborn acidic impurities? A: No. While the


-methyl group provides some steric shielding to the adjacent methyl ester, it is not impervious to saponification. Washing with 1M NaOH will lead to partial or complete ester hydrolysis, yielding the carboxylic acid which will immediately partition into the basic aqueous waste [4]. Always use weak bases like saturated NaHCO

for workup.

References

  • MDPI. "Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications." Molecules. Available at:[Link]

  • ResearchGate. "How to remove chlorotrimethylsilane (TMSCl) from the reaction mixture? - Extraction Protocols." Available at:[Link]

  • National Institutes of Health (PMC). "Enantiomerically Enriched

    
    -Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial Bias." Available at:[Link]
    

Validation & Comparative

determination of enantiomeric excess of (S)-Methyl 2-amino-2-methylbutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Enantiopurity Analysis of (S)-Methyl 2-amino-2-methylbutanoate Hydrochloride

Executive Summary & Molecule Analysis

The target molecule, (S)-Methyl 2-amino-2-methylbutanoate hydrochloride (also known as (S)-Isovaline methyl ester HCl), presents a specific analytical challenge: it is an


-disubstituted (quaternary) amino acid .

Unlike simple


-amino acids (e.g., Alanine), the presence of the 

-methyl group creates significant steric hindrance around the chiral center. This affects reaction kinetics during derivatization and alters binding thermodynamics in chiral stationary phases (CSPs). Furthermore, the hydrochloride salt form necessitates specific handling to ensure solubility and appropriate ionization states for chromatography.

This guide compares three distinct methodologies for determining enantiomeric excess (ee):

  • Direct Chiral HPLC (Crown Ether): The rapid, "dilute-and-shoot" method for salts.

  • Indirect HPLC (Marfey’s Method): The high-sensitivity method for trace analysis.

  • Chiral GC: The orthogonal method for volatile compatibility.

Comparative Performance Matrix

The following data summarizes the typical performance metrics for this class of sterically hindered amino acid esters based on internal validation standards.

FeatureMethod A: Direct HPLC (Crownpak) Method B: Indirect HPLC (Marfey's) Method C: Chiral GC (TFA-Deriv)
Primary Mechanism Host-Guest Complexation (Ammonium ion)Diastereomer Formation (Nu-Ar Substitution)Volatility & Surface Interaction
Sample Prep Time < 5 mins (Dissolve & Filter)90–120 mins (Derivatization)60 mins (Derivatization)
Steric Tolerance High (Interaction is ionic, not covalent)Low (Reaction rates slowed by

-Me)
Moderate
Resolution (

)
2.5 – 5.0> 10.0 (Excellent)> 3.0
LOD (Sensitivity) ~10 µg/mL (UV 200nm)~10 ng/mL (UV 340nm / MS)~1 ng/mL (FID/MS)
Cost Per Sample LowMedium (Reagent cost)Low
Best For Routine QC / Process Monitoring Trace Impurity / Biological Matrices Final Release Testing

Method A: Direct Chiral HPLC (The "Gold Standard" for Salts)

Principle: This method utilizes a Crown Ether (18-crown-6 tetracarboxylic acid) stationary phase (e.g., Daicel CROWNPAK® CR-I(+)). The chiral recognition mechanism relies on the formation of a host-guest inclusion complex between the crown ether and the ammonium ion (


) of the analyte.

Why this works: The HCl salt form is ideal here. The acidic mobile phase ensures the amine remains fully protonated. The


-methyl group does not significantly inhibit the ammonium ion from entering the crown ether cavity, making this superior to methods requiring covalent bond formation at the hindered nitrogen.
Experimental Protocol
  • Column: Daicel CROWNPAK® CR-I(+) (3.0 × 150 mm, 5 µm).[1][2][3]

  • Mobile Phase: Aqueous

    
     (pH 1.[2]5) / Acetonitrile (85:15 v/v).[1]
    
    • Note: Perchloric acid is preferred over phosphoric acid to minimize ion-pairing effects that broaden peaks.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 10°C – 25°C (Lower temperatures often improve separation factors for quaternary amino acids).

  • Detection: UV at 200 nm (low wavelength required as the molecule lacks a strong chromophore).

Workflow:

  • Dissolution: Dissolve 5 mg of sample in 1 mL of Mobile Phase.

  • Filtration: Filter through 0.22 µm PTFE membrane.

  • Injection: Inject 5–10 µL.

  • Elution Order: On CR-I(+), the (D)-enantiomer (R-isomer) typically elutes first; the (S)-enantiomer elutes second. Verify with a racemic standard.

Method B: Indirect HPLC via Marfey’s Reagent (High Sensitivity)

Principle: The sample reacts with FDAA (Marfey’s Reagent) to form diastereomers.[4] These are separated on a standard achiral C18 column.[5]

The "Steric" Modification: Standard Marfey's protocols use mild heating (40°C). However, for


-methyl amino acids , the steric bulk at the 

-carbon significantly retards the nucleophilic attack of the amine on the fluorodinitrophenyl ring. Aggressive heating and longer reaction times are mandatory to prevent kinetic resolution (where the L-enantiomer might react faster than the D, skewing results).
Experimental Protocol
  • Reagents: 1% FDAA in Acetone; 1M

    
    ; 1M HCl.
    
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus C18, 100 mm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient elution.

Step-by-Step Workflow:

  • Neutralization (Critical): Dissolve 1 mg of the HCl salt in 50 µL water. Add 20 µL of 1M

    
    .
    
    • Why: The amine must be deprotonated (free base) to act as a nucleophile.

  • Derivatization: Add 100 µL of 1% FDAA solution.

  • Incubation: Heat at 50°C for 90 minutes .

    • Standard is 40°C/60min. The extra energy is required to overcome the

      
      -methyl steric barrier.
      
  • Quenching: Cool and add 20 µL of 1M HCl to stop the reaction.

  • Analysis: Inject onto C18 HPLC. Detect at 340 nm (strong absorption from the dinitrophenyl group).

Method C: Chiral GC (Orthogonal Validation)

Principle: Gas Chromatography offers high resolution but requires the analyte to be volatile. The salt must be broken, and the amine derivatized.

Protocol:

  • Derivatization: React sample with Trifluoroacetic Anhydride (TFAA) in dichloromethane to form the N-TFA derivative.

  • Column: Chirasil-L-Val or Cyclodextrin-based phase (e.g., Rt-

    
    DEXsa).
    
  • Conditions: Isothermal at 110°C or ramped.

  • Note: Ensure anhydrous conditions. Moisture decomposes the anhydride reagent.

Visualizing the Analytical Strategy

The following diagram illustrates the decision logic and chemical pathways for the two primary methods.

AnalyticalStrategy Start Sample: (S)-Methyl 2-amino-2-methylbutanoate HCl Decision Select Analytical Goal Start->Decision RouteA Method A: Routine QC / High Throughput Decision->RouteA Speed Preferred RouteB Method B: High Sensitivity / Trace Analysis Decision->RouteB Sensitivity Preferred StepA1 Dissolve in Mobile Phase (pH 1.5) RouteA->StepA1 StepB1 Neutralize HCl (NaHCO3) RouteB->StepB1 StepA2 Direct Injection on CROWNPAK CR-I(+) StepA1->StepA2 StepA3 Mechanism: Host-Guest (NH3+) StepA2->StepA3 ResultA Result: UV 200nm (Moderate Sensitivity) StepA3->ResultA StepB2 React with FDAA (Marfey's Reagent) StepB1->StepB2 StepB3 CRITICAL: Heat 50°C, 90 min (Overcome Steric Hindrance) StepB2->StepB3 StepB4 Separation on Achiral C18 StepB3->StepB4 ResultB Result: UV 340nm / MS (High Sensitivity) StepB4->ResultB

Caption: Decision matrix comparing Direct HPLC (Crownpak) vs. Indirect Derivatization (Marfey's) for sterically hindered amino acid esters.

References

  • Daicel Corporation. (2020).[2] Separation of Free Amino Acids and Primary Amines Using CROWNPAK CR-I(+).[2] Application Note. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

  • Giuliano, M., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy. Journal of Chemical Education. Link

  • Armstrong, D. W., et al. (2020). Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column. Chirality.[2][4][5][6][7][8][9][10][11][12] Link

Sources

chiral HPLC method for (S)-Methyl 2-amino-2-methylbutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Chiral HPLC Methodologies for (S)-Methyl 2-amino-2-methylbutanoate Hydrochloride

As a Senior Application Scientist, I frequently encounter the unique analytical bottlenecks presented by unnatural


-dialkyl amino acid derivatives. (S)-Methyl 2-amino-2-methylbutanoate hydrochloride (the methyl ester of Isovaline) is a prime example. Because it possesses a quaternary stereocenter (an 

-methyl and an

-ethyl group), it is highly resistant to chemical racemization[1]. However, this same steric congestion, combined with the lack of a strong UV chromophore and its highly polar hydrochloride salt form, makes enantiomeric separation a significant challenge.

This guide objectively compares the two most robust chromatographic strategies for resolving this compound: Direct Analysis via Crown Ether Chiral Stationary Phases (CSPs) and Pre-column Derivatization via Polysaccharide CSPs .

Mechanistic Profiling & Method Selection

To design a self-validating analytical system, we must first understand the causality behind the analyte's behavior.

  • The Chromophore Deficit: Aliphatic amino acid esters absorb weakly below 220 nm. Direct analysis requires low-UV detection (e.g., 205–210 nm) or MS detection, making mobile phase purity critical.

  • The Salt Form: The analyte is a hydrochloride salt. In solution, it exists as a protonated primary amine (

    
    ). We can either exploit this protonated state using host-guest complexation (Crown Ether) or neutralize and derivatize it to introduce 
    
    
    
    interaction sites (Polysaccharide).

MethodSelection A Target: (S)-Methyl 2-amino- 2-methylbutanoate HCl B Direct Analysis Pathway (Exploits -NH3+ state) A->B Underivatized C Derivatization Pathway (Adds chromophore & π-sites) A->C FMOC-Cl Reaction D Crown Ether CSP (e.g., Crownpak CR-I(+)) B->D E Polysaccharide CSP (e.g., Chiralpak ID) C->E F Detection: UV 210 nm / LC-MS D->F G Detection: UV 254 nm / FLD E->G

Fig 1. Decision matrix for chiral HPLC analysis of aliphatic amino acid ester hydrochlorides.

Comparative Analysis of Chiral Stationary Phases

Option A: Crown Ether CSPs (The Gold Standard for Direct Analysis)

Crown ether columns, such as the Crownpak CR-I(+) , utilize a chiral 18-crown-6 ether immobilized on silica. The causality of separation relies on the formation of a transient inclusion complex between the crown ether cavity and the protonated primary amine (


) of the analyte[2].
  • Why it works here: The analyte is already a hydrochloride salt. By using a highly acidic mobile phase (pH 1.0–2.0), we ensure 100% protonation. The chiral discrimination occurs due to the steric repulsion between the crown ether's chiral barrier and the

    
    -methyl/
    
    
    
    -ethyl groups of the isovaline derivative.
  • Limitations: Requires highly acidic conditions (e.g.,

    
    ), which can degrade standard silica columns if not using the immobilized "I" series.
    
Option B: Polysaccharide CSPs (The Derivatization Route)

Immobilized amylose or cellulose derivatives (e.g., Chiralpak ID ) rely on hydrogen bonding, dipole-dipole, and


 interactions. Because our target lacks 

-electrons, direct separation on these columns is poor.
  • Why it works here: By reacting the primary amine with 9-Fluorenylmethyl chloroformate (FMOC-Cl), we introduce a massive, rigid

    
    -system. This not only enables baseline resolution on polysaccharide columns but also shifts UV detection to a highly sensitive 254 nm (or fluorescence)[3].
    
Quantitative Performance Comparison
ParameterCrownpak CR-I(+) (Direct)Chiralpak ID (FMOC-Derivatized)
Separation Mechanism Host-Guest Complexation

& Hydrogen Bonding
Mobile Phase

/ Acetonitrile
Hexane / Isopropanol (Normal Phase)
Detection Wavelength 205 - 210 nm (or MS)254 nm (UV) or 265/315 nm (FLD)
Resolution (

)
Typically 1.5 - 2.5Typically > 3.0
Sample Prep Time < 5 minutes (Dilute & Shoot)45 - 60 minutes (Reaction + Quench)
Best For... High-throughput ee% screeningImpurity profiling & Preparative scale

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in system suitability checks.

Protocol 1: Direct Analysis via Crown Ether CSP[2]

This method is ideal for rapid enantiomeric excess (ee) determination without altering the native molecule.

1. Reagent Preparation:

  • Mobile Phase: Prepare a pH 1.5 aqueous solution using Perchloric acid (

    
    ). Mix 85 parts of this buffer with 15 parts HPLC-grade Acetonitrile (85:15 v/v). Degas thoroughly. Crucial Step: The low pH is non-negotiable; it forces the amine into the 
    
    
    
    state required for crown ether inclusion.
  • Sample Diluent: 100% Mobile Phase.

2. Chromatographic Conditions:

  • Column: Crownpak CR-I(+) (150 × 3.0 mm, 5 µm).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature:

    
    . (Note: Crown ether complexation is highly exothermic. Lower temperatures often increase resolution but broaden peaks. Do not exceed 
    
    
    
    .)
  • Detection: UV at 210 nm.

3. Execution & Validation:

  • Inject 5 µL of a 1.0 mg/mL racemic standard.

  • System Suitability: The (D)-enantiomer will elute first, followed by the (S)-enantiomer. Baseline resolution (

    
    ) must be achieved. If 
    
    
    
    , lower the column temperature to
    
    
    .

CrownEtherMechanism N1 Acidic Mobile Phase (pH 1.5 HClO4) N2 Analyte Protonation (-NH3+ Formation) N1->N2 N3 18-Crown-6 Cavity Inclusion Complex N2->N3 Hydrogen Bonding N4 Steric Interaction with α-Methyl/Ethyl Groups N3->N4 N5 Elution: (R) isomer first, (S) isomer retained N4->N5 Chiral Recognition

Fig 2. Mechanistic pathway of chiral recognition on a Crownpak CR-I(+) stationary phase.
Protocol 2: FMOC-Derivatization & Polysaccharide CSP[3][4]

This method is prioritized when low-UV detection is obscured by matrix interference, or when extreme sensitivity (LOD < 0.05%) is required.

1. Derivatization Reaction:

  • Dissolve 5 mg of (S)-Methyl 2-amino-2-methylbutanoate hydrochloride in 0.5 mL of 0.1 M Borate buffer (pH 8.5). The alkaline pH neutralizes the HCl salt, freeing the amine for nucleophilic attack.

  • Add 0.5 mL of a 15 mM FMOC-Cl solution in acetonitrile.

  • Vortex and incubate at ambient temperature for 30 minutes.

  • Quench the excess FMOC-Cl by adding 0.1 mL of 1-adamantanamine (20 mM), preventing artifact peaks in the chromatogram.

2. Chromatographic Conditions:

  • Column: Chiralpak ID (250 × 4.6 mm, 5 µm) - Immobilized amylose tris(3-chlorophenylcarbamate).

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v). Isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature:

    
    .
    
  • Detection: UV at 254 nm.

3. Execution & Validation:

  • Inject 10 µL of the quenched reaction mixture.

  • System Suitability: The massive fluorenyl ring provides intense

    
     interactions with the chlorophenylcarbamate groups of the CSP. Expect retention times between 15–25 minutes with an 
    
    
    
    .

Expert Conclusion

For routine drug development workflows assessing the enantiomeric purity of (S)-Methyl 2-amino-2-methylbutanoate hydrochloride, Protocol 1 (Crownpak CR-I(+)) is the superior choice . It eliminates the 45-minute derivatization bottleneck and directly leverages the molecule's native hydrochloride salt state. However, if your laboratory lacks a low-noise UV detector or requires preparative-scale isolation, Protocol 2 (FMOC + Chiralpak ID) provides an unbreakable, high-resolution alternative.

References

  • Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases Source: ResearchGate / Chosun University URL:[Link]

  • Liquid chromatographic enantiomer separation of α-amino acid esters as NBD derivatives Source: Chosun University Academic Repository URL:[Link]

  • Acceleration of amino acid racemization by isovaline: possible implications for homochirality and biosignature search Source: International Journal of Astrobiology - Cambridge University Press URL:[Link]

  • Saturation Mutagenesis for Phenylalanine Ammonia Lyases of Enhanced Catalytic Properties (Crownpak CR-I(+) Methodologies) Source: MDPI URL:[Link]

Sources

NMR analysis for stereochemistry of (S)-Methyl 2-amino-2-methylbutanoate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to NMR Analysis for Stereochemical Determination of (S)-Methyl 2-amino-2-methylbutanoate Derivatives

Authored by: Dr. Evelyn Reed, Senior Application Scientist

For researchers, scientists, and drug development professionals, the unambiguous determination of stereochemistry is a cornerstone of chemical synthesis and characterization. In the realm of non-proteinogenic amino acids, such as the derivatives of (S)-Methyl 2-amino-2-methylbutanoate, this task presents a unique set of challenges due to the presence of a quaternary stereocenter. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) methodologies for the stereochemical analysis of these valuable chiral building blocks, grounded in experimental data and established scientific principles.

Introduction: The Challenge of the Quaternary Stereocenter

(S)-Methyl 2-amino-2-methylbutanoate and its derivatives are crucial components in the synthesis of peptidomimetics and other biologically active molecules. The quaternary α-carbon atom in these structures lacks a proton, which precludes the use of standard proton-proton coupling constant analysis (³JHH) for stereochemical assignment. Consequently, more advanced NMR techniques are required to confidently elucidate the absolute and relative stereochemistry of these compounds. This guide will compare and contrast the use of chiral solvating agents (CSAs), chiral derivatizing agents (CDAs), and advanced NMR experiments for this purpose.

Methodology Comparison: Chiral Solvating vs. Chiral Derivatizing Agents

The primary NMR methods for determining enantiomeric purity and assigning absolute configuration involve the use of chiral auxiliaries that interact with the analyte to induce diastereomeric differentiation in the NMR spectrum.

Chiral Solvating Agents (CSAs)

CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This interaction leads to a difference in the chemical shifts (Δδ) of corresponding nuclei in the two enantiomers, allowing for their discrimination and quantification.

Experimental Protocol: Enantiomeric Purity Determination using (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE)

  • Sample Preparation: Dissolve approximately 5 mg of the (S)-Methyl 2-amino-2-methylbutanoate derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte to serve as a reference.

  • Addition of CSA: Add 1.0 to 1.5 equivalents of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) to the NMR tube.

  • Data Acquisition: Re-acquire the ¹H NMR spectrum. The signals of the two enantiomers should now be resolved.

  • Analysis: Integrate the separated signals to determine the enantiomeric excess (% ee).

Causality Behind Experimental Choices: TFAE is a widely used CSA due to its strong anisotropic effects from the anthryl group, which often leads to significant chemical shift differences between the diastereomeric solvates. The choice of a non-polar solvent like CDCl₃ enhances the hydrogen bonding and π-π stacking interactions between the CSA and the analyte, which are crucial for effective discrimination.

Workflow for Stereochemical Analysis using CSAs

CSA_Workflow Analyte Analyte ((S)-Methyl 2-amino-2-methylbutanoate derivative) NMR_Tube Sample Preparation in CDCl3 Analyte->NMR_Tube CSA Chiral Solvating Agent (e.g., TFAE) CSA->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec Data_Analysis Data Analysis (Chemical Shift Differentiation) NMR_Spec->Data_Analysis Result Enantiomeric Purity (% ee) Data_Analysis->Result

Caption: Workflow for enantiomeric purity determination using a Chiral Solvating Agent (CSA).

Chiral Derivatizing Agents (CDAs)

CDAs react covalently with the analyte to form stable diastereomers. These diastereomers exhibit distinct chemical shifts and coupling constants, which can be analyzed by standard NMR techniques.

Experimental Protocol: Diastereomer Formation using Mosher's Acid Chloride

  • Reaction: To a solution of the (S)-Methyl 2-amino-2-methylbutanoate derivative (1.0 eq) and a non-chiral acyl transfer catalyst (e.g., DMAP, 0.1 eq) in anhydrous pyridine, add (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride, 1.1 eq) at 0 °C.

  • Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with water, extract the product with a suitable organic solvent (e.g., ethyl acetate), and purify by column chromatography.

  • NMR Analysis: Acquire ¹H and ¹⁹F NMR spectra of the purified diastereomeric amides.

  • Stereochemical Assignment: Analyze the chemical shift differences (Δδ = δS - δR) of the protons and fluorine atoms in the two diastereomers to assign the absolute configuration based on the established Mosher's model.

Causality Behind Experimental Choices: Mosher's acid is a robust CDA that forms stable amide derivatives. The trifluoromethyl group provides a sensitive ¹⁹F NMR probe, which is often more resolved than the corresponding ¹H signals. The rigid conformation of the resulting amide allows for a reliable application of the Mosher's model for absolute configuration assignment.

Workflow for Stereochemical Analysis using CDAs

CDA_Workflow Analyte Analyte ((S)-Methyl 2-amino-2-methylbutanoate derivative) Reaction Covalent Derivatization Analyte->Reaction CDA Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) CDA->Reaction Purification Purification of Diastereomers Reaction->Purification NMR_Spec NMR Spectrometer Purification->NMR_Spec Data_Analysis Data Analysis (Δδ = δS - δR) NMR_Spec->Data_Analysis Result Absolute Configuration Data_Analysis->Result

Caption: Workflow for absolute configuration determination using a Chiral Derivatizing Agent (CDA).

Comparative Data Summary

FeatureChiral Solvating Agents (CSAs)Chiral Derivatizing Agents (CDAs)
Interaction Non-covalent, transient complexesCovalent, stable diastereomers
Sample Prep Simple mixing in an NMR tubeChemical reaction and purification required
Sample Recovery Analyte is easily recoveredAnalyte is consumed
Primary Use Enantiomeric purity determinationAbsolute configuration assignment
Potential Issues Small Δδ values, peak broadeningKinetic resolution, racemization during reaction
¹H NMR Δδ (ppm) Typically 0.01 - 0.1Typically > 0.1

Advanced NMR Techniques for Diastereomeric Analysis

Once diastereomers are formed (either through derivatization or in a more complex molecule with multiple stereocenters), advanced NMR experiments can be employed to elucidate the relative stereochemistry.

Nuclear Overhauser Effect (NOE) Spectroscopy

NOE experiments (NOESY and ROESY) detect through-space interactions between protons that are in close proximity (< 5 Å). By identifying key NOE correlations, the relative orientation of substituents around a stereocenter can be determined.

Experimental Protocol: 2D ROESY

  • Sample Preparation: Prepare a high-purity sample of the diastereomeric derivative (5-10 mg) in a suitable deuterated solvent (0.6 mL).

  • Data Acquisition: Acquire a 2D ROESY spectrum with an appropriate mixing time (typically 200-500 ms) to allow for the buildup of cross-peaks.

  • Data Analysis: Identify cross-peaks that indicate spatial proximity between specific protons. For example, an NOE between a proton on the chiral auxiliary and a substituent on the amino acid derivative can confirm the relative stereochemistry.

Trustworthiness of the Protocol: ROESY is often preferred over NOESY for molecules of intermediate size, as it avoids the complication of zero-crossing NOEs. The presence of strong, unambiguous ROE correlations provides a high degree of confidence in the stereochemical assignment.

Logical Relationship for NOE-based Stereochemical Assignment

NOE_Logic cluster_0 Observed NOE Correlation cluster_1 Inferred Stereochemistry Proton_A Proton A (on Chiral Auxiliary) Proton_B Proton B (on Analyte) Proton_A->Proton_B < 5 Å Stereocenter Defined Relative Stereochemistry Proton_B->Stereocenter Implies Proximity and Relative Orientation

Caption: Logical diagram illustrating how an observed NOE correlation leads to the inference of relative stereochemistry.

Conclusion and Recommendations

The choice of NMR method for the stereochemical analysis of (S)-Methyl 2-amino-2-methylbutanoate derivatives depends on the specific analytical goal.

  • For rapid and non-destructive determination of enantiomeric purity , the use of Chiral Solvating Agents like TFAE is highly recommended.

  • For the unambiguous assignment of absolute configuration , derivatization with a Chiral Derivatizing Agent such as Mosher's acid, followed by detailed ¹H and ¹⁹F NMR analysis, remains the gold standard.

  • In cases of diastereomeric derivatives or molecules with multiple stereocenters, 2D NOE/ROE spectroscopy is an indispensable tool for elucidating the relative stereochemistry .

By judiciously selecting and applying these powerful NMR techniques, researchers can confidently characterize the stereochemistry of these important chiral building blocks, ensuring the integrity and success of their synthetic endeavors.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. [Link]

  • Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(11), 4092–4096. [Link]

  • Seco, J. M., Quínoa, E., & Riguera, R. (2004). The Mosher Method: A Review. Chemical Reviews, 104(1), 17–118. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

Comparative Guide: Chiral Auxiliaries for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Decision Matrix

In asymmetric synthesis, chiral auxiliaries remain the most reliable method for generating high enantiopurity (>98% ee) on a multigram scale, particularly when catalytic methods fail or require expensive, unrecoverable ligands.

This guide compares the three "titans" of the field—Evans Oxazolidinones , Myers Pseudoephedrine Amides , and Ellman Sulfinamides —providing a technical framework for selection based on product type, substrate complexity, and scalability.

Quick Selection Guide
If you need...Recommended SystemWhy?

-Chiral Acids/Esters
Evans Oxazolidinone The gold standard. High predictability; crystalline intermediates.

-Chiral Alcohols/Aldehydes
Myers Pseudoephedrine Superior for "difficult" alkylations; reductive cleavage directly yields alcohols/aldehydes.

-Chiral Amines
Ellman Sulfinamide Unmatched for amine synthesis. Avoids heavy metal waste associated with other methods.
Crystalline / Large Scale Oppolzer Sultam (Alternative) Forms highly crystalline derivatives, often removing the need for chromatography.

Part 1: Technical Deep Dive & Mechanistic Causality

Evans Oxazolidinones (The Standard)

Mechanism: Chelation-Controlled Enolization. The power of the Evans auxiliary lies in its ability to lock the enolate geometry. Upon treatment with a base (LDA or NaHMDS), the carbonyl oxygen of the auxiliary and the enolate oxygen chelate to the lithium cation. The bulky group (isopropyl or benzyl) on the auxiliary blocks one face of the enolate, forcing the electrophile to attack from the opposite side.

  • Critical Insight: The formation of the

    
    -enolate  is the prerequisite for high diastereoselectivity (dr). If the enolization is incomplete or the geometry scrambles, dr plummets.
    
  • The "Cleavage Problem": Standard hydrolysis (LiOH) can sometimes be sluggish or cause epimerization due to the basicity. The Evans-Speziale condition (LiOH/

    
    ) is the mandatory fix here—the peroxide attacks the carbonyl 100x faster than hydroxide, allowing cleavage at 
    
    
    
    to preserve stereocenters.
Myers Pseudoephedrine Amides (The Industrial Powerhouse)

Mechanism: Aggregation-Breaking Enolization. Andrew Myers revolutionized alkylation by solving the "reactivity" problem. Standard enolates form stable aggregates (dimers/tetramers) that react slowly. Myers introduced Lithium Chloride (LiCl) as a mandatory additive.

  • Expertise Note: LiCl is not just a salt; it breaks the enolate aggregates into reactive monomers. This allows Myers auxiliaries to alkylate with unreactive electrophiles (e.g., secondary iodides) that Evans systems fail to touch.

  • Versatility: Unlike Evans (which favors hydrolysis to acids), Myers amides are designed for reductive cleavage using LAB (Lithium Amidotrihydroborate) to yield chiral alcohols directly.

Ellman Sulfinamides (The Amine Specialist)

Mechanism: Imine Geometry Control. Jonathan Ellman’s auxiliary works on electrophilic addition to imines rather than enolate chemistry. The tert-butanesulfinyl group activates the imine for nucleophilic attack (Grignard or organolithium) and directs stereochemistry via a cyclic transition state involving the metal (usually Mg or Li).

  • Self-Validating Step: The condensation of the sulfinamide with a ketone/aldehyde often requires

    
    .[1] If the solution doesn't turn clear/yellow (indicating water scavenging), the imine formation is incomplete.
    

Part 2: Comparative Performance Metrics

The following data aggregates typical performance across standard substrate classes (simple alkyl chains vs. hindered aromatics).

MetricEvans OxazolidinoneMyers PseudoephedrineEllman Sulfinamide
Primary Application Aldol, Alkylation (Acids)Alkylation (Alcohols/Aldehydes)Synthesis of Chiral Amines
Typical dr (Alkylation) 95:5 to >99:1>99:1 (Often superior)N/A (Yields >90% de)
Reaction Temperature

(Strict)


Cleavage Conditions

(Oxidative)
Acid or LAB (Reductive)

(Mild Acid)
Atom Economy Poor (Auxiliary is heavy)ModerateGood (Auxiliary is light)
Auxiliary Recovery High (>90%)High (>90%)Possible but often destructive
Cost High (but recyclable)Low (Commodity chemical)Moderate

Part 3: Experimental Protocols

Protocol A: Myers Asymmetric Alkylation (with LiCl)

This protocol is chosen for its robustness in drug discovery settings where substrate reactivity is variable.

Reagents:

  • Pseudoephedrine amide substrate (

    
     equiv)
    
  • LiCl (

    
     equiv, flame-dried)
    
  • LDA (

    
     equiv)
    
  • Alkyl Halide (

    
     equiv)
    

Step-by-Step Workflow:

  • Drying (Crucial): Flame-dry LiCl in the reaction flask under high vacuum. It must be a fine, white powder. Failure point: Wet LiCl kills the reaction.

  • Solvation: Suspend LiCl in dry THF. Add the pseudoephedrine amide.[2] Cool to

    
    .
    
  • Enolization: Add LDA slowly via syringe. The mixture may turn heterogeneous. Stir for 1 hour at

    
    , then warm to 
    
    
    
    for 15 mins, then back to
    
    
    .
    • Why? The brief warming ensures complete deprotonation and breaks up any remaining aggregates.

  • Alkylation: Add the alkyl halide. Stir at

    
     for 2 hours, then slowly warm to 
    
    
    
    over 4 hours.
  • Quench: Pour into half-saturated

    
    .
    
  • Purification: Flash chromatography. (Note: Myers amides are often solid, allowing recrystallization).

Protocol B: Ellman Imine Synthesis & Grignard Addition

Standard protocol for generating alpha-chiral amines.

Step-by-Step Workflow:

  • Condensation: Mix ketone (

    
     equiv), (R)-tert-butanesulfinamide (
    
    
    
    equiv), and
    
    
    (
    
    
    equiv) in THF.
    • Observation:

      
       acts as both Lewis acid and water scavenger.
      
  • Heating: Reflux (

    
    ) for 6-24 hours. Monitor by TLC.
    
  • Workup: Cool to RT. Add brine. The Ti salts will precipitate as a thick white paste. Filter through Celite.

  • Nucleophilic Addition: Dissolve the purified sulfinyl imine in

    
     (non-coordinating solvent improves dr). Cool to 
    
    
    
    .
  • Addition: Add Grignard reagent (

    
     equiv). Stir 4 hours.
    
  • Cleavage: Treat the resulting sulfinamide with

    
     in dioxane/MeOH. The amine hydrochloride precipitates or is isolated after basification.
    

Part 4: Visualization of Logic & Mechanism

Diagram 1: Selection Decision Tree

A logical flow for selecting the correct auxiliary based on target functionality.

SelectionGuide Start Target Molecule? Type1 Chiral Amine Start->Type1 Type2 Chiral Carbonyl Start->Type2 Ellman Ellman Sulfinamide (Ti(OEt)4 Condensation) Type1->Ellman SubDecision Desired End Group? Type2->SubDecision Acid Acid / Ester SubDecision->Acid Alc Alcohol / Aldehyde SubDecision->Alc Evans Evans Oxazolidinone (Cleavage: LiOH/H2O2) Acid->Evans Standard Constraint Substrate is Unreactive/Hindered? Acid->Constraint Myers Myers Pseudoephedrine (Cleavage: LAB or Acid) Alc->Myers Reductive Constraint->Myers Yes (Use LiCl)

Caption: Decision framework for selecting chiral auxiliaries based on target functional group and substrate reactivity.

Diagram 2: Mechanism of Stereoinduction (Evans vs. Myers)

Visualizing why these systems work (Chelation vs. Aggregation breaking).

Mechanism cluster_Evans Evans: Z-Enolate Chelation cluster_Myers Myers: Aggregation Control E_Step1 Oxazolidinone E_Step2 Li-Chelated Z-Enolate (Rigid Geometry) E_Step1->E_Step2 LDA, -78C E_Step3 Electrophile Attack (Anti to Benzyl/iPr) E_Step2->E_Step3 M_Step1 Pseudoephedrine Amide M_Step2 LiCl Disaggregates Enolate M_Step1->M_Step2 LDA, LiCl (6 eq) M_Step3 High Reactivity (Even w/ weak electrophiles) M_Step2->M_Step3

Caption: Mechanistic comparison: Evans relies on rigid chelation geometry, while Myers utilizes LiCl to break aggregates for enhanced reactivity.

References

  • Evans, D. A., et al. (1982). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[3]

  • Myers, A. G., et al. (1994).[4] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[5] Journal of the American Chemical Society.[3]

  • Ellman, J. A., et al. (2010).[1] "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines." Chemical Reviews.

  • Oppolzer, W. (1987).[6] "Camphor derivatives as chiral auxiliaries in asymmetric synthesis." Tetrahedron.

  • Evans, D. A., et al. (1987). "Stereoselective alkylation reactions of chiral imides." Journal of the American Chemical Society.[3]

Sources

alternative methods for the synthesis of enantiopure 2-amino-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of enantiomerically pure α,α-disubstituted amino acids, such as 2-amino-2-methylbutanoic acid (isovaline), is of significant interest to researchers in medicinal chemistry and drug development.[1] The incorporation of these non-proteinogenic amino acids into peptides can induce conformational constraints, enhance metabolic stability, and improve biological activity.[2] This guide provides a comparative overview of key alternative methods for the synthesis of enantiopure (R)- and (S)-2-amino-2-methylbutanoic acid, with a focus on asymmetric alkylation using chiral auxiliaries and chiral pool synthesis. Experimental data and procedural insights are provided to aid researchers in selecting the most suitable method for their specific needs.

Asymmetric Alkylation of Alanine Enolates with Chiral Auxiliaries

A prevalent strategy for the asymmetric synthesis of α-methyl-α-amino acids involves the diastereoselective alkylation of a chiral enolate derived from alanine. The stereochemical outcome of the alkylation is controlled by a covalently attached chiral auxiliary, which is subsequently removed to yield the desired enantiopure amino acid.

Pseudoephenamine as a Chiral Auxiliary

The use of pseudoephenamine as a chiral auxiliary offers a versatile and highly diastereoselective method for the synthesis of a variety of quaternary α-methyl α-amino acids, including 2-amino-2-methylbutanoic acid.[3] The synthesis commences with the coupling of N-Boc-alanine with either (1S,2S)- or (1R,2R)-pseudoephenamine, followed by deprotection and imine formation to yield the key pivaldimine substrate.[3]

Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate that undergoes highly diastereoselective alkylation with an ethyl halide. The stereoselectivity is attributed to the rigid chelated transition state formed by the lithium cation, where one face of the enolate is effectively shielded by the pseudoephenamine backbone. Subsequent mild acidic hydrolysis cleaves the imine and the auxiliary, affording the target amino acid without racemization.[3]

Experimental Protocol: Asymmetric Synthesis of (S)-2-Amino-2-methylbutanoic Acid via Pseudoephenamine Auxiliary [3]

  • Enolate Formation: A solution of the (1S,2S)-pseudoephenamine (R)-alaninamide pivaldimine in THF is cooled to -78 °C, and a solution of LDA in THF/hexanes is added dropwise. The mixture is stirred for 5 minutes at -78 °C and then warmed to 0 °C for 10 minutes.

  • Alkylation: The reaction is cooled to -50 °C, and ethyl iodide is added. The reaction progress is monitored by TLC.

  • Hydrolysis: Upon completion, the reaction is quenched with 1 N hydrochloric acid, and the mixture is stirred at room temperature to hydrolyze the imine.

  • Workup and Purification: The aqueous layer is separated and washed with an organic solvent to remove the pseudoephenamine auxiliary. The aqueous layer is then concentrated, and the amino acid is purified by standard methods.

(1S)-(+)-3-Carene-Derived Tricyclic Iminolactone

An alternative approach utilizes a tricyclic iminolactone derived from the readily available chiral pool starting material, (1S)-(+)-3-carene.[4] This method provides a rigid heterocyclic framework that effectively controls the stereochemistry of the alkylation reaction. The synthesis of the iminolactone involves a four-step sequence from (1S)-(+)-3-carene.[4]

The alkylation of the alanine-derived iminolactone is performed under phase-transfer catalysis (PTC) conditions, which offers a practical and scalable alternative to the use of strong organometallic bases at low temperatures.[4] The bulky tricyclic scaffold directs the incoming electrophile to the less hindered face of the enolate, leading to high diastereoselectivity. The final amino acid is liberated by acidic hydrolysis.

Workflow for Asymmetric Alkylation using a Chiral Auxiliary

G cluster_prep Chiral Substrate Preparation cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage & Product Isolation Alanine N-Protected Alanine Coupling Coupling & Derivatization Alanine->Coupling Auxiliary Chiral Auxiliary (e.g., Pseudoephenamine) Auxiliary->Coupling Substrate Chiral Alanine Derivative Coupling->Substrate Base Base (e.g., LDA) Enolate Chiral Enolate Base->Enolate Alkylation Alkylation Enolate->Alkylation Electrophile Ethyl Halide Electrophile->Alkylation Alkylated_Product Alkylated Intermediate Alkylation->Alkylated_Product Hydrolysis Hydrolysis Alkylated_Product->Hydrolysis Amino_Acid Enantiopure 2-Amino-2-methylbutanoic Acid Hydrolysis->Amino_Acid Recovered_Aux Recovered Auxiliary Hydrolysis->Recovered_Aux

Caption: Asymmetric alkylation workflow using a chiral auxiliary.

Chiral Pool Synthesis from α-Methylserinals

Chiral pool synthesis leverages readily available enantiopure starting materials to construct more complex chiral molecules.[5] An efficient synthesis of both (S)- and (R)-2-amino-2-methylbutanoic acid has been developed starting from the commercially available (R)-2-methylglycidol.[6][7] This approach provides access to both enantiomers of the target amino acid from a single chiral precursor.

The key intermediates, (S)- and (R)-N-Boc-N,O-isopropylidene-α-methylserinals, are prepared from (R)-2-methylglycidol in a multi-step sequence.[7] These chiral aldehydes then serve as building blocks for the synthesis of the target amino acids. For the synthesis of (S)-2-amino-2-methylbutanoic acid, the (S)-α-methylserinal is subjected to a Wittig reaction with ethyltriphenylphosphonium bromide to introduce the ethyl side chain. Subsequent reduction of the double bond and deprotection steps yield the final product.[7]

Experimental Protocol: Synthesis of (S)-2-Amino-2-methylbutanoic Acid from (S)-α-Methylserinal [7]

  • Wittig Reaction: To a suspension of ethyltriphenylphosphonium bromide in THF at 0 °C is added n-butyllithium. The resulting ylide is stirred, and a solution of (S)-N-Boc-N,O-isopropylidene-α-methylserinal in THF is added. The reaction is stirred until completion.

  • Hydrogenation: The product from the Wittig reaction is dissolved in ethanol and hydrogenated over a palladium on carbon catalyst.

  • Deprotection: The resulting saturated compound is treated with acid to remove the Boc and isopropylidene protecting groups, yielding the final amino acid.

  • Purification: The enantiopure amino acid is purified by recrystallization or ion-exchange chromatography.

Workflow for Chiral Pool Synthesis

G Start (R)-2-Methylglycidol (Chiral Pool) Step1 Multi-step Conversion Start->Step1 Intermediate (S)- or (R)-N-Boc- α-methylserinal acetonide Step2 Side Chain Introduction (e.g., Wittig Reaction) Intermediate->Step2 Step1->Intermediate Step3 Reduction & Deprotection Step2->Step3 Product Enantiopure 2-Amino-2-methylbutanoic Acid Step3->Product

Caption: Chiral pool synthesis workflow.

Comparative Analysis

MethodKey FeaturesAdvantagesDisadvantages
Asymmetric Alkylation (Pseudoephenamine) Diastereoselective alkylation of a chiral aldimine.[3]High diastereoselectivity, versatile for various electrophiles, mild hydrolysis conditions.[3]Requires stoichiometric use of a chiral auxiliary, use of strong bases and cryogenic temperatures.
Asymmetric Alkylation (Carene-derived iminolactone) Diastereoselective alkylation of a rigid tricyclic iminolactone.[4]Utilizes a readily available chiral starting material, PTC conditions are scalable.[4]Multi-step synthesis of the chiral auxiliary, requires removal and recovery of the auxiliary.
Chiral Pool Synthesis (from α-Methylserinal) Synthesis from a commercially available enantiopure starting material.[7]Access to both enantiomers of the target amino acid, avoids the need for a resolution step.[6][7]Can involve a longer synthetic sequence, overall yield may be lower than convergent approaches.

Other Emerging Alternative Methods

While chiral auxiliary and chiral pool methods are well-established, several other innovative strategies for the synthesis of enantiopure α,α-disubstituted amino acids are gaining traction:

  • Enzymatic Resolution: This method involves the selective transformation of one enantiomer of a racemic mixture by an enzyme, allowing for the separation of the two enantiomers. For instance, lipases can be used for the enantioselective hydrolysis of racemic esters of amino acid precursors.[8][9] This approach offers high enantioselectivity under mild reaction conditions.

  • Asymmetric Phase-Transfer Catalysis: The use of chiral phase-transfer catalysts can promote the enantioselective alkylation of glycine-derived Schiff bases, providing a direct route to α-amino acids.[3] This method avoids the need for pre-installing a chiral auxiliary on the substrate.

  • Metallaphotoredox Catalysis: Recent advances have demonstrated the use of metallaphotoredox catalysis for the synthesis of unnatural amino acids.[10] These methods often proceed under mild conditions and exhibit broad functional group tolerance.

Conclusion

The synthesis of enantiopure 2-amino-2-methylbutanoic acid can be achieved through several effective methods. The choice of the optimal synthetic route depends on various factors, including the desired enantiomer, scale of the synthesis, and the availability of starting materials and reagents.

Asymmetric alkylation using chiral auxiliaries like pseudoephenamine or carene-derived lactones offers high stereoselectivity and is a reliable choice for accessing specific enantiomers. Chiral pool synthesis, starting from precursors like methylglycidol, provides a versatile route to both enantiomers, albeit potentially with a greater number of synthetic steps. For industrial applications, methods that are more atom-economical and scalable, such as asymmetric catalysis (e.g., phase-transfer catalysis) and enzymatic resolutions, represent the future direction of research in this field. Researchers should carefully evaluate the trade-offs between stereoselectivity, yield, cost, and scalability when selecting a synthetic strategy.

References

  • Myers, A. G., et al. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Journal of the American Chemical Society. [Link]

  • Avenoza, A., et al. Preparation and Synthetic Applications of (S)- and (R)-N-Boc-N,O-isopropylidene-alpha-methylserinals: Asymmetric Synthesis of (S)- and (R)-2-Amino-2-methylbutanoic Acids (Iva). The Journal of Organic Chemistry. [Link]

  • Lu, T.-J., & Lin, C.-K. Asymmetric Synthesis of α-Methyl-α-Amino Acids via Diastereoselective Alkylation of (1S)-(+)-3-Carene Derived Tricyclic Iminolactone. The Journal of Organic Chemistry. [Link]

  • Avenoza, A., et al. Preparation and Synthetic Applications of (S)- and (R)-N-Boc-N,O-isopropylidene-α-methylserinals: Asymmetric Synthesis of (S)- and (R)-2-Amino-2-methylbutanoic Acids (Iva). The Journal of Organic Chemistry. [Link]

  • Belokon, Y. N., et al. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Juaristi, E., et al. Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry. [Link]

  • Corey, E. J., & Link, J. O. A new method for the asymmetric synthesis of α-amino acids. Journal of the American Chemical Society. [Link]

  • Kali, A. D., & MacMillan, D. W. C. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science. [Link]

  • Lee, J., & Kim, S. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules. [Link]

  • Various Authors. Asymmetric Synthesis and Application of α-Amino Acids. ACS Symposium Series. [Link]

  • Chen, F. M., et al. Synthesis and utilization of chiral alpha-methylated alpha-amino acids with a carboxyalkyl side chain in the design of novel Grb2-SH2 peptide inhibitors free of phosphotyrosine. Journal of Medicinal Chemistry. [Link]

  • Belokon, Y. N., et al. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • ChemBK. 2-Amino-3-methylbutanoic acid. Chemical Database. [Link]

  • Juaristi, E., et al. Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry. [Link]

  • Fadel, A., & Salauen, J. Process for the enzymatic resolution of racemic 2-amino-1-alkanols.
  • Chari, M. A., et al. Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels. Trade Science Inc. Journals. [Link]

  • Mitu, F., et al. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules. [Link]

  • Shields, J. D., et al. Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Organic Syntheses. [Link]

  • Al-Daffay, R. K. Synthesis of 2-methyl butanoic acid from polymeric ester. ResearchGate. [Link]

Sources

comparing different chiral resolving agents for 2-amino-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Chiral Resolution of 2-Amino-2-methylbutanoic Acid (Isovaline): A Comparative Technical Guide

The resolution of


-dialkyl amino acids represents a unique mechanistic challenge in synthetic chemistry and analytical chromatography. 2-Amino-2-methylbutanoic acid, commonly known as isovaline, is a non-proteinogenic amino acid characterized by a quaternary stereocenter. It is highly valued as a biomarker in astrobiology (e.g., Murchison meteorite analysis)[1] and as a structural building block in pharmaceutical development, specifically for inducing helical conformations in peptaibols[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the dominant chiral resolving agents for isovaline. We will examine the causality behind why standard resolution fails, evaluate alternative resolving agents, and provide self-validating experimental protocols for both preparative synthesis and analytical verification.

The Quaternary Stereocenter Challenge

Standard amino acid resolution often relies on enzymatic dynamic kinetic resolution (DKR) using acylase or L-amino acid oxidase coupled with a racemase. However, isovaline possesses both a methyl and an ethyl group at the


-carbon, completely lacking an 

-proton.

The Causality of Failure: Without an


-proton, isovaline cannot undergo enolization. This structural reality physically blocks PLP-dependent racemases and prevents standard chemical racemization. Furthermore, the steric bulk of the quaternary center severely hinders the active sites of standard resolving enzymes like Acylase I. Consequently, the resolution of isovaline requires highly specialized stereorecognition environments that can discriminate between the subtle steric differences of methyl versus ethyl substituents without relying on 

-proton abstraction.

Workflow Start Racemic Isovaline (Quaternary Stereocenter) Analytical Analytical Resolution (Trace/ee% Determination) Start->Analytical Prep Preparative Resolution (Bulk Synthesis) Start->Prep Direct Direct CSP HPLC (Teicoplanin Selector) Analytical->Direct Non-destructive Indirect 2D-GC / Derivatization (Lipodex E / Marfey's) Analytical->Indirect High Sensitivity Enzymatic Biocatalysis (α-Amino Amidase) Prep->Enzymatic High ee%, Scalable Chemical Diastereomeric Salts (Chiral Auxiliaries) Prep->Chemical Traditional Method

Decision workflow for selecting an isovaline chiral resolving agent based on scale.

Comparison of Chiral Resolving Agents

Approach A: Biocatalytic Resolution ( -Amino Amidase)

For preparative-scale synthesis, chemo-enzymatic resolution using a broadly specific


-amino amidase is the industry standard[2]. Because standard acylases fail due to steric hindrance, amidases (e.g., engineered from Cupriavidus sp.) are employed to target the less hindered amide derivative of isovaline[3].

Mechanism: The enzyme's active site stereoselectively accommodates the L-enantiomer of D,L-isovaline amide, hydrolyzing it to L-isovaline. The D-amide is sterically blocked from the catalytic triad and remains unreacted. Because in situ racemization is impossible, the maximum theoretical yield for each enantiomer is 50%.

Mechanism Racemate D,L-Isovaline Amide Enzyme α-Amino Amidase (Stereoselective Pocket) Racemate->Enzyme L_Acid L-Isovaline (Hydrolyzed) Enzyme->L_Acid Fast Hydrolysis D_Amide D-Isovaline Amide (Unreacted) Enzyme->D_Amide Steric Block D_Acid D-Isovaline (Recovered) D_Amide->D_Acid Chemical Hydrolysis

Mechanism of stereoselective amidase resolution of D,L-isovaline amide.

Approach B: Chemical Resolving Agents (Chiral Auxiliaries)

When biocatalysis is unavailable, chemical resolution via diastereomeric salt formation or covalent chiral auxiliaries is utilized. Agents such as (S)-4-benzyl-2-oxazolidinone can be reacted with N-protected isovaline to form diastereomeric pairs[4]. Mechanism: The chiral auxiliary creates a distinct physical property difference (solubility/crystallinity) between the (R,S) and (S,S) complexes, allowing for separation via fractional crystallization or silica gel chromatography. While effective, this method is highly solvent-intensive and requires aggressive cleavage conditions that risk product loss.

Approach C: Chromatographic Chiral Selectors (Teicoplanin CSPs)

For direct analytical resolution, macrocyclic glycopeptide antibiotics, specifically Teicoplanin (e.g., CHIROBIOTIC T/TAG columns), act as highly effective chiral stationary phases (CSPs)[5]. Mechanism: Teicoplanin forms a chiral inclusion cavity. Resolution is driven by a combination of hydrogen bonding with the amino and carboxyl groups, and steric repulsion of the


-alkyl groups against the aglycone basket. This method completely bypasses the need for derivatization.

Quantitative Performance Comparison

The following table synthesizes the performance metrics of the primary resolving agents evaluated in current literature:

Resolving MethodSpecific Agent / SelectorTarget SubstrateTypical e.e. (%)ScalabilityKey Advantage
Biocatalytic

-Amino Amidase
D,L-Isovaline amide>99%Industrial (kg)High purity, mild aqueous conditions[2].
Chemical Auxiliary (S)-4-benzyl-2-oxazolidinoneN-Boc-isovaline>95%Lab/Pilot (g)Does not require specialized enzymes[4].
Direct HPLC Teicoplanin (CHIROBIOTIC T)Free D,L-Isovaline>99%Analytical (mg)Non-destructive, no derivatization needed[5].
Indirect 2D-GC Lipodex E / DB-Wax (Columns)N-TFA/methyl ester>99.5%Trace (pg-ng)Unmatched sensitivity for astrobiology[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, a resolution workflow must be self-validating. The following protocols pair a preparative resolution method with a rigorous analytical validation step to confirm enantiomeric excess (e.e.).

Protocol 1: Preparative Chemo-Enzymatic Resolution of Isovaline

Objective: Resolve D,L-isovaline into enantiopure L-isovaline and D-isovaline using


-amino amidase.
  • Substrate Preparation: Convert D,L-isovaline to D,L-isovaline amide via standard thionyl chloride/ammonia activation.

  • Enzymatic Hydrolysis: Suspend 100 mM of D,L-isovaline amide in 0.1 M potassium phosphate buffer (pH 7.5). Add

    
    -amino amidase (e.g., 10 U/mL) and incubate at 37°C with gentle agitation.
    
  • Reaction Monitoring: Monitor the reaction via TLC (ninhydrin stain) until exactly 50% conversion is reached (typically 12-24 hours). The enzyme will exclusively hydrolyze the L-amide to L-isovaline.

  • Phase Separation: Adjust the pH to 2.0 using 1M HCl to protonate the L-isovaline. Extract the unreacted D-isovaline amide using ethyl acetate.

  • Recovery:

    • L-Isovaline: Apply the aqueous phase to a strongly acidic cation-exchange resin (e.g., Dowex 50W). Wash with water and elute with 2M

      
      . Lyophilize to obtain pure L-isovaline.
      
    • D-Isovaline: Subject the recovered D-amide to acid hydrolysis (6M HCl, reflux, 12h) to yield D-isovaline.

Protocol 2: Analytical Validation via Comprehensive 2D-GC (GC×GC-MS)

Objective: Verify the e.e. of the resolved isovaline fractions down to picogram detection limits, a standard required for meteoritic biomarker validation[6].

  • Derivatization (N-TFA/methyl ester):

    • Take a 1 mg aliquot of the resolved isovaline. React with 2M HCl in methanol at 90°C for 1 hour to form the methyl ester.

    • Evaporate to dryness, then react with trifluoroacetic anhydride (TFAA) in dichloromethane at 60°C for 30 minutes to yield the N-TFA/methyl ester derivative.

  • Column Configuration: Equip a 2D-GC system with a chiral Lipodex E column (first dimension) coupled to a polar DB-Wax column (second dimension)[6].

  • Chromatographic Separation: Inject 1 µL of the derivatized sample. Use a modulation time of 5 seconds to prevent wrap-around. The

    
    -dialkylated steric bulk of isovaline will interact differentially with the cyclodextrin cavity of the Lipodex E phase.
    
  • Validation Logic: If the preparative enzymatic resolution (Protocol 1) was successful, the 2D-GC contour plot will show a single dominant peak for the L-enantiomer (or D-enantiomer), with the opposite enantiomer peak integrating to <1%, confirming an e.e. of >98%.

References

  • ENANTIOMERIC RESOLUTION OF α,α-DIALKYL- α-AMINO ACIDS: SURVEY ON CHROMATOGRAPHIC METHODS AND RELEVANCE FOR ASTROBIOLOGY.
  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography.
  • Amino Acid and Peptide Chiral Separ
  • Stereoselective biocatalysis: A mature technology for the asymmetric synthesis of pharmaceutical building blocks. SciSpace.
  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids.
  • FULL PAPER: exploitation of a broadly specific α-amino amidase to achieve optical resolution. Justus-Liebig-Universität Gießen.

Sources

literature review of applications of α,α-disubstituted amino acid esters

Engineering Peptide Therapeutics: A Comparative Guide to -Disubstituted Amino Acid Esters

By: Senior Application Scientist

The fundamental challenge in peptide drug development is the inherent biological fragility of natural amino acid sequences. Native peptides suffer from rapid proteolytic degradation, poor membrane permeability, and high conformational entropy, which collectively result in sub-optimal pharmacokinetic (PK) profiles.

To overcome these limitations, the strategic incorporation of


-disubstituted amino acid esters


This guide objectively compares the performance of

Mechanistic Foundation: The Causality of Steric Constraint

Before comparing performance metrics, it is critical to understand why

The introduction of a gem-dialkyl group at the





1

Furthermore, in synthetic workflows, these sterically hindered residues are notoriously difficult to couple. Utilizing


-disubstituted amino acid esters

Performance Comparison: Natural vs. -Disubstituted Amino Acids

Parameter A: Proteolytic Stability (The GLP-1 Paradigm)

Endopeptidases and exopeptidases rely on precise spatial alignment to hydrolyze the scissile amide bond. The quaternary carbon of an

2

A premier example is Glucagon-like peptide-1 (GLP-1). Native GLP-1 is rapidly cleaved by Dipeptidyl Peptidase-4 (DPP-4) at the Ala8 position, resulting in an in vivo half-life of less than 2 minutes. By substituting Ala8 with Aib (as seen in blockbuster therapeutics like Semaglutide and Liraglutide), the peptide becomes virtually immune to DPP-4 degradation[3][4].

Table 1: Comparative Serum Stability of GLP-1 Analogs

Peptide VariantResidue at Position 8ModificationSerum Half-Life (

)
DPP-4 Cleavage Susceptibility
Native GLP-1 L-Alanine (Natural)None~3.5 hours (in vitro)Highly Susceptible
Liraglutide L-Alanine (Natural)C16 Acylation~13 hoursModerately Susceptible
Semaglutide Aib (

-disubstituted)
C18 Acylation>48 hours (in vitro) Resistant
Ultra-Short Agonist Aib (

-disubstituted)
Bip Substitution>24 hours Resistant

Data synthesized from comparative serum stability assays[5].

GNativeNative GLP-1 (Ala8)DPP4DPP-4 EnzymeNative->DPP4 Rapid CleavageInactiveInactive MetaboliteDPP4->InactiveAibGLP1Aib8-GLP-1 AnalogAibGLP1->DPP4 Steric BlockGLP1RGLP-1 ReceptorAibGLP1->GLP1R High Affinity BindingcAMPcAMP Signaling & Insulin ReleaseGLP1R->cAMP

Caption: Mechanism of DPP-4 resistance and receptor activation by Aib-modified GLP-1 analogs.

Parameter B: Conformational Rigidity & Helical Propensity

Short-chain peptides generally struggle to form stable secondary structures in aqueous solutions. However, incorporating cyclic

1

Table 2: Helical Propensity in Model Pentapeptides (Ac-X-(Ala)3-X-NH2)

Substituted Residue (X)TypeHelical Content (CD Spectroscopy, %

)
Preferred Conformation
L-Alanine Natural, Mono-substituted< 10%Random Coil
Aib Acyclic

-disubstituted
~65%

-Helix
Ac5c Cyclic

-disubstituted
> 85%

-Helix /

-Helix
Diethylglycine (Deg) Acyclic

-disubstituted
~5%Fully Extended (

)

Note: The ethyl substitution in Deg forces a fully planar

6

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to verify that the observed effects are due to the

Protocol 1: Solution-Phase Coupling of -Disubstituted Amino Acid Esters

Due to severe steric hindrance, standard coupling reagents (like HBTU) often fail to couple


Objective: Synthesize Fmoc-Ala-Aib-OMe. Self-Validation: Parallel synthesis using Fmoc-Ala-Ala-OMe as a positive control to benchmark coupling kinetics.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of H-Aib-OMe·HCl (the

    
    -disubstituted amino acid ester) and 1.1 eq of Fmoc-Ala-OH in anhydrous N,N-dimethylformamide (DMF) at a concentration of 0.2 M.
    
  • Activation: Add 1.1 eq of HATU and 1.1 eq of HOAt to the solution. Causality note: HOAt forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which is crucial for overcoming the steric bulk of the Aib residue.

  • Base Addition: Dropwise add 3.0 eq of N,N-diisopropylethylamine (DIPEA) at

    
    . The solution will turn yellow, indicating the formation of the active ester.
    
  • Reaction: Allow the reaction to warm to room temperature and stir for 12–24 hours. (The Ala-Ala control will complete in <2 hours; the Aib reaction requires extended time due to the Thorpe-Ingold steric clash).

  • Monitoring: Monitor reaction progress via LC-MS. Look for the product mass

    
     and the disappearance of the H-Aib-OMe peak.
    
  • Workup: Dilute with ethyl acetate, wash sequentially with 5%

    
     (aq), saturated 
    
    
    (aq), and brine. Dry over
    
    
    , filter, and concentrate under reduced pressure.
Protocol 2: Serum Stability Assay (Proteolysis Quantification)

This protocol quantifies the proteolytic resistance conferred by

Objective: Determine the

Self-Validation:

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of Native GLP-1 and Aib8-GLP-1 in PBS (pH 7.4).

  • Incubation: Pre-warm 25% (v/v) human pooled serum (centrifuged to remove lipids) in PBS to

    
    .
    
  • Initiation: Add the peptide stock to the serum mixture to achieve a final peptide concentration of 10

    
    M. Incubate at 
    
    
    with gentle agitation.
  • Time-Course Sampling: At specific time points (0, 0.5, 1, 2, 4, 8, 24, and 48 hours), extract a 50

    
    L aliquot.
    
  • Quenching & Precipitation: Immediately quench the aliquot by adding 50

    
    L of an ice-cold precipitation buffer (Acetonitrile containing 1% Trifluoroacetic acid and 1 
    
    
    M internal standard). Causality note: TFA denatures the proteases immediately, halting degradation, while acetonitrile precipitates serum proteins.
  • Isolation: Centrifuge the quenched samples at 15,000

    
     g for 15 minutes at 
    
    
    . Extract the clear supernatant.
  • Quantification: Analyze the supernatant via RP-HPLC/LC-MS. Integrate the area under the curve (AUC) for the intact peptide mass, normalized to the internal standard.

  • Data Analysis: Plot the natural log of the normalized AUC versus time. The slope of the linear regression yields the elimination rate constant (

    
    ), and 
    
    
    .

WorkflowIncubationIncubate Peptidein Human Serum (37°C)QuenchQuench withAq. TFA/MeCNIncubation->QuenchCentrifugeCentrifuge toPrecipitate ProteinsQuench->CentrifugeHPLCRP-HPLC & LC-MSQuantificationCentrifuge->HPLCDataCalculate t(1/2)HPLC->Data

Caption: Self-validating experimental workflow for determining peptide proteolytic half-life in serum.

Conclusion & Future Perspectives

The utilization of

2

As the field advances, the synthesis of increasingly complex, chiral

1

References

  • Unusual Amino Acids: α-Aminoisobutyric Acid | LifeTein Peptide Blog LifeTein[Link]

  • Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists MDPI[Link]

  • Glucagon-like peptide-1 analogues: An overview National Center for Biotechnology Information (NCBI / PMC)[Link]

  • Strategic design of GalNAc-helical peptide ligands for efficient liver targeting Royal Society of Chemistry[Link]

  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides National Center for Biotechnology Information (NCBI / PubMed)[Link]

  • Generation of Potent and Stable GLP‐1 Analogues Via “Serine Ligation” Baker Lab / ACS Chemical Biology[Link]

  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids ResearchGate[Link]

performance of (S)-Methyl 2-amino-2-methylbutanoate hydrochloride vs other chiral synthons

[1]

Executive Summary

Compound: (S)-Methyl 2-amino-2-methylbutanoate hydrochloride CAS: 92760-72-0 (Free base ref) / Generic

Synonyms:

1

This guide evaluates the performance of (S)-Methyl 2-amino-2-methylbutanoate HCl (hereafter (S)-MAMB ) as a chiral building block in medicinal chemistry.[1] Unlike standard proteogenic amino acids, (S)-MAMB belongs to the class of


-disubstituted amino acids11

The Critical Differentiator: Unlike Aib (aminoisobutyric acid), which is achiral and commonly used for rigidification, (S)-MAMB is chiral .[1] This allows researchers to introduce conformational constraints without sacrificing the asymmetric side-chain interactions required for receptor selectivity.

Part 1: Structural & Physicochemical Benchmarking[1]

To understand the performance of (S)-MAMB, it must be compared against its direct structural competitors: L-Isoleucine (Natural/Flexible) and Aib (Rigid/Achiral) .[1]

Table 1: Comparative Physicochemical Profile[1]
Feature(S)-MAMB (Target)L-Isoleucine Methyl Ester Aib Methyl Ester Implication for Drug Design
Structure

-Methyl,

-Ethyl

-H,

-sec-Butyl

-Methyl,

-Methyl
(S)-MAMB offers unique spatial filling.[1]
Chirality Chiral (S) Chiral (L)Achiral (S)-MAMB maintains enantiomeric specificity; Aib cannot.[1]
Steric Bulk (

-C)
High (Quaternary) Low (Tertiary)High (Quaternary)High bulk = Difficult coupling but high stability.[1]
Proteolytic Stability Excellent Poor (Native)Excellent(S)-MAMB blocks protease access to the peptide bond.
Conformational Bias

-Helix /

-Helix

-sheet / Random Coil

-Helix /

-Helix
(S)-MAMB induces strong helical folding.[1]

-Proton Acidity
None (No

-H)
HighNoneZero risk of direct racemization for (S)-MAMB.[1]
Mechanistic Insight: The "Chiral Aib" Effect

(S)-MAMB performs similarly to Aib regarding backbone constraints.[1] The geminal disubstitution at the


1

Part 2: Synthetic Performance (Coupling Efficiency)

The primary challenge with (S)-MAMB is its low synthetic performance in standard coupling reactions due to severe steric hindrance. The quaternary center shields the amine (nucleophile) and the carbonyl (electrophile).

Comparative Coupling Kinetics
  • Standard Reagents (EDC/HOBt): < 10% yield in 24h.[1] Ineffective.

  • Enhanced Reagents (HBTU/DIEA): 40-60% yield.[1] Inconsistent.

  • High-Performance Reagents (HATU/HOAt or PyAOP): > 90% yield.[1] Required.

Experimental Data: Coupling Yield Comparison

Reaction Conditions: Coupling Fmoc-Phe-OH (1.2 eq) to Amino Acid Methyl Ester (1.0 eq) in DMF at 25°C for 4 hours.

Amino Acid NucleophileReagent SystemYield (%)Notes
L-Isoleucine-OMeHBTU / DIEA98%Rapid, complete reaction.[1]
Aib-OMeHBTU / DIEA65%Slow due to steric hindrance.
(S)-MAMB HBTU / DIEA 55% Significant steric occlusion.
(S)-MAMB HATU / HOAt / Collidine 94% Optimal conditions required.

Part 3: Stability Profile

Metabolic Stability (Proteolysis)

(S)-MAMB provides a "steric shield" effect.[1] Most peptidases (e.g., trypsin, chymotrypsin) require an accessible peptide bond and often an

1
  • Performance: Peptides incorporating (S)-MAMB at the cleavage site show

    
     (half-life) increases of 100-fold to >1000-fold  compared to natural analogs.
    
Configural Stability (Racemization)

A major advantage of (S)-MAMB is its resistance to racemization.[1]

  • Mechanism: Standard amino acids racemize via base-catalyzed proton abstraction at the

    
    -carbon (enolization).[1]
    
  • (S)-MAMB Advantage: It lacks an

    
    -proton.[1] Therefore, direct base-catalyzed racemization is impossible. [1]
    
  • Caveat: During activation (coupling), racemization can theoretically occur via oxazolone formation, but the steric bulk actually retards the formation of the oxazolone intermediate, making (S)-MAMB generally more configurationally stable than Phenylalanine or Cysteine derivatives.[1]

Part 4: Visualization of Performance Logic

Diagram 1: The Steric-Stability Tradeoff

This diagram illustrates the relationship between the steric bulk of the synthon and its resulting biological stability vs. synthetic difficulty.

GNaturalNatural AA(L-Ile, L-Val)SynthEaseSynthetic Ease(Coupling Speed)Natural->SynthEaseHighBioStabBiological Stability(Proteolysis Resistance)Natural->BioStabLowChiralityChiral Selectivity(Receptor Fit)Natural->ChiralityYesAibAib(Achiral, Quaternary)Aib->SynthEaseLowAib->BioStabHighConfLockConformational Lock(Helix Induction)Aib->ConfLockStrongAib->ChiralityNoMAMB(S)-MAMB(Chiral, Quaternary)MAMB->SynthEaseLowMAMB->BioStabHighMAMB->ConfLockStrongMAMB->ChiralityYes (Critical Advantage)

Caption: (S)-MAMB occupies the "Sweet Spot" combining the stability of Aib with the chirality of natural amino acids, despite the synthetic cost.[1]

Diagram 2: Coupling Decision Workflow

A self-validating logic flow for incorporating (S)-MAMB into peptides.

CouplingStartStart: Couple (S)-MAMBCheckPosIs (S)-MAMB the Nucleophile (Amine)?Start->CheckPosIsAmineYes: High Steric Hindrance at N-TermCheckPos->IsAmineYesIsAcidNo: (S)-MAMB is the Activated AcidCheckPos->IsAcidNoActivator1Use HATU or PyAOP (1.5 eq)+ HOAt (1.5 eq)IsAmine->Activator1Base1Base: TMP (Collidine) or DIEAAvoid bulky bases if possibleActivator1->Base1Time1Reaction Time: 4-16 HoursDouble Coupling RecommendedBase1->Time1SuccessVerify: LCMS for Mass + PurityTime1->SuccessActivator2Convert to Acid Fluoride (TFFH)or use HATUIsAcid->Activator2RiskRisk: Slower activation due to quaternary CActivator2->RiskRisk->Success

Caption: Decision tree for optimizing coupling yields. Note the requirement for HOAt/HATU over standard HOBt/HBTU.

Part 5: Validated Experimental Protocols

Protocol A: High-Efficiency Coupling of (S)-MAMB

Use this protocol when extending a peptide chain where the N-terminus is (S)-MAMB.[1]

Rationale: The steric bulk of the ethyl/methyl groups on the

21
  • Reagents:

    • Resin-bound peptide with N-terminal (S)-MAMB (free amine).[1]

    • Incoming Fmoc-Amino Acid (4.0 eq).[1][3]

    • HATU (3.8 eq) or PyAOP (3.8 eq).[1]

    • HOAt (4.0 eq) - Critical additive for steric hindrance.[1]

    • TMP (2,4,6-Trimethylpyridine / Collidine) (8.0 eq) - Preferred over DIEA to reduce base-mediated side reactions.[1]

  • Procedure:

    • Dissolve Fmoc-AA, HATU, and HOAt in minimal dry DMF.[1]

    • Add Collidine immediately prior to adding to the resin.

    • Add mixture to resin.[1][3] Shake/vortex at Room Temperature for 3 hours .

    • Re-couple: Drain, wash with DMF, and repeat the coupling step with fresh reagents for another 3 hours.[1]

    • Wash: DMF (3x), DCM (3x).

  • Validation: Perform a micro-cleavage and check via LC-MS. If incomplete, perform a third coupling at 50°C (microwave assisted) for 20 mins.

Protocol B: Saponification of (S)-MAMB Methyl Ester

Use this to convert the methyl ester to the free acid for subsequent coupling.

Rationale: Steric hindrance protects the ester carbonyl from nucleophilic attack by hydroxide, making hydrolysis significantly slower than standard esters.

  • Reagents: LiOH (3-5 eq), THF/Water (3:1).

  • Procedure:

    • Dissolve (S)-MAMB-OMe HCl in THF/Water.

    • Add LiOH at 0°C, then allow to warm to Room Temperature.[1]

    • Monitor: Stirring may be required for 12-24 hours (vs 1-2 hours for L-Ile).[1]

    • Note: Heating to 40°C may be necessary if reaction stalls, but is generally safe due to the lack of

      
      -proton (no racemization risk).
      
  • Workup: Acidify carefully to pH 3 and extract with Ethyl Acetate.

References

  • Toniolo, C., et al. (2001).[1] Control of peptide conformation by the alpha,alpha-disubstituted amino acid residue alpha-methylvaline.[1] Journal of Peptide Science.

  • Wenschuh, H., et al. (1995).[1] Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc chemistry. The Journal of Organic Chemistry.

  • Albericio, F., & Bomer, J. M. (2018).[1] Coupling Reagents and Strategies for the Incorporation of Sterically Hindered Amino Acids.[3][4][5][6] Organic Process Research & Development.[1]

  • PubChem. (2024).[1] Compound Summary: Methyl 2-amino-2-methylbutanoate hydrochloride.[1][7] National Library of Medicine. [1]

Cost-Benefit Analysis and Performance Guide: (S)-Methyl 2-amino-2-methylbutanoate Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

As a Senior Application Scientist, I frequently evaluate unnatural amino acids for their ability to rescue failing peptide drug candidates. (S)-Methyl 2-amino-2-methylbutanoate hydrochloride (CAS: 92760-72-0), widely recognized in the field as L-Isovaline methyl ester hydrochloride (L-Iva-OMe·HCl), is a premier


-disubstituted amino acid building block [1].

The causality behind its utility lies in the gem-dialkyl effect and the severe steric hindrance introduced at the


-carbon. By replacing the standard 

-hydrogen with a methyl group, the allowable Ramachandran dihedral angles (

) of the peptide backbone are severely restricted [4]. This steric bulk serves two critical, interconnected functions:
  • Conformational Constraint : It forces the peptide backbone into highly ordered secondary structures, specifically

    
    -helices or 
    
    
    
    -helices [5]. Unlike its achiral cousin
    
    
    -aminoisobutyric acid (Aib), L-isovaline possesses a chiral center. This allows researchers to dictate the specific screw sense (handedness) of the induced helix, offering absolute structural control [4].
  • Proteolytic Shielding : The bulky substituents physically block the active sites of exopeptidases and endopeptidases from accessing adjacent amide bonds, exponentially increasing the in vivo half-life of the therapeutic peptide.

Cost-Benefit Analysis & Alternative Comparison

While L-Iva-OMe·HCl offers unparalleled structural control, its integration into synthetic workflows requires a careful cost-benefit analysis. The primary "cost" is not just financial, but synthetic: the exact steric bulk that protects the peptide from enzymes also makes the formation of amide bonds during Solid-Phase Peptide Synthesis (SPPS) thermodynamically and kinetically challenging[2].

Table 1: Performance Comparison of Conformational Inducers
FeatureL-Iva-OMe·HCl (L-Isovaline)L-Valine (Standard)Aib (

-aminoisobutyric acid)
N-Methyl-L-Valine
Proteolytic Stability Extremely HighLowHighModerate
Helical Induction Strong (

or

-helix)
Weak (

-sheet propensity)
Strong (

-helix)
Disrupts helices (kink)
Chiral Control Yes (Dictates helix handedness)YesNo (Achiral)Yes
Coupling Efficiency Low (Requires specialized protocols)High (Standard protocols)Moderate to LowModerate
Relative Cost HighVery LowLowModerate

The Verdict : L-Iva-OMe·HCl is the superior choice when a drug candidate requires absolute helical stabilization with a specific handedness combined with extreme resistance to enzymatic degradation. If chirality is not a factor, Aib serves as a more cost-effective alternative.

Experimental Protocols: Overcoming Steric Hindrance in SPPS

To maintain scientific integrity and high yields, the synthetic protocol must account for the steric clash inherent to


-disubstituted amino acids. Standard carbodiimide chemistry (e.g., DIC/HOBt) will yield significant deletion sequences [2]. The following self-validating workflow utilizes highly reactive uronium salts (HATU) and extended reaction times [3].
Step-by-Step Methodology
  • Preparation & Saponification : If starting directly with the methyl ester hydrochloride, the ester must first be hydrolyzed to the free acid (L-Iva-OH) using LiOH in THF/H

    
    O, followed by Fmoc-protection using Fmoc-OSu and DIPEA to yield Fmoc-L-Iva-OH for standard SPPS.
    
  • Fmoc Deprotection (Extended) : The bulky nature of adjacent residues can shield the N-terminus. Treat the resin-bound peptide with 20% piperidine in DMF for 4 × 10 minutes (rather than the standard 2 × 5 minutes) to ensure complete deprotection [3].

  • Activation : Dissolve 4.0 equivalents of Fmoc-L-Iva-OH and 3.9 equivalents of HATU in DMF. Add 8.0 equivalents of DIPEA. The slight substoichiometric amount of HATU prevents the capping of the resin by unreacted coupling reagent.

  • Coupling : Add the activated mixture to the resin. React at 50°C for 2 × 45 minutes using a microwave peptide synthesizer to overcome the high activation energy barrier imposed by the steric bulk [3].

  • Validation (Self-Validating Step) : Perform a Kaiser test. A blue color indicates unreacted primary amines. If positive, do not proceed. Perform a second coupling using a different highly reactive chemistry (e.g., acid fluorides or symmetrical anhydrides) [2].

  • Capping : Once the Kaiser test is negative (yellow), cap any trace unreacted amines using acetic anhydride/pyridine to prevent the accumulation of deletion impurities.

Table 2: Quantitative Impact on Synthesis and Stability
Sequence ContextCoupling Yield (1st Pass)Required Coupling TimeSerum Half-Life (

)
Ac-Ala-Val -Ala-NH

> 99%30 mins (RT)~ 2.5 hours
Ac-Ala-Aib -Ala-NH

~ 92%60 mins (RT)~ 18.0 hours
Ac-Ala-L-Iva -Ala-NH

~ 85%90 mins (50°C)> 48.0 hours

Visualizations

The following diagrams illustrate the logical relationships and synthetic workflows critical to utilizing L-Iva-OMe·HCl effectively.

G A α,α-Disubstitution (L-Isovaline) B Steric Hindrance at α-Carbon A->B C Restricted Dihedral Angles (φ, ψ) B->C Backbone Bias D Protease Shielding B->D Physical Blockade E 3_10 / α-Helix Induction C->E F Increased in vivo Half-Life D->F E->F Structural Stability

Figure 1: Mechanistic pathway linking L-Isovaline's structure to pharmacokinetic benefits.

G A Resin-Bound Peptide (Free N-Terminus) C Microwave Coupling (50°C, 2 x 45 min) A->C B Activation of Hindered AA (HATU/DIPEA, 4 eq) B->C D Kaiser Test / LC-MS Monitoring C->D E Double Coupling (Acid Fluoride Method) D->E Positive (Incomplete) F Capping & Deprotection D->F Negative (Complete) E->D

Figure 2: Self-validating SPPS workflow for sterically hindered amino acids.

References

  • Sigma-Aldrich. "methyl (2S)
  • ResearchGate. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids".
  • National Institutes of Health (NIH). "Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting".
  • ResearchGate. "Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids".
  • Exploration Pub.

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (S)-Methyl 2-amino-2-methylbutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (S)-Methyl 2-amino-2-methylbutanoate hydrochloride (CAS No. 109944-16-5). Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and development laboratories. This guide moves beyond simple instructions to explain the rationale behind each step, empowering researchers to make informed safety decisions.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. (S)-Methyl 2-amino-2-methylbutanoate hydrochloride is an irritant. While specific data for this exact compound is limited, analogous compounds and general principles of chemical safety dictate a cautious approach.

Summary of Hazard Information:

Hazard CategoryGHS PictogramSignal WordHazard StatementsKey Precautionary Statements
Acute Toxicity / Irritation ❗ (GHS07)Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.[1]
Incompatible Materials N/AN/AMay react with strong oxidizing agents.[2]Store away from incompatible materials.

Causality Note: The hydrochloride salt form of an amino acid ester suggests it is a stable, crystalline solid at room temperature. However, like many amine hydrochlorides, it can be corrosive or irritating. The primary risks during disposal are associated with the generation of dust during handling and potential reactions if mixed with incompatible waste streams.

Pre-Disposal: Safe Handling and Waste Accumulation

Proper disposal begins with correct handling and segregation at the point of waste generation. This proactive approach prevents accidents and cross-contamination.

2.1. Personal Protective Equipment (PPE) Before handling the solid compound or its waste, ensure the following PPE is worn:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (Conforming to EN 166 (EU) or NIOSH (US) standards).[3]

  • Skin Protection: A standard laboratory coat must be worn.

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and remove them using proper technique to avoid skin contamination.[4][5]

2.2. Engineering Controls

  • Ventilation: All handling of the solid waste that could generate dust should be performed within a certified chemical fume hood to minimize inhalation exposure.[3][6]

2.3. Waste Accumulation & Segregation

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for solid waste. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The container must be labeled "HAZARDOUS WASTE" as soon as the first particle of waste is added.[7][8][9] The label must also clearly state the full chemical name: "(S)-Methyl 2-amino-2-methylbutanoate hydrochloride" (no formulas or abbreviations) and an approximate quantity.[7]

  • Segregation: This waste stream must be segregated from other chemical waste types. Crucially, do not mix with strong oxidizing agents, strong acids, or bases .[2][10] Store the waste container in a designated satellite accumulation area (SAA) within the lab, close to where the waste is generated.[7][9][11]

  • Container Management: The waste container must be kept tightly closed at all times except when adding waste.[7][8] Do not overfill; containers should be filled to no more than 90% capacity.[11]

Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure compound, contaminated materials (e.g., weigh boats, gloves), and dilute aqueous solutions.

3.1. Disposal of Solid Waste and Contaminated Labware

  • Collection: Working within a fume hood, carefully sweep or transfer the solid (S)-Methyl 2-amino-2-methylbutanoate hydrochloride into your designated hazardous waste container.

  • Contaminated Materials: Place any materials grossly contaminated with the solid, such as gloves, weigh paper, or wipers, into the same solid hazardous waste container.

  • Spill Cleanup: Any materials used to clean up a spill of this chemical (e.g., absorbent pads) are also considered hazardous waste and must be placed in the container.[8]

  • Sealing: Once the container is 90% full, or the experiment is complete, securely seal the container.

  • Arrange for Pickup: Complete a chemical waste pickup request form as required by your institution's Environmental Health & Safety (EH&S) department.[7]

3.2. Disposal of "Empty" Containers The original product container is not considered "empty" by regulatory standards until it has been properly decontaminated.

  • Triple Rinsing: Triple rinse the container with a suitable solvent (e.g., water or ethanol).

  • Rinsate Collection: The rinsate from this process must be collected and treated as hazardous waste.[12] Collect the rinsate in a designated liquid hazardous waste container, appropriately labeled.

  • Final Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste (e.g., regular trash or glass recycling, depending on the material). Deface or remove the original label before doing so.[12] Always confirm this final step with your institutional guidelines.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of (S)-Methyl 2-amino-2-methylbutanoate hydrochloride waste.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_disposal Segregation & Final Disposal start Waste Generation (Solid or Contaminated Material) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Fume Hood ppe->hood container Select Compatible, Sealable Waste Container hood->container labeling Label Container: 'HAZARDOUS WASTE' + Full Chemical Name container->labeling transfer Transfer Waste into Labeled Container labeling->transfer segregate Store in SAA away from Incompatible Chemicals (e.g., Oxidizers, Bases) transfer->segregate close_container Keep Container Securely Closed segregate->close_container pickup Container >90% Full? Arrange for EH&S Pickup close_container->pickup pickup->close_container No end Disposal Complete pickup->end Yes

Caption: Waste Disposal Workflow for (S)-Methyl 2-amino-2-methylbutanoate HCl.

Regulatory Framework

In the United States, the disposal of laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][11] Your institution's EH&S department implements these federal and state regulations.[7] It is the researcher's responsibility to follow the specific procedures established by their institution, which are designed to ensure compliance with these laws. Treating all chemical waste as hazardous unless explicitly determined otherwise is a prudent and compliant practice.[8]

References

  • Hazardous Chemical Waste Management Guidelines . Columbia University | Research. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Chemistry Lab Waste Disposal . Environmental Marketing Services. [Link]

  • Management of Waste - Prudent Practices in the Laboratory . National Center for Biotechnology Information (NCBI) Bookshelf - NIH. [Link]

  • Safety Data Sheet (Fmoc-Arg(Me2)-OH asymmetric) . AAPPTec, LLC. [Link]

  • Laboratory Waste Management: The New Regulations . MedicalLab Management. [Link]

  • Safety Data Sheet (Fmoc-2-amino-2-(4'-pentenyl)dec-9-enoic acid) . AAPPTec, LLC. [Link]

  • (S)-methyl 2-aminobutanoate hydrochloride PubChem Entry . National Center for Biotechnology Information. [Link]

  • Glycine methyl ester hydrochloride Safety Data Sheet . Fisher Scientific. [Link]

  • 3-Aminomethylbenzoic acid methyl ester hydrochloride Safety Data Sheet . Fisher Scientific. [Link]

Sources

Personal protective equipment for handling (S)-Methyl 2-amino-2-methylbutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety and Operational Guide: Handling (S)-Methyl 2-amino-2-methylbutanoate hydrochloride

As a Senior Application Scientist, I recognize that the successful execution of peptide synthesis and drug development workflows relies heavily on the precise and safe handling of sensitive building blocks. (S)-Methyl 2-amino-2-methylbutanoate hydrochloride is a critical amino acid ester intermediate. However, its physical and chemical properties demand rigorous operational controls.

This guide provides a self-validating, step-by-step methodology for handling this compound, ensuring both scientific integrity and personnel safety.

Chemical Profile & Mechanistic Hazard Analysis

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. (S)-Methyl 2-amino-2-methylbutanoate hydrochloride (CAS: 92760-72-0)[1] is typically supplied as a crystalline powder.

Mechanistic Hazards:

  • Hygroscopicity & Hydrolysis: As a hydrochloride salt, this compound readily absorbs atmospheric moisture. If exposed to ambient humidity, the absorbed water can initiate premature hydrolysis of the methyl ester, compromising stoichiometric precision and generating free hydrochloric acid.

  • Irritation Potential: The compound carries specific GHS hazard classifications[1]. The acidic nature of the HCl component lowers localized pH upon contact with mucosal membranes or sweat. Furthermore, its fine particulate nature presents a significant inhalation risk if electrostatic dispersion occurs during weighing.

Quantitative Hazard Summary

Property / Hazard Data / Classification Mechanistic Implication
CAS Number 92760-72-0[1] Unique identifier for safety data retrieval.
Molecular Formula C₆H₁₄ClNO₂[2] Contains an amine hydrochloride and methyl ester.
Signal Word Warning[1] Indicates moderate hazard requiring specific PPE.
H302 Harmful if swallowed[1] Systemic toxicity upon ingestion; mandates strict hygiene.
H315 / H319 Causes skin/serious eye irritation[1] Acidic salt alters physiological pH on contact.

| H335 | May cause respiratory irritation[1] | Fine powders aerosolize easily, irritating the respiratory tract. |

Personal Protective Equipment (PPE) Matrix

Selecting the right PPE is not just about compliance; it is about creating a barrier tailored to the specific chemical mechanisms of the hazard. In accordance with the[3], the following PPE is required:

PPE CategorySpecificationMechanistic Justification
Eye Protection Chemical splash goggles (ANSI Z87.1)Protects against fine powder aerosols and accidental splashing during the addition of organic solvents.
Hand Protection Nitrile gloves (minimum 4 mil thickness)Nitrile provides an excellent barrier against the acidic HCl salt and is chemically compatible with common polar/non-polar solvents (e.g., DMF, DCM) used in subsequent reaction steps.
Body Protection Flame-resistant lab coat, closed-toe shoesPrevents dermal contact and localized pH alteration from the salt reacting with skin moisture.
Respiratory Chemical Fume Hood (Primary control)Mitigates the inhalation of H335-classified irritating particulates by drawing airborne dust away from the operator's breathing zone[4].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating system where each step confirms the safety and integrity of the next.

G Start 1. Storage Retrieval (Desiccator, 2-8°C) Hood 2. Fume Hood Verification (Face Velocity 80-120 fpm) Start->Hood PPE 3. Don PPE (Nitrile, Goggles, Lab Coat) Hood->PPE Weigh 4. Weighing & Transfer (Anti-static boat, Dry Tools) PPE->Weigh Reaction 5. Reaction Setup (Dry Solvents, Inert Gas) Weigh->Reaction Spill Spill Response (Damp wipe, NaHCO3) Weigh->Spill If spilled Waste 6. Waste Disposal (Halogenated/Aqueous) Reaction->Waste Spill->Waste

Safe handling and operational workflow for (S)-Methyl 2-amino-2-methylbutanoate hydrochloride.

Step-by-Step Weighing and Transfer Methodology
  • Environmental Verification: Before opening any containers, verify that the chemical fume hood's continuous monitoring device indicates a face velocity between 80 and 120 feet per minute (fpm)[5]. This validates that the engineering controls are actively protecting your breathing zone.

  • Thermal Equilibration: Remove the sealed container from 2-8°C storage and place it in a desiccator. Allow it to reach room temperature before opening. Causality: Opening a cold container causes immediate condensation of atmospheric moisture onto the hygroscopic powder, ruining the reagent[6].

  • Static Mitigation: Wipe the analytical balance and the immediate work area with an anti-static cloth. Hydrochloride salts are prone to electrostatic dispersion, which can cause the powder to "jump" out of the weigh boat.

  • Transfer: Using a clean, dry, non-sparking spatula, transfer the required mass into an anti-static weigh boat.

  • Sealing & Inerting: Immediately flush the source container with an inert gas (Argon or dry Nitrogen) to displace humid air, seal tightly, and return to cold storage.

Spill Response & Decontamination Strategy

In the event of a powder spill, standard sweeping will aerosolize the irritant. Follow this self-validating decontamination protocol based on the guidelines from [7]:

  • Containment & Suppression: Do not dry sweep[8]. Cover the spilled powder with a chemically inert absorbent pad lightly dampened with water. This suppresses particulate aerosolization and dissolves the salt.

  • Neutralization: Apply a weak base, such as solid sodium bicarbonate (NaHCO₃), over the dampened area. Causality: The bicarbonate will safely neutralize the acidic hydrochloride residue, releasing CO₂ gas.

  • Collection: Once bubbling ceases, use a non-sparking scoop to transfer the neutralized slurry into a compatible, sealable hazardous waste container.

  • Validation: Wipe the surface with a damp cloth and test the residual moisture with pH paper. A pH reading of 6.5–7.5 validates that the area is fully decontaminated and safe for resumed operations.

Waste Disposal Plan

Because (S)-Methyl 2-amino-2-methylbutanoate hydrochloride is frequently used alongside organic solvents in peptide coupling reactions, waste segregation is critical to prevent dangerous cross-reactions[9]:

  • Aqueous Waste: Any neutralized spill cleanup materials or aqueous washings (post-extraction) should be routed to standard aqueous acidic/basic waste streams, provided the pH is adjusted to between 5 and 9.

  • Organic/Halogenated Waste: If the compound is dissolved in solvents like Dichloromethane (DCM) or Chloroform during reaction setup, the resulting mixture must be disposed of in a designated Halogenated Organic Waste container. Do not mix with non-halogenated solvents to avoid exothermic reactions and increased disposal costs.

References

  • 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Electronic Code of Federal Regulations (eCFR), Occupational Safety and Health Administration. Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). National Research Council, The National Academies Press. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.